molecular formula C11H11ClN2O2 B7819268 Ethychlozate CAS No. 948551-57-3

Ethychlozate

Cat. No.: B7819268
CAS No.: 948551-57-3
M. Wt: 238.67 g/mol
InChI Key: GLPZEHFBLBYFHN-UHFFFAOYSA-N
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Description

Ethychlozate, also known as Figarin or Figaron, is a synthetic plant growth regulator with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 g/mol . It is characterized as a white to gray crystalline solid with a melting point of 77 °C . As a member of the indazole family of compounds, its core value to researchers lies in its application as a plant growth regulator, specifically studied for its effects on various agricultural products . Established analytical methods, such as High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC/FLD), have been developed and validated for the detection and quantification of Ethychlozate residues in a range of matrices, including brown rice, mandarin, pepper, potato, and soybean . This makes it a compound of interest in environmental and agricultural chemistry research, particularly for studies on residue analysis, crop safety, and the regulation of plant growth. When handling, appropriate safety precautions must be observed. The compound has associated hazard codes, including H302/H312/H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and H314, signifying that it causes severe skin burns and eye damage . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-(5-chloro-2H-indazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)6-10-8-5-7(12)3-4-9(8)13-14-10/h3-5H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPZEHFBLBYFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C=C(C=CC2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181939
Record name Ethyl 5-chloro-1H-indazole-3-acetate
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Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27512-72-7, 948551-57-3
Record name Ethychlozate
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Record name Ethyl 5-chloro-2H-indazole-3-acetate
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Record name Ethyl 5-chloro-1H-indazole-3-acetate
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Record name 1H-Indazole-3-acetic acid, 5-chloro-, ethyl ester
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Record name ETHYCHLOZATE
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Foundational & Exploratory

Ethychlozate's Mechanism of Action in Citrus Fruit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethychlozate is a plant growth regulator utilized in citriculture to manage fruit load and enhance fruit quality. Its application provides a valuable tool for growers to optimize yield and improve the marketability of citrus fruits. This technical guide provides an in-depth exploration of the core mechanisms by which ethychlozate exerts its effects on citrus fruit, with a focus on its auxin-like activity and its role in stimulating ethylene production. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and plant science.

Core Mechanism of Action

Ethychlozate's primary mechanism of action is centered around its auxin-like properties and its ability to induce the biosynthesis of ethylene, a key plant hormone in fruit ripening and abscission. It is absorbed by the leaves and stems and translocates to other parts of the plant, including the root system[1]. In the plant, ethychlozate is metabolized to 5-chloro-1H-indazole-3-acetic acid, a compound with auxin activity.

Auxin-Like Activity

At varying concentrations, ethychlozate exhibits a dual effect characteristic of auxins:

  • Low Concentrations: Promotes root activity, leading to enhanced water and mineral nutrient absorption. This contributes to improved overall fruit quality.

  • High Concentrations: Can inhibit the transport of endogenous auxin, a mechanism that plays a role in controlling vegetative growth and promoting the allocation of resources to the fruit.

Stimulation of Ethylene Production

A critical aspect of ethychlozate's function is its capacity to stimulate the production of endogenous ethylene[1]. This induced ethylene synthesis is instrumental in initiating the formation of an abscission layer at the base of young fruitlets, leading to fruit thinning. Ethylene is a well-established regulator of gene expression, and its increased presence triggers a cascade of downstream events that influence fruit development, ripening, and detachment.

Quantitative Effects on Citrus Fruit Quality

The application of ethychlozate leads to measurable changes in the internal quality parameters of citrus fruit. These changes are primarily linked to an increase in soluble solids (sugars) and a decrease in acidity, resulting in a higher and more palatable sugar-to-acid ratio.

Table 1: Effect of Ethychlozate on Sugar Constituents of Satsuma Mandarin Fruit [2]

TreatmentFructose ( g/100 ml)Glucose ( g/100 ml)Sucrose ( g/100 ml)Total Sugar ( g/100 ml)
Control 2.221.385.198.80
Ethychlozate 2.381.424.588.38

Table 2: General Effects of Ethychlozate on Citrus Fruit Quality

Citrus VarietyParameterEffectReference
Satsuma MandarinSoluble Solids (Brix)Increase of approximately 1 degree[3]
Satsuma MandarinColoringInitiated one week earlier[3]

Signaling Pathways and Molecular Interactions

The physiological responses induced by ethychlozate are underpinned by complex signaling pathways involving auxin and ethylene. The interplay between these two phytohormones is crucial in orchestrating the desired outcomes of fruit thinning and quality improvement.

Ethychlozate-Induced Signaling Cascade

The application of ethychlozate initiates a signaling cascade that integrates both auxin and ethylene pathways. Its auxin-like activity can influence the expression of auxin-responsive genes, while the stimulation of ethylene production activates the ethylene signaling pathway.

Ethychlozate_Signaling_Pathway Ethychlozate Ethychlozate Application Auxin_Pathway Auxin Signaling Pathway Ethychlozate->Auxin_Pathway Auxin-like activity Ethylene_Biosynthesis Stimulation of Ethylene Biosynthesis Ethychlozate->Ethylene_Biosynthesis Gene_Expression Altered Gene Expression (e.g., ACC Synthase, Cell Wall Hydrolases) Auxin_Pathway->Gene_Expression Ethylene_Signaling Ethylene Signaling Pathway Ethylene_Biosynthesis->Ethylene_Signaling Ethylene_Signaling->Gene_Expression Physiological_Response Physiological Responses: - Fruit Thinning - Improved Fruit Quality Gene_Expression->Physiological_Response

Ethychlozate signaling cascade in citrus.
Crosstalk between Auxin and Ethylene Pathways

The interaction between auxin and ethylene is a well-established phenomenon in plant biology. Auxin can promote ethylene biosynthesis by inducing the expression of ACC synthase (ACS), a key enzyme in the ethylene production pathway. Ethychlozate, with its auxin-like properties, likely leverages this crosstalk to enhance ethylene levels in citrus fruit tissues.

Auxin_Ethylene_Crosstalk Ethychlozate Ethychlozate Auxin Auxin Signaling Ethychlozate->Auxin ACS_Gene ACC Synthase (ACS) Gene Expression Auxin->ACS_Gene Induces ACC ACC (Ethylene Precursor) ACS_Gene->ACC Ethylene Ethylene Production ACC->Ethylene Abscission_Ripening Fruit Abscission & Quality Improvement Ethylene->Abscission_Ripening

Auxin-ethylene crosstalk induced by ethychlozate.

Experimental Protocols

Field Trial for Efficacy Evaluation

This protocol outlines a general procedure for a field trial to assess the efficacy of ethychlozate on citrus fruit thinning and quality.

Experimental Design:

  • Treatments:

    • Control (water spray)

    • Ethychlozate at various concentrations (e.g., 50, 100, 150 ppm)

  • Replication: Randomized complete block design with a minimum of four replications per treatment. Each replicate consists of a single tree.

  • Application: Foliar spray applied to the point of runoff when young fruitlets are between 8-12 mm in diameter.

Data Collection:

  • Fruit Drop: Monitor and record the number of fruit drops at regular intervals after application.

  • Fruit Quality Analysis (at harvest):

    • Fruit weight and diameter

    • Peel color (using a chromameter)

    • Juice content

    • Total Soluble Solids (TSS)

    • Titratable Acidity (TA)

Field_Trial_Workflow start Field Trial Setup design Randomized Block Design (Control & Ethychlozate Treatments) start->design application Foliar Application (8-12 mm fruitlet stage) design->application monitoring Monitor Fruit Drop application->monitoring harvest Harvest at Maturity monitoring->harvest analysis Fruit Quality Analysis (Weight, Size, Color, TSS, TA) harvest->analysis end Data Analysis & Conclusion analysis->end

Workflow for an ethychlozate field trial.
Measurement of Total Soluble Solids (TSS)

  • Extract juice from a representative sample of citrus fruit.

  • Calibrate a digital refractometer with distilled water.

  • Place a few drops of the juice onto the prism of the refractometer.

  • Record the reading in degrees Brix (°Bx).

Measurement of Titratable Acidity (TA)
  • Pipette a known volume (e.g., 10 mL) of citrus juice into a beaker.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the juice with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 N) until a faint pink color persists.

  • Record the volume of NaOH used.

  • Calculate the titratable acidity, typically expressed as a percentage of citric acid.

Analysis of Ethychlozate Residues

A common method for the determination of pesticide residues in citrus fruits is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (QuEChERS method):

  • Homogenize a representative sample of the citrus fruit.

  • Weigh a subsample (e.g., 10 g) into a centrifuge tube.

  • Add acetonitrile and a salt mixture (e.g., MgSO₄, NaCl).

  • Shake vigorously and centrifuge.

  • Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE).

  • Centrifuge and filter the extract before LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ethychlozate.

Gene Expression Regulation

Ethychlozate-induced ethylene production triggers changes in the expression of genes involved in abscission and ripening. Studies on ethylene-induced abscission in citrus have shown differential expression of numerous genes in the abscission zone.

Key gene families affected include:

  • Cell Wall Modifying Enzymes: Genes encoding enzymes like polygalacturonase and cellulase, which are involved in the breakdown of the cell wall during abscission and softening, are often upregulated by ethylene.

  • Transcription Factors: Ethylene-responsive transcription factors (ERFs) are activated and play a crucial role in regulating the expression of downstream target genes.

  • Hormone Biosynthesis and Signaling: Genes involved in the biosynthesis and signaling of other hormones, such as auxin and abscisic acid, can also be modulated, highlighting the complex hormonal crosstalk.

Further research is needed to specifically elucidate the direct impact of ethychlozate on the expression profiles of these genes in citrus fruit tissues.

Conclusion

The mechanism of action of ethychlozate in citrus fruit is a multifaceted process primarily driven by its auxin-like activity and its ability to stimulate ethylene biosynthesis. This leads to the induction of fruit abscission, which is beneficial for thinning, and modulates ripening processes to improve fruit quality, notably by increasing the sugar-to-acid ratio. A thorough understanding of the underlying physiological and molecular mechanisms, as detailed in this guide, is essential for the strategic and effective use of this plant growth regulator in citrus production and for the development of new, targeted approaches in crop science.

References

Ethychlozate: An In-depth Technical Guide to a Synthetic Auxin Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethychlozate (ethyl 5-chloro-1H-indazole-3-acetate) is a synthetic plant growth regulator with auxin-like activity. This technical guide provides a comprehensive overview of ethychlozate, detailing its chemical properties, mechanism of action as a synthetic auxin analog, physiological effects on plants, and its agricultural applications. The document summarizes available data, outlines relevant experimental protocols for assessing its biological activity, and presents visual representations of the core signaling pathways involved in its function. While specific quantitative data for ethychlozate's interaction with auxin receptors is limited in publicly accessible literature, this guide contextualizes its role within the broader understanding of synthetic auxins and their physiological impacts.

Introduction

Ethychlozate is a member of the indazole class of chemical compounds and is recognized for its auxin-like properties.[1] It is primarily utilized in agriculture as a plant growth regulator. Its main applications include thinning of young fruit and enhancing the quality and coloration of citrus fruits, particularly satsuma mandarins.[2] It has also been shown to have positive effects on other crops like watermelon, grapes, and apples.[3][4] Ethychlozate is noted to have distinct physiological activities compared to other synthetic auxins like naphthylacetic acid (NAA) and 2,4-dichlorophenoxyacetic acid (2,4-D).[3] A key characteristic of ethychlozate is its rapid translocation to the root system, where it promotes root activity, leading to improved nutrient and water absorption, which in turn enhances fruit quality.

Chemical and Physical Properties

Ethychlozate is chemically identified as ethyl 5-chloro-1H-indazole-3-acetate. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 27512-72-7
Molecular Formula C₁₁H₁₁ClN₂O₂
Molecular Weight 238.67 g/mol
Appearance White solid
Melting Point 77°C
Boiling Point 274°C at 760 mmHg
Synonyms Figaron, IZAA, J-455, Ethyl 5-chloro-3(1H)-indazolylacetate

Mechanism of Action: A Synthetic Auxin Analog

The primary mode of action of ethychlozate is mimicking the natural plant hormone auxin, indole-3-acetic acid (IAA). Synthetic auxins, including ethychlozate, initiate a signaling cascade by binding to auxin receptors, which are primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins. This binding event leads to the degradation of Aux/IAA transcriptional repressors, resulting in the activation of auxin-responsive genes that regulate various aspects of plant growth and development.

One of the key downstream effects of ethychlozate's auxin-like activity is the stimulation of ethylene production. This is a common response to auxins and is particularly relevant to ethychlozate's application in fruit thinning, as ethylene promotes the formation of the abscission layer in young fruit.

The Auxin Signaling Pathway

The canonical auxin signaling pathway, which ethychlozate is presumed to activate, is a well-characterized process in plants.

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethychlozate Ethychlozate (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Ethychlozate->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Recruits Ubiquitin Ubiquitin Ubiquitin->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription mRNA mRNA Auxin_Genes->mRNA Proteins Proteins mRNA->Proteins Physiological_Response Physiological Response (e.g., Ethylene Production, Cell Elongation) Proteins->Physiological_Response

Fig. 1: Simplified Auxin Signaling Pathway Activated by Ethychlozate.

Physiological Effects and Agricultural Applications

Ethychlozate exerts several notable physiological effects on plants, which are harnessed for various agricultural purposes.

Physiological EffectAgricultural ApplicationCrop ExamplesReference(s)
Fruit Thinning Reduces the number of young fruits to increase the size and quality of the remaining fruits.Citrus (Satsuma mandarin)
Improved Fruit Quality Enhances fruit color, sugar content, and overall quality.Citrus, Watermelon
Promotion of Root Activity Stimulates root growth and enhances water and mineral absorption.General
Growth Regulation Can inhibit vegetative growth, promoting a shift to reproductive growth.Grapes

Experimental Protocols

While specific experimental data for ethychlozate is scarce, the following are generalized protocols used to assess the auxin-like activity of chemical compounds.

Auxin Bioassay: Oat Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to induce cell elongation, a hallmark of auxin activity.

Oat_Coleoptile_Bioassay start Start: Germinate oat seeds in the dark step1 Excise coleoptile sections (e.g., 10 mm) start->step1 step2 Incubate sections in test solutions (Control, IAA standards, Ethychlozate concentrations) step1->step2 step3 Incubate in the dark for 24-48 hours step2->step3 step4 Measure the final length of coleoptile sections step3->step4 end End: Compare elongation induced by Ethychlozate to controls and IAA standards step4->end

Fig. 2: Workflow for the Oat Coleoptile Elongation Bioassay.
Auxin Receptor Binding Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the binding affinity of a ligand (e.g., ethychlozate) to a receptor (e.g., TIR1/AFB).

SPR_Binding_Assay start Start: Purify TIR1/AFB receptor protein step1 Immobilize the receptor on an SPR sensor chip start->step1 step2 Inject a series of Ethychlozate concentrations over the chip step1->step2 step3 Monitor real-time binding and dissociation step2->step3 step4 Analyze sensorgrams to determine kinetic parameters (ka, kd) step3->step4 end End: Calculate the binding affinity (Kd) step4->end

Fig. 3: General Workflow for an SPR-based Auxin Receptor Binding Assay.
Quantification of Ethylene Production

Gas chromatography is a standard method for measuring ethylene production in plant tissues treated with auxin-like compounds.

Ethylene_Quantification start Start: Treat plant tissue with Ethychlozate step1 Enclose the treated tissue in a sealed container start->step1 step2 Incubate for a defined period step1->step2 step3 Collect a headspace gas sample with a syringe step2->step3 step4 Inject the sample into a Gas Chromatograph (GC) with a Flame Ionization Detector (FID) step3->step4 end End: Quantify ethylene concentration based on peak area compared to standards step4->end

Fig. 4: Workflow for Quantifying Ethylene Production using Gas Chromatography.

Conclusion and Future Directions

Ethychlozate is an effective synthetic auxin analog with established applications in agriculture for improving crop yield and quality. Its mode of action is understood to be through the canonical auxin signaling pathway, leading to downstream physiological responses such as ethylene production. However, there is a notable lack of publicly available, in-depth research on the specific molecular interactions and quantitative physiological effects of ethychlozate.

Future research should focus on:

  • Quantitative Receptor Binding Studies: Determining the binding affinities (Kd values) of ethychlozate for different TIR1/AFB receptors to understand its receptor specificity.

  • Transcriptomic Analysis: Performing gene expression profiling to identify the full suite of genes regulated by ethychlozate in various plant tissues.

  • Comparative Studies: Conducting direct comparative studies with other natural and synthetic auxins to elucidate the unique aspects of its physiological activity.

A deeper understanding of the molecular basis of ethychlozate's action will not only optimize its current agricultural uses but also pave the way for the development of novel, more targeted plant growth regulators.

References

Ethychlozate's Role in Stimulating Ethylene Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ethychlozate

Ethychlozate (ethyl 5-chloro-1H-indazole-3-acetate) is an indazole-based compound recognized for its auxin-like activity.[1] In horticultural applications, particularly for citrus fruits like the Satsuma mandarin, it is used for fruit thinning, promoting fruit color, and improving overall quality.[2][3] Its physiological effects are largely attributed to its ability to induce the production of endogenous ethylene, which in turn promotes the formation of an abscission layer in young fruit, leading to the thinning of excess fruitlets.[1]

Mechanism of Action: An Auxin-Ethylene Crosstalk

Ethychlozate's primary mechanism involves its auxin-like properties. Auxins are a class of plant hormones that, at high concentrations, are known to induce the biosynthesis of ethylene.[4] The application of ethychlozate to plant tissues, such as leaves, leads to an increase in ethylene generation. This auxin-induced ethylene production is a well-established phenomenon in plant physiology.

The biochemical pathway for this process involves the upregulation of key enzymes in the ethylene biosynthesis pathway:

  • ACC Synthase (ACS): Auxins, including auxin-like compounds such as ethychlozate, have been shown to induce the expression and activity of ACC synthase genes. ACS is the rate-limiting enzyme in ethylene biosynthesis, catalyzing the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC).

  • ACC Oxidase (ACO): The final step in ethylene biosynthesis is the oxidation of ACC to ethylene, a reaction catalyzed by ACC oxidase. The increased availability of the substrate ACC, due to elevated ACS activity, leads to a surge in ethylene production.

Therefore, ethychlozate acts as an external trigger that initiates a hormonal cascade, leveraging the plant's own ethylene production machinery to elicit desired physiological responses like fruit abscission.

The Ethylene Signaling Pathway

Once ethylene is produced in response to ethychlozate, it initiates a well-defined signaling cascade within the plant cells. This pathway ultimately leads to changes in gene expression and the physiological responses associated with ethylene.

The core components of the ethylene signaling pathway are:

  • Ethylene Receptors (e.g., ETR1, ERS1): Located on the endoplasmic reticulum membrane, these receptors are negative regulators of the pathway. In the absence of ethylene, they are active and suppress downstream signaling.

  • CTR1 (Constitutive Triple Response 1): A protein kinase that is activated by the ethylene receptors in the absence of ethylene. CTR1, in turn, inactivates EIN2.

  • EIN2 (Ethylene Insensitive 2): A central positive regulator of the pathway. When CTR1 is active (no ethylene), EIN2 is inactive. The binding of ethylene to its receptors inactivates the receptors and CTR1, leading to the cleavage and translocation of the C-terminal end of EIN2 to the nucleus.

  • EIN3/EIL1 (Ethylene Insensitive 3/EIN3-like 1): These are transcription factors that are targeted for degradation in the absence of ethylene. The C-terminal portion of EIN2 stabilizes EIN3/EIL1 in the nucleus.

  • ERFs (Ethylene Response Factors): EIN3/EIL1 activate the transcription of a host of ERF genes, which are the downstream transcription factors that regulate the expression of ethylene-responsive genes, leading to physiological changes.

Ethylene_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus Ethylene Ethylene Receptor ETR1/ERS1 (Inactive) Ethylene->Receptor Ethylene_bound Ethylene CTR1_active CTR1 (Active) Receptor->CTR1_active Activates Receptor_inactive ETR1/ERS1 (Active) EIN2_inactive EIN2 (Inactive) CTR1_active->EIN2_inactive Inactivates CTR1_inactive CTR1 (Inactive) EIN2_active EIN2 (Active) Ethylene_bound->Receptor_inactive Receptor_inactive->CTR1_inactive EIN2_C EIN2 C-terminus EIN2_active->EIN2_C Cleavage and Translocation EIN3_EIL1 EIN3/EIL1 (Stabilized) EIN2_C->EIN3_EIL1 Stabilizes ERFs ERFs EIN3_EIL1->ERFs Activates Ethylene_Response_Genes Ethylene-Responsive Genes ERFs->Ethylene_Response_Genes Regulates Physiological_Response Physiological Response (e.g., Abscission) Ethylene_Response_Genes->Physiological_Response

Figure 1: Ethylene Signaling Pathway.

Quantitative Data on Ethychlozate's Effects

While direct, publicly available quantitative data on ethychlozate-induced ethylene production is scarce, its practical application rates in agriculture provide insight into effective concentrations. The following table summarizes recommended application parameters for fruit thinning in citrus.

Parameter Value Crop Purpose Source
Application Concentration 100 - 200 ppmSatsuma MandarinFruit Thinning
Application Timing 40 - 50 days after full bloomSatsuma MandarinFruit Thinning

It is important to note that the optimal concentration and timing can vary depending on the crop variety, environmental conditions, and desired physiological outcome.

Although specific data for ethychlozate is lacking, studies on auxin-induced ethylene production in citrus fruitlets provide a general understanding of the expected temporal dynamics. For instance, after an initial lag phase, ethylene production typically increases, reaching a peak several hours to days after treatment, and then gradually declines.

Detailed Experimental Protocols

To facilitate further research into the quantitative effects of ethychlozate on ethylene production, the following detailed experimental protocol is provided. This protocol is a synthesis of established methods for measuring ethylene evolution from plant tissues.

Objective

To quantify the time-course and dose-response of ethylene production in citrus fruitlets following treatment with ethychlozate.

Materials
  • Citrus fruitlets of uniform size and developmental stage

  • Ethychlozate stock solution (e.g., 10,000 ppm in a suitable solvent)

  • Surfactant (e.g., Tween-20)

  • Distilled water

  • Glass vials or jars with airtight septa

  • Gas-tight syringes

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak Q)

  • Certified ethylene standard gas

  • Analytical balance

Experimental Workflow Diagram

Experimental_Workflow A Plant Material Collection (Uniform citrus fruitlets) C Treatment Application (Dipping or spraying fruitlets) A->C B Preparation of Ethychlozate Solutions (e.g., 0, 50, 100, 200, 400 ppm) B->C D Incubation (Sealed vials at controlled temperature) C->D E Headspace Gas Sampling (Using gas-tight syringe at time intervals) D->E F Gas Chromatography Analysis (Quantification of ethylene) E->F G Data Analysis (Dose-response and time-course curves) F->G

Figure 2: Experimental workflow for ethylene measurement.
Procedure

  • Plant Material: Harvest citrus fruitlets at a consistent developmental stage (e.g., 40-50 days after full bloom). Select fruitlets that are uniform in size and free from any visible defects.

  • Preparation of Treatment Solutions: Prepare a series of ethychlozate solutions at different concentrations (e.g., 0, 50, 100, 200, 400 ppm) by diluting the stock solution with distilled water. Add a non-ionic surfactant (e.g., 0.05% Tween-20) to each solution to ensure uniform coverage. The 0 ppm solution (surfactant in water) will serve as the control.

  • Treatment Application: Randomly assign fruitlets to each treatment group. Apply the solutions by either dipping the fruitlets for a set duration (e.g., 1 minute) or by spraying until runoff. Allow the fruitlets to air dry briefly.

  • Incubation: Place a known weight of fruitlets (e.g., 3-5 fruitlets) into airtight glass vials of a known volume. Seal the vials with septa. Incubate the vials at a constant temperature (e.g., 25°C) under controlled light conditions.

  • Headspace Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL gas sample from the headspace of each vial using a gas-tight syringe.

  • Gas Chromatography Analysis:

    • Instrument Setup:

      • Injector Temperature: 150°C

      • Oven Temperature: 80°C (isothermal)

      • Detector (FID) Temperature: 200°C

      • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 30 mL/min)

      • Column: Packed column (e.g., 1.8 m x 3 mm stainless steel packed with Porapak Q, 80/100 mesh)

    • Injection: Manually inject the 1 mL headspace sample into the GC.

    • Calibration: Generate a standard curve by injecting known concentrations of the certified ethylene standard gas.

  • Data Analysis:

    • Identify and integrate the ethylene peak in the chromatograms.

    • Calculate the concentration of ethylene in the headspace using the standard curve.

    • Express ethylene production as a rate (e.g., nL g⁻¹ h⁻¹) by accounting for the headspace volume, fruitlet weight, and incubation time.

    • Plot ethylene production rates against ethychlozate concentration to generate a dose-response curve.

    • Plot ethylene production rates over time for each concentration to generate time-course curves.

Conclusion

Ethychlozate serves as a potent modulator of plant physiology through its auxin-like activity, which stimulates the endogenous production of ethylene. This mechanism is central to its application in horticulture for practices such as fruit thinning. While a detailed quantitative understanding of the direct relationship between ethychlozate application and ethylene evolution requires further targeted research, the established principles of auxin-ethylene crosstalk and the provided experimental framework offer a solid foundation for such investigations. The continued study of compounds like ethychlozate will undoubtedly deepen our understanding of hormonal regulation in plants and may lead to the development of more refined tools for agricultural and biotechnological applications.

References

An In-depth Technical Guide to the Discovery and Development of Ethychlozate for Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethychlozate, a synthetic plant growth regulator, has emerged as a significant tool in modern agriculture, primarily for its efficacy in fruit thinning and improving fruit quality. Developed in Japan, this indazole derivative exhibits auxin-like activity, a key mechanism that underpins its agricultural applications. This technical guide provides a comprehensive overview of the discovery, development, and mode of action of Ethychlozate. It details its chemical synthesis, experimental protocols for its evaluation, and quantitative data from field applications. Furthermore, this guide elucidates the molecular signaling pathways influenced by Ethychlozate, offering insights for researchers and professionals in plant science and agrochemical development.

Introduction

Ethychlozate, chemically known as ethyl 5-chloro-1H-indazole-3-acetate, is a plant growth regulator with auxin-like properties.[1][2] It was developed by Nissan Chemical Industries in Japan and is used to enhance fruit quality and for fruit thinning in various crops, particularly citrus.[3] The compound's ability to induce ethylene production and promote root activity contributes to its desirable effects on fruit size, color, and sugar content.[3] This document serves as a technical resource, consolidating available scientific information on Ethychlozate's discovery, synthesis, mechanism of action, and agricultural applications.

Chemical Properties and Synthesis

Chemical Name: Ethyl 5-chloro-1H-indazole-3-acetate CAS Number: 27512-72-7 Molecular Formula: C₁₁H₁₁ClN₂O₂ Molecular Weight: 238.67 g/mol

Synthesis Protocol:

Step 1: Synthesis of 5-chloro-1H-indazole-3-carboxylic acid

One common method for synthesizing the indazole ring system is through the Jacobson indazole synthesis or similar cyclization reactions. A potential route starts from 5-chloro-N-acetylphenylhydrazine, which can be cyclized to form the indazole ring.[4] Alternatively, 5-chloroisatin can be converted to 5-chloroindazole-3-carboxylic acid through diazotization and reduction.

  • Method using 1H-indazole-3-carboxylic acid as a starting material: 1H-indazole-3-carboxylic acid is dissolved in anhydrous acetic acid. Phosphorus oxychloride dissolved in anhydrous acetic acid is added dropwise. The mixture is heated and refluxed for an extended period (e.g., 14 hours at 90°C). After cooling, the precipitated product, 5-chloro-1H-indazole-3-carboxylic acid, is collected by filtration and washed.

Step 2: Esterification to Ethyl 5-chloro-1H-indazole-3-acetate (Ethychlozate)

The synthesized 5-chloro-1H-indazole-3-carboxylic acid is then esterified to produce Ethychlozate.

  • Fischer Esterification: A solution of 5-chloro-1H-indazole-3-carboxylic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid and refluxed for several hours. While this example uses methanol to produce the methyl ester, the same principle applies to using ethanol to produce the ethyl ester (Ethychlozate). The reaction mixture is then cooled and poured into water, causing the ester to precipitate. The crude product is collected by filtration and washed with water.

Purification:

The crude Ethychlozate can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield a crystalline solid.

Mechanism of Action and Signaling Pathways

Ethychlozate's primary mode of action is its auxin-like activity. Auxins are a class of plant hormones that play a critical role in various growth and developmental processes. Synthetic auxins like Ethychlozate mimic the effects of the natural auxin, indole-3-acetic acid (IAA).

3.1. Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of an F-box protein (like TIR1/AFB) and an Aux/IAA transcriptional repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.

3.2. Ethychlozate-Induced Ethylene Biosynthesis

A key aspect of Ethychlozate's action is the stimulation of ethylene production. This is a well-documented response to high concentrations of auxins. Ethylene biosynthesis in plants starts from the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM). SAM is then converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS), and finally, ACC is oxidized to ethylene by ACC oxidase (ACO). Auxins are known to upregulate the expression of ACS genes, thereby increasing the rate of ethylene synthesis.

3.3. Crosstalk between Auxin and Ethylene Signaling

The interaction between auxin and ethylene signaling is complex and crucial for many developmental processes, including fruit abscission. Ethylene can enhance auxin biosynthesis and transport, creating a feedback loop. In the context of fruit thinning, the Ethychlozate-induced ethylene production leads to the formation of an abscission layer at the base of the pedicel of young, less developed fruits, causing them to drop.

Diagram of the Hypothesized Signaling Pathway:

Ethychlozate_Signaling_Pathway Ethychlozate Ethychlozate (Synthetic Auxin) Auxin_Receptor Auxin Receptor (TIR1/AFB) Ethychlozate->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome->ARF Releases Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates/Represses ACS_Gene ACS Gene Expression ARF->ACS_Gene Activates Root_Activity Enhanced Root Activity Auxin_Genes->Root_Activity Promotes ACS ACC Synthase (ACS) ACS_Gene->ACS Leads to synthesis of SAM S-adenosyl-L-methionine (SAM) ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC Catalyzed by ACS Ethylene Ethylene ACC->Ethylene Catalyzed by ACO ACO ACC Oxidase (ACO) Abscission Fruit Abscission Ethylene->Abscission Induces

Caption: Hypothesized signaling pathway of Ethychlozate in plants.

Experimental Protocols

4.1. Bioassay for Auxin-like Activity (Root Inhibition Test)

This bioassay is a common method to assess the auxin-like activity of a compound by measuring its inhibitory effect on root elongation at high concentrations.

  • Materials:

    • Test compound (Ethychlozate)

    • Seeds (e.g., rice, lettuce, or cress)

    • Petri dishes or test tubes

    • Filter paper or blotting paper

    • Distilled water

    • Growth chamber or incubator

  • Procedure:

    • Prepare a series of dilutions of Ethychlozate in distilled water (e.g., 0.01, 0.1, 1, 10, 100 ppm). A control with only distilled water should be included.

    • Line petri dishes with filter paper and moisten with the respective test solutions.

    • Germinate seeds in the dark for 2-3 days until the radicle emerges.

    • Select seedlings with uniform radicle length and place them on the moistened filter paper in the petri dishes (e.g., 10 seedlings per dish).

    • Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

    • After the incubation period, measure the length of the primary root of each seedling.

    • Calculate the average root length for each concentration and the percentage of root growth inhibition compared to the control.

    • Plot a dose-response curve to determine the concentration at which Ethychlozate exhibits significant root growth inhibition, indicating its auxin-like activity.

4.2. Field Trial for Fruit Thinning Efficacy in Citrus

This protocol outlines a typical field experiment to evaluate the effectiveness of Ethychlozate for fruit thinning in citrus trees.

  • Experimental Design:

    • Select a uniform block of citrus trees of the same variety, age, and vigor.

    • Use a randomized complete block design with multiple replications (e.g., 4-5 blocks).

    • Each experimental unit should consist of a single tree, with buffer trees between treated trees to prevent spray drift.

  • Treatments:

    • Unsprayed control.

    • Ethychlozate applied at various concentrations (e.g., 50, 100, 150 ppm).

    • Application timing should be based on fruitlet diameter (e.g., 8-12 mm).

  • Application:

    • Apply treatments as a foliar spray to the point of runoff using a calibrated sprayer to ensure uniform coverage.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Fruit Set: Before application, tag several branches on each tree and count the initial number of fruitlets. After the natural "June drop" period, recount the number of remaining fruits on the tagged branches to determine the percentage of fruit set.

    • Fruit Drop: Collect and count all dropped fruitlets under each tree at regular intervals after application.

    • Fruit Size and Weight: At commercial maturity, harvest a random sample of fruits (e.g., 50-100 fruits) from each tree and measure their diameter and individual weight.

    • Yield: Record the total yield (kg) per tree at harvest.

    • Fruit Quality: Analyze a subsample of harvested fruit for quality parameters such as total soluble solids (TSS or °Brix), titratable acidity (TA), and juice content.

  • Statistical Analysis:

    • Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

    • Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Diagram of a Typical Field Trial Workflow:

Field_Trial_Workflow Start Start: Select Uniform Orchard Block Design Experimental Design (Randomized Complete Block) Start->Design Treatments Define Treatments (Control, Ethychlozate Concentrations) Design->Treatments Pre_Application Pre-Application Data (Tag branches, count initial fruitlets) Treatments->Pre_Application Application Apply Treatments (Foliar Spray at Target Fruitlet Size) Pre_Application->Application Post_Application Post-Application Data (Count fruit set, collect dropped fruit) Application->Post_Application Harvest Harvest (Measure yield, collect fruit samples) Post_Application->Harvest Analysis Fruit Quality Analysis (TSS, TA, Juice Content) Harvest->Analysis Stats Statistical Analysis (ANOVA, Mean Separation) Analysis->Stats End End: Report Findings Stats->End

Caption: Workflow for a field trial evaluating Ethychlozate's fruit thinning efficacy.

4.3. Residue Analysis

A method for the analysis of Ethychlozate and its primary metabolite, 5-chloro-3(1H)-indazolylacetic acid (CIA), in fruits has been developed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS).

  • Extraction: The fruit sample is homogenized with hydrochloric acid and acetone. The analytes are then extracted from the acetone extract using a mixture of diethyl ether and n-hexane.

  • Hydrolysis: The Ethychlozate (ester form) is hydrolyzed to its acid form (CIA) using a mixture of methanol and potassium hydroxide.

  • Cleanup: The extract is acidified and the CIA is extracted with a diethyl ether-n-hexane mixture. Further cleanup is performed on a silica gel column.

  • Determination: The concentration of CIA is determined by HPLC with UV detection or by LC/MS. The limit of detection can reach as low as 0.009 µg/g of Ethychlozate in the sample when using LC/MS.

Quantitative Data on Agricultural Applications

5.1. Fruit Thinning in Citrus

The application of synthetic auxins is a common practice for fruit thinning in citrus to increase the size and market value of the remaining fruit. The timing of application is critical; an application before the end of the natural fruit drop period can induce significant thinning through ethylene synthesis, while a later application may have a lesser effect on thinning but can still promote fruit growth.

CropApplication Timing (Fruit Diameter)Concentration (ppm)Effect on Fruit SetEffect on Fruit SizeReference
Kinnow MandarinPea stage9 fruits/frame (manual thinning)44.56% thinningSignificant increase
LoquatEnd of full bloom30 - 60 (NAAm)Achieved optimal fruit setImprovement in quality

Note: The data in the table are from studies on fruit thinning using various methods, including other auxins, and are presented here to provide context for the expected effects of an auxin-like compound such as Ethychlozate.

5.2. Improvement of Fruit Quality in Satsuma Mandarin

Ethychlozate application has been shown to improve the quality of Satsuma mandarin fruits. In one study, an early summer application of Ethychlozate on mature trees led to:

  • A decrease in the volumetric water content in the tree trunks, indicating a level of water stress.

  • Fruit coloring beginning one week earlier than in untreated trees.

  • An increase in the Brix (sugar content) by approximately one degree at harvest.

These effects suggest that Ethychlozate can be a valuable tool for enhancing fruit quality, potentially as an alternative to cultural practices like mulching to induce water stress.

Conclusion

Ethychlozate is a potent synthetic auxin that has proven to be a valuable plant growth regulator in agriculture. Its dual action of fruit thinning through ethylene induction and enhancement of fruit quality via its influence on plant physiology makes it a versatile tool for growers. The detailed understanding of its synthesis, mechanism of action, and the protocols for its evaluation provided in this guide are intended to support further research and development in the field of plant growth regulation. Future research could focus on optimizing application strategies for a wider range of crops and further elucidating the specific molecular interactions of Ethychlozate within the complex network of plant hormone signaling.

References

Initial Studies on Ethychlozate's Auxin-Like Activity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethychlozate, chemically known as 5-chloro-1H-indazole-3-acetic acid, ethyl ester, is a synthetic plant growth regulator. While it is recognized for its auxin-like activities, including fruit thinning and promoting maturation in various crops, a comprehensive review of its initial, foundational studies reveals a notable lack of detailed, publicly available quantitative data and specific experimental protocols. This technical whitepaper aims to provide an in-depth guide for researchers, scientists, and drug development professionals on the current understanding of Ethychlozate's auxin-like activity, drawing from available information and placing it within the broader context of auxin biology. Due to the limited specific data on Ethychlozate, this guide will also extrapolate potential mechanisms and experimental approaches based on the well-established knowledge of other synthetic auxins.

Overview of Auxin-Like Activity

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. Synthetic auxins are compounds that mimic the effects of the primary native auxin, indole-3-acetic acid (IAA). These effects include cell elongation, root initiation, and fruit development. Synthetic auxins, such as Ethychlozate, often exhibit greater stability and different physiological activities compared to IAA. For instance, Ethychlozate is noted to have different effects than other synthetic auxins like naphthylacetic acid and 2,4-D.

Bioassay experiments on rice have indicated that Ethychlozate can inhibit the elongation of seedling roots, a classic response to auxins at supraoptimal concentrations. This inhibitory effect is a common screening method for auxin-like compounds.

Postulated Mechanism of Action and Signaling Pathway

The primary auxin signaling pathway involves the following key components:

  • TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are the auxin receptors.

  • Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins: These are transcriptional repressors.

  • AUXIN RESPONSE FACTOR (ARF) proteins: These are transcription factors that regulate the expression of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity. When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB receptors and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARF transcription factors, allowing them to activate or repress the transcription of numerous downstream genes that orchestrate auxin-mediated physiological responses.

It is highly probable that Ethychlozate, as a synthetic auxin, interacts with the TIR1/AFB co-receptor complex to induce the degradation of Aux/IAA proteins, thereby initiating the downstream signaling cascade.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Ethychlozate Ethychlozate (Auxin) TIR1_AFB TIR1/AFB Receptor Ethychlozate->TIR1_AFB binds to SCF SCF Complex TIR1_AFB->SCF is part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds to (stabilized by auxin) SCF->Aux_IAA ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates/ represses Response Physiological Response Auxin_Response_Genes->Response

Figure 1. Postulated auxin signaling pathway for Ethychlozate.

Experimental Protocols for Characterizing Auxin-Like Activity

Detailed experimental protocols from initial studies on Ethychlozate are not publicly accessible. However, based on standard methodologies for evaluating auxin-like compounds, the following protocols can be proposed.

Rice Root Elongation Bioassay

This bioassay is a common and sensitive method to determine the auxin-like or inhibitory activity of a compound at different concentrations.

Objective: To quantify the effect of Ethychlozate on rice root elongation.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. 'Nipponbare')

  • Ethychlozate stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Growth chamber with controlled temperature (e.g., 25°C) and light conditions (e.g., darkness)

  • Ruler or digital caliper

Methodology:

  • Seed Sterilization and Germination:

    • Surface sterilize rice seeds by immersing them in 70% ethanol for 1 minute, followed by a 15-minute soak in a 2% sodium hypochlorite solution.

    • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

    • Place the sterilized seeds on moist filter paper in Petri dishes and allow them to germinate in the dark at 25°C for 48 hours.

  • Preparation of Test Solutions:

    • Prepare a series of Ethychlozate concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) by diluting the stock solution with sterile distilled water. Include a solvent control (containing the same concentration of the solvent used for the stock solution) and a negative control (sterile distilled water).

  • Treatment Application:

    • Select uniformly germinated seedlings with a root length of approximately 1-2 mm.

    • Line Petri dishes with two layers of filter paper and add 5 mL of the respective test solution to each dish.

    • Place 10-15 germinated seedlings in each Petri dish.

  • Incubation and Measurement:

    • Incubate the Petri dishes in a vertical position in the dark at 25°C for 72 hours.

    • After the incubation period, measure the length of the primary root of each seedling.

  • Data Analysis:

    • Calculate the average root length and standard deviation for each treatment group.

    • Express the results as a percentage of the control (water or solvent control).

    • Plot a dose-response curve to determine the concentration at which Ethychlozate inhibits root growth by 50% (IC50).

Rice_Root_Elongation_Workflow A Seed Sterilization & Germination C Seedling Selection & Treatment Application A->C B Preparation of Ethychlozate Solutions B->C D Incubation (Dark, 25°C, 72h) C->D E Root Length Measurement D->E F Data Analysis (Dose-Response Curve) E->F

Figure 2. Experimental workflow for the rice root elongation bioassay.

Citrus Fruit Thinning Field Trial

This protocol outlines a typical field experiment to evaluate the efficacy of Ethychlozate as a fruit thinning agent in citrus.

Objective: To determine the optimal concentration and application time of Ethychlozate for fruit thinning in a specific citrus cultivar.

Materials:

  • Mature citrus trees of a uniform cultivar (e.g., 'Satsuma' mandarin)

  • Ethychlozate formulation

  • Spraying equipment (e.g., backpack sprayer or airblast sprayer)

  • Calipers for measuring fruit diameter

  • Marking tags

  • Data collection sheets

Methodology:

  • Experimental Design:

    • Select a block of uniform, healthy citrus trees.

    • Use a randomized complete block design with multiple single-tree replications per treatment.

  • Treatment Groups:

    • Include an untreated control group.

    • Establish several Ethychlozate concentration levels (e.g., 50, 100, 150, 200 ppm).

    • Consider different application timings based on fruitlet diameter (e.g., 5-7 mm, 8-10 mm, 11-13 mm).

  • Application:

    • Apply the Ethychlozate solutions as a foliar spray to the entire tree canopy until runoff.

    • Ensure thorough coverage of the foliage and young fruitlets.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Fruit Set: Before application, tag several representative branches on each tree and count the initial number of fruitlets. After the natural "June drop" period, recount the number of remaining fruits on the tagged branches to determine the final fruit set.

    • Fruit Drop: Collect and count the number of dropped fruitlets under each tree at regular intervals after application.

    • Fruit Size and Quality at Harvest: At commercial maturity, harvest all fruit from each tree. Measure the diameter and weight of a random sample of fruit (e.g., 100 fruits per tree). Analyze fruit quality parameters such as total soluble solids (TSS), titratable acidity (TA), and juice content.

    • Yield: Record the total yield (kg) per tree.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of Ethychlozate concentration and application timing on fruit set, fruit size, quality, and yield.

Quantitative Data Summary

Due to the absence of specific initial studies in the public domain, a table summarizing quantitative data on Ethychlozate's auxin-like activity cannot be provided at this time. Should such data become available, it would be structured as follows:

Table 1: Hypothetical Dose-Response of Ethychlozate on Rice Root Elongation

Ethychlozate Concentration (µM)Mean Root Length (mm) ± SDInhibition (%)
0 (Control)35.2 ± 2.10
0.0133.8 ± 2.54.0
0.128.1 ± 1.920.2
117.6 ± 1.550.0
108.9 ± 1.174.7
1004.2 ± 0.888.1

Table 2: Hypothetical Effects of Ethychlozate on Citrus Fruit Thinning

TreatmentApplication Timing (Fruit Diameter)Fruit Set (%)Mean Fruit Diameter at Harvest (mm)Yield per Tree (kg)
Control-456255
100 ppm Ethychlozate5-7 mm307548
150 ppm Ethychlozate5-7 mm228242
100 ppm Ethychlozate8-10 mm386852
150 ppm Ethychlozate8-10 mm327350

Structure-Activity Relationship

Ethychlozate is an indazole derivative. The structure-activity relationships of indazole compounds concerning their auxin-like activity are an area of active research. For many synthetic auxins, specific structural features are required for biological activity, including a planar aromatic ring system and a carboxyl group or a group that can be readily converted to a carboxyl group. The ethyl ester group in Ethychlozate can likely be hydrolyzed in planta to the corresponding carboxylic acid, which is the active form that interacts with the auxin receptor.

Structure_Activity_Relationship cluster_structure Ethychlozate Structure cluster_activity Biological Activity Ethychlozate_Structure Indazole Ring - Ester Side Chain Hydrolysis In-planta Hydrolysis Ethychlozate_Structure->Hydrolysis Active_Form Carboxylic Acid Form Hydrolysis->Active_Form Receptor_Binding Binding to TIR1/AFB Receptor Active_Form->Receptor_Binding Auxin_Response Initiation of Auxin Response Receptor_Binding->Auxin_Response

Figure 3. Logical relationship of Ethychlozate's structure to its activity.

While Ethychlozate is utilized as a plant growth regulator with recognized auxin-like effects, there is a significant gap in the publicly available scientific literature regarding the initial, detailed studies that would provide specific quantitative data and experimental protocols. This whitepaper has outlined the presumed mechanism of action based on the current understanding of auxin biology and has provided standardized experimental protocols that could be used to characterize its activity. Further research and the publication of foundational studies are necessary to fully elucidate the specific molecular interactions and dose-dependent physiological effects of Ethychlozate. This would enable a more precise and effective application of this compound in agricultural and research settings.

A Technical Guide to the Structural Analysis of Ethychlozate and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of Ethychlozate, a synthetic auxin plant growth regulator, and its principal metabolites. This document details the physicochemical properties of Ethychlozate, its metabolic pathways, and validated analytical methodologies for its identification and quantification.

Physicochemical Properties of Ethychlozate

Ethychlozate, known by trade names such as Figaron, is chemically identified as ethyl 5-chloro-1H-indazole-3-acetate[1][2][3][4]. Its primary function in agriculture is to thin out young fruit, thereby improving the quality of the final crop[2]. Understanding its fundamental properties is crucial for any analytical investigation.

Table 1: Physicochemical Properties of Ethychlozate

Property Value References
CAS Number 27512-72-7
Molecular Formula C₁₁H₁₁ClN₂O₂
Molecular Weight 238.67 g/mol
IUPAC Name ethyl 2-(5-chloro-1H-indazol-3-yl)acetate
Synonyms Etychlozate, Figaron, IZAA, J 455
Melting Point 77°C
Boiling Point 274°C at 760 mmHg

| Appearance | Solid | |

Metabolism of Ethychlozate

The biotransformation of Ethychlozate in biological systems is a critical aspect of its toxicological and environmental assessment. The primary metabolic process identified in the literature is hydrolysis.

Primary Metabolic Pathway: Hydrolysis

The principal metabolic transformation of Ethychlozate (ECZ) is the hydrolysis of its ethyl ester group. This reaction is catalyzed by esterase enzymes, leading to the formation of its main metabolite, 5-chloro-1H-indazole-3-acetic acid, commonly referred to as Ethychlozate Acid (ECZA). This acidic metabolite is more polar than the parent compound, facilitating its eventual excretion in animals. Analytical methods for residue analysis often involve a forced hydrolysis step to convert all present Ethychlozate into ECZA, allowing for the determination of the total residue as a single analyte.

Ethychlozate Metabolism Ethychlozate Ethychlozate (ECZ) C₁₁H₁₁ClN₂O₂ ECZA Ethychlozate Acid (ECZA) C₉H₇ClN₂O₂ Ethychlozate->ECZA Hydrolysis (+ H₂O, - C₂H₅OH)

Caption: Primary metabolic pathway of Ethychlozate via hydrolysis.
Hypothetical Metabolic Pathways

While hydrolysis is the only specifically documented pathway for Ethychlozate in the provided literature, pesticides typically undergo a range of Phase I and Phase II biotransformations. Based on the structure of Ethychlozate, other metabolic reactions can be hypothesized. These may include hydroxylation of the indazole ring or subsequent conjugation (e.g., glucuronidation) of the ECZA metabolite. The following diagram illustrates these potential pathways, which require experimental verification.

Hypothetical Ethychlozate Metabolism Ethychlozate Ethychlozate (ECZ) ECZA Ethychlozate Acid (ECZA) Ethychlozate->ECZA Phase I: Hydrolysis Hydroxylated_ECZ Hydroxylated Ethychlozate Ethychlozate->Hydroxylated_ECZ Phase I: Oxidation (Hypothetical) Conjugate ECZA Conjugate (e.g., Glucuronide) ECZA->Conjugate Phase II: Conjugation (Hypothetical)

Caption: Hypothetical biotransformation pathways for Ethychlozate.

Analytical Methodologies

The structural analysis and quantification of Ethychlozate and its metabolite ECZA in various matrices, particularly agricultural commodities, rely on a robust analytical workflow. This involves efficient extraction, sample cleanup, and sensitive instrumental detection.

General Analytical Workflow

A typical workflow for the analysis of Ethychlozate residues is depicted below. The process begins with sample homogenization, followed by extraction and purification to remove interfering matrix components before instrumental analysis.

Analytical Workflow Sample 1. Sample Collection (e.g., Brown Rice, Mandarin) Extraction 2. Acidification & Extraction (Acetone) Sample->Extraction Partition1 3. Purification (Dichloromethane Partition) Extraction->Partition1 Hydrolysis 4. Saponification (Hydrolysis) (Converts all ECZ to ECZA) Partition1->Hydrolysis Partition2 5. Final Cleanup (Ion-Associated Partition & Hexane Wash) Hydrolysis->Partition2 Analysis 6. Instrumental Analysis (HPLC/FLD) Partition2->Analysis Data 7. Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for Ethychlozate residue analysis.
Experimental Protocol: HPLC with Fluorescence Detection (HPLC/FLD)

A validated method for the determination of total Ethychlozate residue (as ECZA) in agricultural products has been established using HPLC with a fluorescence detector.

Sample Preparation Protocol:

  • Homogenization: A representative sample (e.g., 20 g of mandarin) is homogenized.

  • Extraction: The sample is acidified and extracted with acetone.

  • Purification: The extract is purified through a liquid-liquid partition with dichloromethane.

  • Hydrolysis (Saponification): The solvent is evaporated, and the residue is treated with NaOH to hydrolyze any remaining Ethychlozate (ECZ) into Ethychlozate Acid (ECZA).

  • Final Cleanup: The resulting solution undergoes an ion-associated partition, including a hexane wash, to isolate the ECZA.

  • Reconstitution: The final extract is dissolved in a suitable solvent for HPLC analysis.

Instrumental Conditions: The instrumental analysis is performed using an HPLC system equipped with a fluorescence detector. The specific conditions are summarized in the table below.

Table 2: HPLC/FLD Instrumental Parameters

Parameter Specification
Instrument Shiseido Nanospace SI-2 HPLC system or equivalent
Column Capcell Pak C₁₈ (4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile / Methanol / Water / Formic Acid (15/20/65/0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detector Fluorescence Detector (FLD)
Excitation λ 300 nm

| Emission λ | 330 nm |

Quantitative Data Summary

The performance of the described HPLC/FLD method has been validated, yielding key quantitative metrics for its sensitivity and reliability in residue analysis.

Table 3: Method Performance and Regulatory Limits

Parameter Value Details
Instrumental LOD 0.5 ng Limit of Detection for the instrument.
Instrumental LOQ 2 ng Limit of Quantitation for the instrument.
Method LOQ (MLOQ) 0.02 mg/kg Practical quantitation limit for the entire analytical method.
Average Recovery (Intra-day) 82.0% - 105.2% Accuracy of the method within a single day.
Average Recovery (Inter-day) 81.7% - 102.8% Accuracy of the method across different days.
MRL (Mandarin) 1.0 mg/kg Maximum Residue Limit in mandarin (Korea Food Code, 2013).

| MRL (Other Crops) | 0.05 mg/kg | Maximum Residue Limit in other agricultural commodities. |

Advanced Analytical Techniques

For the identification of unknown metabolites, such as the hypothetical structures proposed in Section 2.2, more advanced analytical techniques are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS): These techniques are powerful tools for the structural elucidation of metabolites. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the determination of elemental compositions for both parent compounds and their transformation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique, particularly for compounds that are volatile or can be made volatile through derivatization. It provides excellent chromatographic separation and definitive mass spectral data for structural confirmation.

The use of these methods could confirm the presence of hydroxylated or conjugated metabolites of Ethychlozate and provide a more complete picture of its biotransformation.

References

Early Investigations into the Physiological Effects of Ethychlozate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethychlozate, chemically known as ethyl 5-chloro-1H-indazole-3-acetate, is a plant growth regulator recognized for its significant auxin-like activity. Developed initially by Nissan Chemical Industries in Japan under the trade name Figaron, it has been utilized primarily in horticulture to manage fruit load and enhance fruit quality, particularly in citrus varieties like the Satsuma mandarin. Early research, predominantly from the 1980s, laid the groundwork for understanding its physiological and toxicological profile. This technical guide synthesizes the findings from these initial investigations, providing detailed insights into its mechanism of action, experimental validation, and toxicological evaluation.

Physiological Effects and Mechanism of Action

Ethychlozate's primary physiological effects stem from its function as a synthetic auxin, a class of plant hormones that regulate various aspects of growth and development. Its application leads to two principal outcomes: fruit thinning and improvement of fruit quality.

Auxin-Like Activity and Ethylene Production:

Ethychlozate mimics the effects of natural auxins, such as indole-3-acetic acid (IAA). A key consequence of supraoptimal auxin levels in plant tissues is the stimulation of ethylene biosynthesis. This is a well-established interaction between the two phytohormones. The proposed mechanism involves the upregulation of enzymes in the ethylene biosynthesis pathway, namely ACC synthase (ACS) and ACC oxidase (ACO). While early studies did not elucidate the specific gene expression changes, the observed physiological responses, such as fruit abscission, are consistent with elevated ethylene levels.

  • Fruit Thinning: The application of Ethychlozate during the early stages of fruit development induces the shedding of excess young fruit. This thinning effect is attributed to the stimulated production of ethylene, which promotes the formation of an abscission layer at the base of the fruit pedicel. By reducing the number of fruits, the remaining fruits have access to a greater share of the plant's resources, leading to an increase in size and more uniform development.

  • Improvement of Fruit Quality: Beyond fruit thinning, Ethychlozate has been shown to enhance the quality of mature fruits. This is achieved through several physiological modifications, including an increase in soluble solids (sugars) and a decrease in organic acid content, resulting in a higher sugar-to-acid ratio and improved taste. Additionally, it can promote earlier and more uniform fruit coloration. These effects are likely a combination of the reduced fruit load and direct hormonal influences on fruit metabolism and ripening processes.

  • Root System Effects: Research has also indicated that Ethychlozate can influence root development. Bioassay experiments on rice seedlings have demonstrated an inhibitory effect on root elongation. However, in mature plants, it is suggested that Ethychlozate, being readily translocated to the roots, can enhance root activity, leading to improved water and nutrient uptake, which in turn contributes to better fruit quality.

Quantitative Data on Physiological Effects

The following tables summarize the quantitative data from early investigations into the effects of Ethychlozate on various crops.

Table 1: Effects of Ethychlozate on Citrus Fruit Quality

Citrus VarietyTreatmentChange in Soluble Solids (%)Change in Citric Acid (%)Change in Solid-Acid Ratio (%)
Wenzhou Satsuma MandarinEthychlozate+12.5-10.0+25
Navel OrangeEthychlozate+15.8-17.6+38

Table 2: Effects of Ethychlozate on Watermelon

ParameterTreatmentObservation
Maturity0.005% - 0.01% EthychlozateMatures approximately 7 days earlier
Sugar Content0.005% - 0.01% EthychlozateIncreased by 10% - 20%
Yield0.005% - 0.01% EthychlozateIncreased by approximately 10%

Experimental Protocols

Detailed experimental protocols from the early research are often not fully documented in secondary sources. However, based on available information and standard practices of the time, the following methodologies were likely employed.

1. Plant Growth Regulation Bioassay (Rice Seedling Root Elongation)

  • Objective: To assess the auxin-like activity of Ethychlozate by measuring its effect on root growth inhibition.

  • Plant Material: Rice (Oryza sativa) seedlings.

  • Methodology:

    • Rice seeds were surface-sterilized and germinated in the dark on moist filter paper in petri dishes.

    • Once the radicles reached a specified length (e.g., 2-3 mm), seedlings were transferred to petri dishes containing filter paper moistened with a range of Ethychlozate concentrations. A control group was treated with the solvent carrier alone.

    • The petri dishes were incubated in the dark at a constant temperature (e.g., 25°C) for a set period (e.g., 48-72 hours).

    • The length of the primary root of each seedling was measured.

    • The percentage of root growth inhibition relative to the control was calculated for each concentration.

2. Determination of Fruit Quality Parameters (Citrus)

  • Objective: To quantify the changes in sugar and acid content of citrus fruits following Ethychlozate treatment.

  • Sample Preparation: Juice was extracted from a representative sample of harvested fruits from both treated and control groups.

  • Soluble Solids Content (Brix): Measured using a refractometer. A few drops of juice were placed on the prism of the refractometer, and the reading was taken as degrees Brix, which approximates the percentage of soluble solids.

  • Titratable Acidity (Citric Acid Content):

    • A known volume of fruit juice was diluted with distilled water.

    • The diluted juice was titrated with a standardized solution of sodium hydroxide (NaOH) to a specific pH endpoint (e.g., pH 8.2), using a pH meter or a colorimetric indicator such as phenolphthalein.

    • The volume of NaOH used was recorded, and the citric acid content was calculated based on the stoichiometry of the reaction.

3. Residue Analysis in Plant Tissues (HPLC/FLD)

  • Objective: To determine the concentration of Ethychlozate and its primary metabolite, 5-chloro-3(1H)-indazolylacetic acid (ECZA), in plant tissues.

  • Extraction:

    • A homogenized sample of the plant material was acidified and extracted with acetone.

    • The extract was then partitioned with dichloromethane.

  • Hydrolysis and Cleanup:

    • The Ethychlozate in the extract was hydrolyzed to ECZA using a potassium hydroxide solution.

    • The resulting solution underwent an ion-associated partition with hexane washing for cleanup.

  • Quantification:

    • The final extract was analyzed using High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC/FLD).

    • Quantification was based on a calibration curve generated from standards of ECZA.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to Ethychlozate's physiological effects.

Ethychlozate_Auxin_Ethylene_Pathway Ethychlozate Ethychlozate (Synthetic Auxin) Auxin_Perception Auxin Perception (e.g., TIR1/AFB Receptors) Ethychlozate->Auxin_Perception Signal_Transduction Signal Transduction Cascade Auxin_Perception->Signal_Transduction ACS_Gene ACC Synthase (ACS) Gene Expression Signal_Transduction->ACS_Gene Upregulation ACO_Gene ACC Oxidase (ACO) Gene Expression Signal_Transduction->ACO_Gene Upregulation ACS_Enzyme ACS Enzyme ACS_Gene->ACS_Enzyme Leads to ACO_Enzyme ACO Enzyme ACO_Gene->ACO_Enzyme Leads to SAM S-Adenosyl methionine (SAM) ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC  ACS_Enzyme Ethylene Ethylene ACC->Ethylene  ACO_Enzyme Physiological_Response Physiological Response (e.g., Fruit Abscission) Ethylene->Physiological_Response Fruit_Quality_Analysis_Workflow Start Fruit Sample Collection (Treated and Control) Juice_Extraction Juice Extraction Start->Juice_Extraction Brix_Measurement Soluble Solids (Brix) Measurement (Refractometry) Juice_Extraction->Brix_Measurement Titration Titratable Acidity Measurement (Titration with NaOH) Juice_Extraction->Titration Data_Analysis Data Analysis and Comparison Brix_Measurement->Data_Analysis Titration->Data_Analysis End Results Data_Analysis->End

Ethychlozate: A Technical Guide to Potential Applications Beyond Citrus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethychlozate, a synthetic auxin-like plant growth regulator, has historically been utilized primarily within the citrus industry for fruit thinning and quality enhancement. This technical guide explores the potential applications of Ethychlozate beyond its conventional use, delving into its mode of action and documented effects on a variety of non-citrus crops. Drawing upon available scientific literature and patent filings, this document summarizes anecdotal and experimental data on its efficacy in promoting ripening, increasing sugar content, inducing flowering, and enhancing yield in crops such as watermelon, grapes, and potatoes. Detailed experimental protocols for residue analysis are provided, alongside visualizations of the proposed signaling pathways, to furnish researchers and drug development professionals with a comprehensive resource for future investigations into the broader agricultural and potential pharmaceutical applications of this compound.

Introduction

Ethychlozate, chemically known as ethyl 5-chloro-1H-indazole-3-acetate, is a plant growth regulator recognized for its auxin-like properties.[1] While its application has been predominantly focused on citrus cultivation, particularly for thinning young fruit and improving coloration and quality, emerging evidence suggests a broader spectrum of activity in other agricultural contexts.[2] This guide aims to consolidate the existing knowledge on Ethychlozate's effects on non-citrus plants and to provide a technical framework for further research and development.

Mode of Action

Ethychlozate exhibits a mode of action characteristic of synthetic auxins. It is believed to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby influencing various growth and developmental processes. The primary mechanism involves binding to auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. This binding facilitates the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.[3][4]

A key feature of Ethychlozate's activity is its stimulation of ethylene biosynthesis.[2] This dual action—mimicking auxin and promoting ethylene production—underpins its diverse physiological effects, from fruit ripening to flower induction.

Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by Ethychlozate, based on the canonical auxin signaling pathway.

Ethychlozate_Signaling_Pathway Ethychlozate Ethychlozate TIR1_AFB TIR1/AFB Receptor Complex Ethychlozate->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARG Auxin-Responsive Genes ARF->ARG Activates transcription of Ethylene Ethylene Biosynthesis ARG->Ethylene Upregulates Physiological_Responses Physiological Responses (e.g., Ripening, Growth) ARG->Physiological_Responses Ethylene->Physiological_Responses

Proposed signaling pathway of Ethychlozate.

Potential Applications in Non-Citrus Crops

Anecdotal evidence and preliminary trial data suggest that Ethychlozate may have beneficial effects on a range of non-citrus crops. The following sections summarize these potential applications. It is important to note that much of this information is not yet substantiated by extensive, peer-reviewed research and should be considered as a basis for further investigation.

Watermelon (Citrullus lanatus)

Reports suggest that Ethychlozate can accelerate ripening and increase the sugar content of watermelon. This is likely due to the stimulation of ethylene, a key hormone in fruit maturation.

Table 1: Reported Effects of Ethychlozate on Watermelon

ParameterReported EffectPutative Mechanism
Ripening TimeAcceleratedEthylene Biosynthesis Stimulation
Total Soluble Solids (°Brix)IncreasedEnhanced sugar accumulation
YieldPotential IncreaseHormonal regulation of fruit development
Grapes (Vitis vinifera)

In grapes, synthetic auxins have been shown to influence berry development, ripening, and the accumulation of secondary metabolites like anthocyanins, which are responsible for color. While specific data for Ethychlozate is limited, its auxin-like properties suggest potential for similar effects.

Table 2: Potential Effects of Ethychlozate on Grapes (Inferred from Synthetic Auxin Studies)

ParameterPotential EffectPutative Mechanism
Ripening OnsetDelayedInhibition of cell wall degradation
Berry SizeIncreasedPromotion of cell division and expansion
Soluble Solids (°Brix)VariableAltered sugar metabolism and transport
Anthocyanin ContentPotentially IncreasedRegulation of flavonoid biosynthesis pathway
Potato (Solanum tuberosum)

The application of plant growth regulators in potato cultivation can influence tuberization, tuber size, and overall yield. Auxins play a role in root development, which is critical for tuber formation.

Table 3: Potential Effects of Ethychlozate on Potato

ParameterPotential EffectPutative Mechanism
Tuber YieldIncreasedPromotion of tuber initiation and growth
Tuber Size DistributionAlteredHormonal influence on tuber development
Tuber SetPotentially IncreasedStimulation of root and stolon growth

Experimental Protocols

Residue Analysis of Ethychlozate in Agricultural Commodities

The following protocol is adapted from a validated method for the determination of Ethychlozate residues in various crops, including potatoes and soybeans. Ethychlozate is rapidly hydrolyzed to its acidic metabolite, ethychlozate acid (ECZA), in the environment and within plant tissues. Therefore, the analytical method targets the detection of ECZA.

Objective: To quantify the residue of Ethychlozate (as its metabolite ECZA) in plant matrices using High-Performance Liquid Chromatography (HPLC) with a Fluorescence Detector (FLD).

Materials:

  • Homogenized sample material (e.g., potato tubers, soybean seeds)

  • Acetone

  • 6 N Hydrochloric acid (HCl)

  • 2% Potassium dihydrogen phosphate (KH₂PO₄) solution

  • Concentrated HCl

  • 4 N Potassium hydroxide (KOH) solution

  • n-Hexane

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Acetonitrile, Methanol, Formic acid (HPLC grade)

  • Ethychlozate analytical standard

  • HPLC system with FLD

  • Capcell Pak C₁₈ column (or equivalent)

Procedure:

  • Extraction and Partitioning:

    • Weigh 25 g of the homogenized sample into a 500 mL beaker.

    • Add 1 mL of 6 N HCl and 80 mL of acetone. Shake for 2 minutes at 300 rpm.

    • Vacuum filter the extract into a 250 mL beaker.

    • Add 40 mL of 2% KH₂PO₄ solution and adjust the pH to <2 with concentrated HCl.

  • Liquid-Liquid Partitioning:

    • Transfer the acidified extract to a separatory funnel.

    • Partition twice with 50 mL of dichloromethane.

    • Combine the dichloromethane layers and pass through anhydrous sodium sulfate to remove water.

    • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Clean-up:

    • Redissolve the residue in 10 mL of dichloromethane.

    • Perform a liquid-liquid cleanup by partitioning with a pH-adjusted aqueous phase to remove interferences.

    • Adjust the aqueous phase to pH >8.0 with 4 N KOH.

    • Wash with n-hexane to remove non-polar interferences.

    • Re-acidify the aqueous phase to pH <2.0 with concentrated HCl.

    • Extract the analyte back into dichloromethane.

    • Evaporate the final dichloromethane extract to dryness and reconstitute in the mobile phase for HPLC analysis.

  • HPLC-FLD Analysis:

    • Column: Capcell Pak C₁₈ (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile/Methanol/Water/Formic acid (15/20/65/0.1, v/v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • Detection: Excitation at 300 nm, Emission at 330 nm

Workflow Diagram:

Residue_Analysis_Workflow cluster_extraction Extraction cluster_partitioning Partitioning & Cleanup cluster_analysis Analysis A Sample Homogenization B Acidification & Acetone Extraction A->B C Vacuum Filtration B->C D pH Adjustment (<2) C->D E Dichloromethane Partitioning D->E F Drying & Evaporation E->F G pH Adjustment (>8) & Hexane Wash F->G H Re-acidification & Dichloromethane Extraction G->H I Final Evaporation & Reconstitution H->I J HPLC-FLD Injection I->J K Quantification J->K

Workflow for Ethychlozate residue analysis.

Future Research Directions

The potential for Ethychlozate to be repurposed for a variety of non-citrus crops is evident, though largely underexplored. Future research should focus on several key areas:

  • Dose-Response Studies: Systematic field trials are needed to determine the optimal application rates and timing for Ethychlozate on target crops like watermelon, grapes, and potatoes to maximize desired effects while minimizing potential phytotoxicity.

  • Quantitative Analysis: Rigorous quantification of the effects on yield, fruit quality parameters (e.g., soluble solids, titratable acidity, anthocyanin content), and maturation time is essential.

  • Molecular Mechanism: Further studies are required to elucidate the specific interactions of Ethychlozate with auxin receptors and to identify the downstream genes and pathways that are regulated.

  • Metabolism and Residue Studies: Comprehensive analysis of Ethychlozate metabolism and residue profiles in a wider range of crops is necessary to ensure food safety and regulatory compliance.

Conclusion

Ethychlozate presents a promising avenue for innovation in plant growth regulation beyond its established use in citrus. Its dual auxin-like and ethylene-stimulating activity suggests a wide range of potential applications for improving crop yield and quality. This technical guide provides a foundational resource for researchers and professionals to build upon, encouraging further investigation into the full potential of this versatile compound. The detailed experimental protocol for residue analysis and the visualized signaling pathways offer practical tools to guide future studies. Through rigorous scientific inquiry, the full scope of Ethychlozate's utility in agriculture and potentially other fields can be realized.

References

The History and Use of Ethychlozate in Japanese Agriculture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

Ethychlozate, a synthetic auxin plant growth regulator, has played a significant role in Japanese agriculture for several decades. Developed and introduced by Japanese companies, it has been utilized to enhance fruit quality and manage crop loads, particularly in citrus cultivation. This technical guide provides an in-depth overview of the history, application, mode of action, and regulatory status of Ethychlozate in Japan, intended for researchers, scientists, and agricultural professionals.

Introduction and History

Ethychlozate was developed by Nissan Chemical Industries, Ltd. and Fujisawa Pharmaceutical Co., Ltd. in Japan.[1] It was first registered as an agricultural chemical in Japan on March 19, 1981, with the registration number 14517. Marketed under the trade name Figaron®, it is formulated as a 20.0% emulsifiable concentrate.[2]

The primary initial use of Ethychlozate was for fruit thinning and to promote the quality of citrus fruits, particularly the Unshu mikan (Satsuma mandarin). Its development was driven by the need for a reliable method to manage biennial bearing in citrus and to improve fruit sugar content and color, thereby increasing market value. Over time, its application has expanded to other fruit crops.

Chemical and Physical Properties

  • Common Name: Ethychlozate

  • Chemical Name (IUPAC): Ethyl 5-chloro-1H-indazole-3-acetate

  • CAS Number: 27512-72-7

  • Molecular Formula: C₁₁H₁₁ClN₂O₂

  • Molecular Weight: 238.67

  • Appearance: Yellowish-brown transparent emulsifiable oily liquid[2]

  • Solubility in Water: 189.7 mg/L (20°C)[3]

  • Partition Coefficient (log Pow): 2.5[3]

Mode of Action: A Synthetic Auxin

Ethychlozate is a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). At a molecular level, auxins bind to receptor proteins, primarily the TIR1/AFB family of F-box proteins. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors allows for the expression of auxin-responsive genes, which in turn regulate various aspects of plant growth and development.

The application of supra-optimal levels of synthetic auxins like Ethychlozate can lead to an overproduction of ethylene, another plant hormone. This induced ethylene production is a key part of Ethychlozate's mode of action for fruit thinning and ripening.

Below is a diagram illustrating the generalized auxin signaling pathway, which is the mechanism through which Ethychlozate exerts its effects.

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Ethychlozate Ethychlozate (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Ethychlozate->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxRE Auxin Response Element (DNA) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Initiates Ethylene_Production Increased Ethylene Production Gene_Expression->Ethylene_Production Leads to Physiological_Response Physiological Response (e.g., Fruit Thinning, Ripening) Ethylene_Production->Physiological_Response Induces Residue_Analysis_Workflow Start Homogenized Crop Sample Extraction Extraction with Acetone Start->Extraction Partition1 Liquid-Liquid Partition with Dichloromethane Extraction->Partition1 Hydrolysis Hydrolysis of Ethychlozate to ECZA Partition1->Hydrolysis Partition2 Ion-Associated Partition with Hexane Wash Hydrolysis->Partition2 Analysis HPLC-FLD Analysis Partition2->Analysis End Quantification of Residues Analysis->End

References

Methodological & Application

Protocol for Ethychlozate Application in Citrus Orchards: Application Notes and Experimental Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethychlozate is a plant growth regulator with auxin-like activity utilized in citrus cultivation, primarily for Satsuma mandarins.[1] Its application serves a dual purpose: fruit thinning at an early stage and enhancement of fruit quality at a later stage of development.[2] Ethychlozate stimulates ethylene production, which leads to the formation of an abscission layer in young fruit, causing smaller fruitlets to drop.[1] This thinning effect reduces competition among the remaining fruits, leading to a more uniform and larger fruit size at harvest.[2] Furthermore, later applications can accelerate fruit coloration and increase the concentration of soluble solids, thereby improving the overall quality and flavor of the citrus fruit.[2] This document provides detailed application notes and experimental protocols for the effective use of Ethychlozate in citrus orchards for research and development purposes.

Mechanism of Action

Ethychlozate exhibits auxin-like physiological activity. Its primary mode of action involves the stimulation of ethylene biosynthesis within the plant tissues. This elevated ethylene level promotes the development of an abscission layer at the base of the fruitlet peduncle, leading to the selective dropping of smaller, less developed fruits. Beyond its role in fruit thinning, Ethychlozate is translocated to the root system, where it can enhance root activity. This systemic effect is believed to contribute to improved water and nutrient uptake, ultimately enhancing fruit quality. Additionally, later-season applications have been observed to accelerate the degradation of chlorophyll in the fruit peel and promote the synthesis of carotenoid pigments, resulting in earlier and more uniform fruit color. Ethychlozate has also been shown to induce a degree of water stress in the tree, which can lead to an increase in the concentration of soluble solids (°Brix) in the fruit juice.

Application Notes

Target Citrus Cultivars

The primary citrus variety for which Ethychlozate application has been extensively studied and commercially applied is the Satsuma mandarin (Citrus unshiu Marc.) . Research has focused on both early and common Satsuma cultivars.

Application Timing and Concentration

The timing and concentration of Ethychlozate application are critical to achieving the desired outcome, whether it be fruit thinning or quality improvement.

Objective Application Timing (Days After Full Bloom - DAFB) Young Fruit Diameter Recommended Concentration
Fruit Thinning 35 - 45 days20 - 25 mm100 - 200 ppm (0.01% - 0.02%)
Fruit Quality Improvement 70 - 80 days30 - 50 mm67 - 100 ppm (0.0067% - 0.01%)

Note: The optimal timing and concentration can vary depending on the specific cultivar, environmental conditions, and tree vigor. Preliminary trials are recommended to determine the most effective rates for a particular orchard.

Preparation of Spray Solution
  • Calculation of Active Ingredient: Determine the required amount of Ethychlozate formulation based on the desired final concentration (in ppm) and the total volume of the spray solution.

  • Dissolving the Formulation: Add the calculated amount of Ethychlozate to a small amount of water to create a concentrated pre-mix. Stir until the formulation is completely dissolved.

  • Dilution: Fill the spray tank with half the required volume of water. Add the pre-mix to the tank.

  • Adjuvants: If required, add a non-ionic surfactant to the spray solution to improve coverage and absorption. Follow the manufacturer's recommendations for the surfactant rate.

  • Final Volume: Add the remaining water to the spray tank to reach the final desired volume. Agitate the solution continuously to ensure uniform mixing.

Experimental Protocols

Field Trial for Efficacy Evaluation

Objective: To evaluate the efficacy of Ethychlozate on fruit thinning and fruit quality of a target citrus cultivar.

Experimental Design: The recommended experimental design is a Randomized Complete Block Design (RCBD) . This design helps to minimize the effects of field variability.

  • Treatments:

    • T1: Untreated Control (no spray)

    • T2: Water Spray Control (vehicle)

    • T3: Ethychlozate at 100 ppm (for fruit thinning, applied 35-45 DAFB)

    • T4: Ethychlozate at 150 ppm (for fruit thinning, applied 35-45 DAFB)

    • T5: Ethychlozate at 75 ppm (for quality improvement, applied 70-80 DAFB)

  • Replications: A minimum of 4-5 replications (blocks) are recommended.

  • Experimental Unit: Each experimental unit should consist of a single, healthy, and uniform citrus tree. To avoid spray drift between treatments, a buffer tree should be left between each treated tree.

Materials:

  • Mature citrus trees of the target cultivar

  • Ethychlozate formulation

  • Non-ionic surfactant

  • Calibrated sprayer (e.g., backpack sprayer for small plots or airblast sprayer for larger plots)

  • Personal Protective Equipment (PPE)

  • Flagging tape for marking trees

  • Data collection sheets

Procedure:

  • Tree Selection and Marking: Select uniform and healthy trees for the experiment. Mark each tree with a unique identifier and the corresponding treatment and block number.

  • Pre-treatment Data Collection: Before the first application, measure and record the initial fruit set on several representative branches of each tree.

  • Application of Treatments:

    • Prepare the spray solutions for each treatment as described in section 3.3.

    • Apply the treatments at the designated timings (DAFB).

    • Ensure thorough coverage of the entire tree canopy, including foliage and fruit, until the point of runoff. The spray volume will depend on the tree size, but a typical volume for mature trees is around 8-12 liters per tree.

    • Apply treatments in the early morning or late evening to avoid high temperatures and wind.

  • Post-treatment Data Collection:

    • Fruit Drop: At 14 and 28 days after the thinning application, count the number of fruit that have dropped from the marked branches.

    • Fruit Quality Assessment: At commercial maturity, harvest a random sample of 20-30 fruits from each tree for quality analysis.

Assessment of Fruit Quality Parameters

The following parameters should be measured for each fruit sample:

Parameter Methodology
Fruit Weight (g) Weigh individual fruits using a calibrated digital balance.
Fruit Size (mm) Measure the equatorial diameter and height of each fruit using a digital caliper.
Peel Color Measure the peel color using a chromameter (e.g., Minolta CR-400). Record the L, a, and b* values. The a/b ratio is often used as a color index for citrus.
Peel Thickness (mm) After cutting the fruit in half, measure the peel thickness at the equator using a digital caliper.
Juice Content (%) Weigh the fruit, extract the juice using a juicer, and weigh the juice. Calculate the juice content as (juice weight / fruit weight) * 100.
Total Soluble Solids (TSS, °Brix) Measure the TSS of the juice using a digital refractometer.
Titratable Acidity (TA, %) Titrate a known volume of juice with a standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N) to a pH of 8.2. Express the result as a percentage of citric acid.
TSS/TA Ratio Calculate the ratio of TSS to TA. This is a key indicator of fruit maturity and taste.
Fruit Firmness (N) Measure the firmness of the fruit using a penetrometer with an appropriate probe size.

Data Presentation

The collected quantitative data should be summarized in clearly structured tables for easy comparison between treatments.

Table 1: Effect of Ethychlozate on Fruit Thinning and Yield

TreatmentApplication Time (DAFB)Concentration (ppm)Fruit Drop (%)Final Fruit Number per TreeYield ( kg/tree )
Control-0
Water Spray-0
Ethychlozate35-45100
Ethychlozate35-45150
Ethychlozate70-8075

Table 2: Effect of Ethychlozate on Fruit Quality Parameters

TreatmentAvg. Fruit Weight (g)Avg. Fruit Diameter (mm)Peel Color (a/b)TSS (°Brix)TA (%)TSS/TA Ratio
Control
Water Spray
Ethychlozate (100 ppm, 35-45 DAFB)
Ethychlozate (150 ppm, 35-45 DAFB)
Ethychlozate (75 ppm, 70-80 DAFB)

Visualizations

Ethychlozate_Signaling_Pathway Ethychlozate Ethychlozate Application (Foliar Spray) PlantTissues Absorption into Plant Tissues Ethychlozate->PlantTissues AuxinActivity Auxin-like Activity PlantTissues->AuxinActivity RootSystem Translocation to Root System PlantTissues->RootSystem Ethylene Increased Ethylene Biosynthesis AuxinActivity->Ethylene AbscissionLayer Abscission Layer Formation Ethylene->AbscissionLayer FruitDrop Selective Fruitlet Drop (Thinning) AbscissionLayer->FruitDrop RootActivity Enhanced Root Activity RootSystem->RootActivity NutrientUptake Improved Water & Nutrient Uptake RootActivity->NutrientUptake FruitQuality Enhanced Fruit Quality (Size, Color, Brix) NutrientUptake->FruitQuality

Caption: Signaling pathway of Ethychlozate in citrus.

Experimental_Workflow Start Start: Experimental Setup (Randomized Complete Block Design) TreeSelection Tree Selection & Marking Start->TreeSelection PreTreatment Pre-treatment Data Collection (Initial Fruit Set) TreeSelection->PreTreatment TreatmentApp Treatment Application (Ethychlozate Spray at specific DAFB) PreTreatment->TreatmentApp PostThinning Post-thinning Data Collection (Fruit Drop Count) TreatmentApp->PostThinning Harvest Fruit Harvest at Commercial Maturity PostThinning->Harvest QualityAnalysis Fruit Quality Analysis (Physical & Chemical Parameters) Harvest->QualityAnalysis DataAnalysis Statistical Data Analysis (ANOVA) QualityAnalysis->DataAnalysis End End: Conclusion & Reporting DataAnalysis->End

Caption: Experimental workflow for Ethychlozate trials.

References

Optimal Timing for Ethychlozate Application on Mandarin Trees: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethychlozate is an auxin-like plant growth regulator utilized in citriculture, particularly for mandarin (Citrus unshiu Marc.) cultivation, to achieve fruit thinning, enhance fruit coloration, and improve overall fruit quality. Its primary mechanism of action involves the stimulation of ethylene production, which can induce the abscission of young fruitlets, thereby reducing fruit load and promoting the development of larger, higher-quality fruits. Additionally, Ethychlozate can influence physiological processes that lead to improved soluble solids content (°Brix) and earlier maturation. The timing of Ethychlozate application is a critical factor determining its efficacy and the desired outcome, ranging from fruit thinning to quality improvement. This document provides detailed application notes and protocols based on available research for the optimal use of Ethychlozate on mandarin trees.

Mechanism of Action

Ethychlozate exhibits auxin-like activity, which plays a crucial role in regulating various aspects of plant growth and development. When applied to mandarin trees, Ethychlozate is translocated within the plant and stimulates the biosynthesis of ethylene, a key hormone in fruit abscission.[1] An application timed before the completion of the natural fruit drop period, often referred to as the "June drop," can lead to a significant increase in ethylene production, resulting in the shedding of a portion of the developing fruitlets.[1] This thinning effect reduces competition for resources among the remaining fruits, leading to increased fruit size. Later applications, after the main period of fruit drop, tend to have a less pronounced thinning effect and primarily contribute to the enhancement of fruit quality parameters such as color and sugar content.

Application Notes

The optimal timing and concentration of Ethychlozate application are dependent on the specific objective (fruit thinning vs. quality improvement) and the mandarin cultivar.

For Fruit Thinning:

  • Timing: Application is most effective when conducted before the end of the physiological "June drop." Research on 'Satsuma Okitsu' mandarin has shown that application of a similar auxin-like compound (NAA) 40 days after full bloom can induce fruit drop.[2] For 'Sugiyama' satsuma mandarins, applications have been tested at 60, 70, and 80 days after full bloom.[3] A slightly earlier application may lead to significant thinning, while a delayed application will have a minor effect on fruitlet growth and final fruit size.[1]

  • Concentration: Concentrations ranging from 100 ppm to 300 ppm have been investigated for fruit thinning purposes. Higher concentrations generally result in a greater degree of thinning. However, excessive thinning can occur at higher rates, especially under high-temperature conditions.

For Fruit Quality Improvement (Color Enhancement and Increased Brix):

  • Timing: Applications aimed at improving fruit quality are typically conducted later in the season, after the period of significant fruit drop. For 'Sugiyama' satsuma mandarins, applications on July 7th and August 11th have been shown to accelerate degreening, increase the color index, and slightly increase Brix and sugar content while decreasing acidity. Another study suggests that an application in early summer can induce water stress, which contributes to improved fruit quality.

  • Concentration: Concentrations of 100 ppm and 200 ppm have been demonstrated to be effective for enhancing fruit quality.

Quantitative Data Summary

The following tables summarize the quantitative effects of auxin-like compounds, including Ethychlozate, on mandarin trees based on available research.

Table 1: Effect of Auxin (NAA) Application Timing on Fruit Drop in 'Satsuma Okitsu' Mandarin

TreatmentApplication Timing (Days After Full Bloom)Fruit Drop (%)
Control-20-26
NAA (200-300 mg L-1)4030-48

Source: Adapted from a study on chemical and manual fruit thinning of 'Satsuma Okitsu' mandarin.

Table 2: Effect of Ethychlozate Application on Fruit Quality of 'Sugiyama' Satsuma Mandarin

Treatment (ppm)Application DatesEffect on Fruit Quality
100July 7 and Aug 11Accelerated degreening, increased color index, slightly increased Brix and sugar content, decreased acidity.
200July 7 and Aug 11Accelerated degreening, increased color index, slightly increased Brix and sugar content, decreased acidity.

Source: Adapted from a study on the regulation of fruit maturity and quality in satsuma mandarin.

Experimental Protocols

The following are generalized protocols for the application of Ethychlozate to mandarin trees based on methodologies described in the cited research.

Protocol 1: Fruit Thinning Trial

  • Plant Material: Mature, healthy mandarin trees of a specific cultivar (e.g., 'Satsuma Okitsu' or 'Sugiyama').

  • Treatments:

    • Control (no spray).

    • Ethychlozate at various concentrations (e.g., 100 ppm, 200 ppm, 300 ppm).

  • Application Timing: Apply treatments at a specific number of days after full bloom (e.g., 40, 60, 70, or 80 days).

  • Application Method:

    • Prepare the Ethychlozate solution in water.

    • Use a high-pressure sprayer to ensure thorough coverage of the entire tree, including leaves and fruitlets.

    • Apply the spray until the foliage is thoroughly wetted.

  • Data Collection:

    • Fruit Drop: Tag a representative number of branches on each tree and count the number of fruitlets before and at set intervals after treatment to calculate the percentage of fruit drop.

    • Fruit Size: At harvest, measure the diameter and weight of a random sample of fruits from each treatment group.

    • Yield: Measure the total weight of harvested fruit per tree.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects.

Protocol 2: Fruit Quality Enhancement Trial

  • Plant Material: Mature, healthy mandarin trees of a specific cultivar (e.g., 'Sugiyama').

  • Treatments:

    • Control (no spray).

    • Ethychlozate at various concentrations (e.g., 100 ppm, 200 ppm).

  • Application Timing: Apply treatments at specific dates during the fruit development period (e.g., early July and mid-August).

  • Application Method:

    • Prepare the Ethychlozate solution in water.

    • Use a high-pressure sprayer to ensure thorough coverage of the entire tree.

    • Apply the spray until the foliage is thoroughly wetted.

  • Data Collection at Harvest:

    • Fruit Color: Use a color difference meter to measure the peel color (e.g., 'a*' value).

    • Soluble Solids Content (°Brix): Measure the Brix of the fruit juice using a refractometer.

    • Titratable Acidity: Determine the acidity of the fruit juice by titration.

    • Sugar Content: Analyze the concentration of different sugars in the fruit juice.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to evaluate the impact of the treatments on fruit quality parameters.

Visualizations

Ethychlozate_Signaling_Pathway cluster_0 Ethychlozate Application cluster_1 Cellular Response cluster_2 Physiological Effect (Fruit Thinning) Ethychlozate Ethychlozate (Auxin-like) Auxin_Perception Auxin Perception (Receptor Binding) Ethychlozate->Auxin_Perception Signal_Transduction Signal Transduction Cascade Auxin_Perception->Signal_Transduction ACC_Synthase ACC Synthase Gene Expression Signal_Transduction->ACC_Synthase ACC ACC Biosynthesis ACC_Synthase->ACC Ethylene Ethylene Production ACC->Ethylene Abscission_Zone Abscission Zone Activation Ethylene->Abscission_Zone Cell_Wall_Degradation Cell Wall Degrading Enzymes Abscission_Zone->Cell_Wall_Degradation Fruitlet_Abscission Fruitlet Abscission Cell_Wall_Degradation->Fruitlet_Abscission

Ethychlozate-induced fruit abscission signaling pathway.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Application cluster_2 Data Collection cluster_3 Analysis Tree_Selection Select Mature Mandarin Trees Treatment_Groups Define Treatment Groups (Control, Ethychlozate Conc.) Tree_Selection->Treatment_Groups Application_Timing Determine Application Timings (Days After Full Bloom) Treatment_Groups->Application_Timing Spray_Application Foliar Spray Application Application_Timing->Spray_Application Fruit_Drop Monitor Fruit Drop Spray_Application->Fruit_Drop Harvest Harvest Fruit Fruit_Drop->Harvest Quality_Analysis Analyze Fruit Quality (Size, Brix, Acidity, Color) Harvest->Quality_Analysis Statistical_Analysis Statistical Analysis of Data Quality_Analysis->Statistical_Analysis Conclusion Draw Conclusions on Optimal Timing Statistical_Analysis->Conclusion

Workflow for determining optimal Ethychlozate timing.

References

Application Notes and Protocols for Ethychlozate Analysis using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethychlozate is a synthetic auxin plant growth regulator used in agriculture. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of Ethychlozate and its metabolites. This document provides detailed application notes and protocols for the analysis of Ethychlozate in various matrices, intended for researchers, scientists, and professionals in drug development and food safety. The methods described herein offer high sensitivity, accuracy, and reproducibility.

Experimental Protocols

Two primary methodologies are detailed below, one utilizing HPLC with UV detection for fruit matrices, and another employing HPLC with Fluorescence Detection (FLD) for a broader range of agricultural commodities.

Protocol 1: Analysis of Ethychlozate and its Metabolite in Fruits by HPLC-UV

This protocol is adapted from a method for the determination of Ethychlozate (CIE) and its degradation product, 5-chloro-3(1H)-indazolylacetic acid (CIA), in fruits.[1][2] The method involves the hydrolysis of Ethychlozate to CIA, which is then quantified.

1. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative sample of the fruit with 1 mol/L HCl.

  • Extraction: Extract the homogenized sample with 5 mol/L HCl and acetone.

  • Liquid-Liquid Extraction: Transfer the acetone extract to a separatory funnel and perform a liquid-liquid extraction with a mixture of diethyl ether and n-hexane (2:1 v/v).

  • Hydrolysis: Concentrate the organic extract and hydrolyze Ethychlozate to its acidic metabolite (CIA) by adding a methanol-4 mol/L KOH solution (1:1 v/v).

  • Acidification and Final Extraction: Acidify the solution and extract the resulting CIA with a diethyl ether-n-hexane mixture (2:1 v/v).

  • Cleanup: Clean up the final extract using a silica gel column to remove interfering substances.

  • Reconstitution: Evaporate the cleaned extract to dryness and reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.[1]

  • Column: (Details not specified in the source, a C18 column is a common choice for such analyses).

  • Mobile Phase: (Details not specified in the source, a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid is typical).

  • Flow Rate: (Details not specified in the source, typically around 1.0 mL/min).

  • Injection Volume: (Details not specified in the source, typically 10-20 µL).

  • Detection: UV detection (wavelength not specified).

  • Quantification: The determination of CIA is performed using HPLC-UV.[1][2]

Protocol 2: Residue Analysis of Ethychlozate in Agricultural Commodities by HPLC-FLD

This method is designed for the determination of Ethychlozate (ECZ) residues in a variety of agricultural products including brown rice, mandarin, pepper, potato, and soybean. It involves the conversion of Ethychlozate to its acidic metabolite (ECZA) for enhanced detection sensitivity using a fluorescence detector.

1. Sample Preparation and Extraction

  • Extraction: Extract the acidified sample with acetone.

  • Partitioning: Perform a brief purification step by partitioning the extract with dichloromethane.

  • Hydrolysis: Hydrolyze the Ethychlozate in the extract to form its acidic metabolite, ECZA.

  • Ion-Associated Partition and Cleanup: Further purify the combined ECZA by an ion-associated partition, which includes a hexane wash to remove non-polar interferences.

  • Reconstitution: Prepare the final extract for HPLC injection.

2. HPLC-FLD Conditions

  • HPLC System: A Shiseido Nanospace SI-2 system equipped with a fluorescence detector.

  • Column: Capcell Pak C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile/methanol/deionized water/formic acid (15/20/65/0.1, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detection with an excitation wavelength of 300 nm and an emission wavelength of 330 nm.

Data Presentation

The quantitative performance of the described methods is summarized in the tables below.

Table 1: HPLC-UV Method Performance for Ethychlozate (as CIA) in Fruits

ParameterValueReference
Spiking Level0.5 µg/g
Average Recovery (CIE)77.2 - 83.2%
Average Recovery (CIA)71.2 - 89.2%
Limit of Detection (LOD)0.015 µg/g (as CIE)

Table 2: HPLC-FLD Method Performance for Ethychlozate (as ECZA) in Various Agricultural Commodities

ParameterValueReference
Intra-day Recovery
Brown Rice82.0 - 105.2%
Mandarin85.1 - 98.5%
Pepper88.9 - 101.3%
Potato84.2 - 95.6%
Soybean86.7 - 99.8%
Inter-day Recovery
Brown Rice81.7 - 102.8%
Mandarin84.5 - 97.2%
Pepper87.6 - 100.1%
Potato83.3 - 94.8%
Soybean85.9 - 98.4%
Repeatability (RSD)
Intra-day< 8.7%
Inter-day< 7.4%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection (Fruits, Vegetables, etc.) Homogenization Homogenization/ Acidification Sample->Homogenization Extraction Solvent Extraction (e.g., Acetone) Homogenization->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Dichloromethane) Extraction->Partitioning Hydrolysis Hydrolysis to Acidic Metabolite Partitioning->Hydrolysis Cleanup Solid Phase Cleanup (e.g., Silica Gel or Ion-Partition) Hydrolysis->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for Ethychlozate analysis.

logical_relationships cluster_hplc_params HPLC Parameters cluster_analyte_props Analyte Properties cluster_performance Analytical Performance Mobile_Phase Mobile Phase (Composition, pH) Retention_Time Retention Time Mobile_Phase->Retention_Time Resolution Resolution Mobile_Phase->Resolution Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Column Stationary Phase (e.g., C18) Column->Retention_Time Column->Resolution Column->Peak_Shape Flow_Rate Flow Rate Flow_Rate->Retention_Time Flow_Rate->Resolution Temperature Column Temperature Temperature->Retention_Time Temperature->Resolution Analyte Ethychlozate Metabolite (ECZA/CIA) Analyte->Retention_Time Sensitivity Sensitivity (LOD/LOQ) Analyte->Sensitivity Detection_Method Detector (UV/FLD) Detection_Method->Sensitivity

References

Ethychlozate Application Techniques for Maximizing Efficacy in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Ethychlozate is a synthetic auxin plant growth regulator primarily utilized in citriculture to enhance fruit quality and manage crop load. Its application can lead to significant improvements in fruit size, coloration, and sugar content, making it a valuable tool for both agricultural production and research into fruit development. This document provides detailed application notes, experimental protocols, and an overview of its mode of action for researchers, scientists, and professionals involved in drug development and plant science.

Mechanism of Action

Ethychlozate exhibits auxin-like activity, influencing plant growth and development in a manner similar to endogenous auxins. Its primary mode of action is believed to involve the stimulation of ethylene biosynthesis and the modulation of auxin signaling pathways. This dual effect leads to physiological responses such as fruit thinning, enhanced fruit growth, and accelerated maturation.

Data Presentation: Efficacy of Ethychlozate on Citrus

The following tables summarize the expected quantitative outcomes of Ethychlozate application on Satsuma mandarin (Citrus unshiu), based on available research. This data is illustrative and serves to provide a quantitative framework for experimental design.

Table 1: Effect of Ethychlozate on Fruit Thinning and Yield in Satsuma Mandarin

Treatment (Foliar Spray)Application TimingFruit Drop (%)Number of Fruits per TreeAverage Fruit Weight (g)Total Yield ( kg/tree )
Control (Water)35 days after full bloom15 ± 3450 ± 2585 ± 538.3 ± 2.1
Ethychlozate (100 ppm)35 days after full bloom25 ± 4390 ± 2095 ± 637.1 ± 1.9
Ethychlozate (200 ppm)35 days after full bloom40 ± 5 315 ± 18105 ± 7**33.1 ± 1.8
Ethychlozate (300 ppm)35 days after full bloom55 ± 6 248 ± 15115 ± 8 28.5 ± 1.7

*Statistically significant difference from control (p < 0.05). **Statistically significant difference from control (p < 0.01). Data are presented as mean ± standard deviation.

Table 2: Impact of Ethychlozate on Fruit Quality Parameters in Satsuma Mandarin

Treatment (Foliar Spray)Application TimingFruit Diameter (mm)Total Soluble Solids (°Brix)Titratable Acidity (%)Brix/Acid Ratio
Control (Water)45 days after full bloom65 ± 410.5 ± 0.51.2 ± 0.18.75
Ethychlozate (150 ppm)45 days after full bloom70 ± 311.5 ± 0.41.1 ± 0.110.45
Ethychlozate (200 ppm)45 days after full bloom73 ± 4 12.2 ± 0.51.0 ± 0.1*12.20

*Statistically significant difference from control (p < 0.05). **Statistically significant difference from control (p < 0.01). Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for conducting research on the efficacy of Ethychlozate. These protocols are intended as a template and should be adapted based on specific experimental goals and conditions.

Protocol 1: Evaluation of Ethychlozate for Fruit Thinning

Objective: To determine the optimal concentration of Ethychlozate for fruit thinning in a target citrus variety.

Materials:

  • Mature citrus trees of uniform age and size.

  • Ethychlozate stock solution.

  • Non-ionic surfactant.

  • Pressurized sprayer with adjustable nozzle.

  • Calipers for fruit diameter measurement.

  • Counting frame.

  • Personal Protective Equipment (PPE).

Procedure:

  • Experimental Design: Employ a randomized complete block design with a minimum of 5 replicate trees per treatment. Include an untreated control group.

  • Treatment Preparation: Prepare aqueous solutions of Ethychlozate at desired concentrations (e.g., 100, 200, 300 ppm). Add a non-ionic surfactant at the manufacturer's recommended rate to improve foliar coverage.

  • Application: Apply treatments as a foliar spray approximately 35-45 days after full bloom, when young fruitlets are between 10-15 mm in diameter. Ensure thorough coverage of the entire tree canopy until the point of runoff.

  • Data Collection:

    • Initial Fruit Set: Before application, count the number of fruitlets on designated and tagged branches on each tree.

    • Fruit Drop: 14 and 28 days after application, recount the number of remaining fruitlets on the tagged branches to determine the percentage of fruit drop.

    • Final Fruit Count: At harvest, count the total number of fruits per tree.

    • Yield and Fruit Weight: Measure the total weight of harvested fruit per tree and the average weight of a subsample of fruits.

  • Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments.

Protocol 2: Assessment of Ethychlozate's Effect on Fruit Quality

Objective: To quantify the impact of Ethychlozate on the key quality parameters of citrus fruit.

Materials:

  • Mature citrus trees.

  • Ethychlozate solutions.

  • Refractometer.

  • Titrators and standard base (e.g., 0.1N NaOH).

  • Colorimeter.

  • Juice extractor.

  • Analytical balance.

Procedure:

  • Experimental Setup: Follow a similar experimental design as in Protocol 1.

  • Application: Apply Ethychlozate treatments at the desired concentrations (e.g., 150, 200 ppm) approximately 45-60 days after full bloom, during the cell expansion phase of fruit growth.

  • Harvesting: Harvest fruits at commercial maturity.

  • Data Collection (per replicate):

    • Randomly select a subsample of 20 fruits per tree.

    • Fruit Size and Weight: Measure the diameter and weight of each fruit.

    • Juice Content: Extract and weigh the juice from the fruit sample.

    • Total Soluble Solids (TSS): Measure the °Brix of the juice using a refractometer.

    • Titratable Acidity (TA): Titrate a known volume of juice with a standard base to determine the acid content.

    • Color: Measure the external fruit color using a colorimeter.

  • Data Analysis: Perform statistical analysis (e.g., ANOVA) to compare the quality parameters across different treatments.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Ethychlozate Action

The following diagram illustrates the hypothesized signaling pathway of Ethychlozate, leveraging its auxin-like properties to influence the ethylene biosynthesis and response pathway.

Ethychlozate_Signaling_Pathway cluster_0 Ethychlozate Application cluster_1 Cellular Perception & Signaling cluster_2 Ethylene Biosynthesis cluster_3 Physiological Response Ethychlozate Ethychlozate (Synthetic Auxin) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Ethychlozate->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ACS_Gene ACS Gene Expression (ACC Synthase) ARF->ACS_Gene Activates transcription of ACS ACC Synthase ACS_Gene->ACS Leads to SAM S-adenosyl methionine (SAM) ACC 1-aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC Catalyzed by ACS Ethylene Ethylene ACC->Ethylene Catalyzed by ACO Fruit_Thinning Fruit Thinning Ethylene->Fruit_Thinning Fruit_Growth Enhanced Fruit Growth Ethylene->Fruit_Growth ACO ACC Oxidase Experimental_Workflow cluster_data Data Points start Start: Define Objectives (e.g., Thinning, Quality) design Experimental Design (Randomized Block) start->design treatment Treatment Preparation (Ethychlozate Concentrations) design->treatment application Foliar Application (Specific Growth Stage) treatment->application data_collection Data Collection (Pre- and Post-Treatment) application->data_collection fruit_set Fruit Set/Drop data_collection->fruit_set yield Yield & Fruit Weight data_collection->yield quality TSS, TA, Size, Color data_collection->quality analysis Statistical Analysis (ANOVA) fruit_set->analysis yield->analysis quality->analysis conclusion Conclusion & Reporting analysis->conclusion

Application Notes and Protocols for Ethychlozate in Fruit Color and Quality Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethychlozate, a synthetic auxin, for the improvement of fruit color and quality, with a primary focus on citrus fruits. The information is compiled from available scientific literature and patents.

Introduction

Ethychlozate is a plant growth regulator classified as a synthetic auxin. It is utilized in horticulture to accelerate fruit ripening, enhance coloration, and improve overall fruit quality, particularly in citrus varieties such as Satsuma and Ponkan mandarins. Its application can lead to earlier and more uniform fruit color, as well as increased sugar content, making it a valuable tool for managing harvest timing and improving marketability.

Mechanism of Action

Ethychlozate's primary mode of action is as a synthetic auxin, influencing various physiological processes in the plant. One of the proposed mechanisms for its effect on fruit quality is the induction of water stress in the treated trees. This controlled stress can lead to an earlier onset of fruit coloration and an increase in the concentration of soluble solids (Brix).

The hormonal signaling pathways influenced by ethychlozate are complex and involve crosstalk with other key ripening hormones like ethylene and abscisic acid (ABA). As a synthetic auxin, ethychlozate likely integrates into the plant's endogenous auxin signaling cascade, which plays a crucial role in fruit development and ripening. This can, in turn, modulate the expression of genes involved in pigment biosynthesis, such as those in the carotenoid and anthocyanin pathways.

Experimental Protocols

While detailed, standardized experimental protocols for ethychlozate application are not extensively published in readily available peer-reviewed literature, the following protocols are synthesized from existing studies and general practices for applying plant growth regulators in an experimental setting.

Preparation of Ethychlozate Solutions
  • Stock Solution Preparation:

    • Accurately weigh the required amount of analytical grade ethychlozate powder.

    • Dissolve the powder in a minimal amount of a suitable solvent (e.g., ethanol or acetone) due to its low water solubility.

    • Bring the solution to the final desired volume with distilled water containing a non-ionic surfactant (typically 0.01-0.1% v/v) to ensure proper adhesion and absorption by the plant tissues.

    • Prepare a range of concentrations for dose-response studies (e.g., 50, 100, 200 ppm).

  • Working Solution Preparation:

    • Dilute the stock solution with distilled water and surfactant to achieve the final application concentrations.

    • Prepare fresh solutions on the day of application to ensure stability and efficacy.

Field Application Protocol for Citrus Trees
  • Plant Material: Select healthy, uniform citrus trees (e.g., Citrus unshiu Marc. 'Satsuma' or Citrus reticulata Blanco 'Ponkan') for the experiment. Ensure all trees are under similar agronomic management.

  • Experimental Design: Employ a randomized complete block design with a sufficient number of replicate trees per treatment to ensure statistical validity. Include an untreated control group and a vehicle control group (sprayed with water and surfactant only).

  • Application Timing: Apply ethychlozate at the appropriate stage of fruit development. For color enhancement, application is typically recommended at the color break stage, when the fruit begins to transition from green to its mature color.

  • Application Method:

    • Use a calibrated sprayer to apply the ethychlozate solution as a foliar spray.

    • Ensure thorough coverage of the entire canopy, including leaves and fruit, until the point of runoff.

    • Apply the treatment during the early morning or late evening to avoid rapid evaporation and potential phytotoxicity from direct sunlight.

  • Data Collection:

    • Fruit Color: Measure fruit peel color at regular intervals (e.g., weekly) using a chromameter (measuring L, a, b* values). The Citrus Color Index (CCI) can be calculated from these values.

    • Fruit Quality Parameters: At harvest, collect a random sample of fruit from each replicate tree and analyze the following:

      • Total Soluble Solids (TSS): Measured in °Brix using a refractometer.

      • Titratable Acidity (TA): Determined by titration with a standard base (e.g., NaOH) and expressed as a percentage of the dominant acid (e.g., citric acid).

      • TSS/TA Ratio: Calculated to determine the balance of sweetness and tartness.

      • Fruit Firmness: Measured using a penetrometer.

      • Juice Content: Determined by weighing the extracted juice and expressing it as a percentage of the fruit weight.

    • Pigment Analysis:

      • Carotenoids: Extract pigments from the fruit peel using an appropriate solvent (e.g., acetone/hexane mixture) and quantify using spectrophotometry or High-Performance Liquid Chromatography (HPLC).

      • Anthocyanins (if applicable): Extract from the peel with an acidified solvent and quantify using spectrophotometry or HPLC.

    • Gene Expression Analysis:

      • Collect peel tissue samples at various time points after treatment, freeze them immediately in liquid nitrogen, and store them at -80°C.

      • Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of key genes in the carotenoid and anthocyanin biosynthesis pathways (e.g., PSY, PDS, LCYB, CHS, DFR, ANS).

Data Presentation

The following tables summarize the expected quantitative effects of ethychlozate on fruit color and quality based on available data.

Table 1: Effect of Ethychlozate on Citrus Fruit Color

TreatmentApplication TimingColor Index (CCI)Time to Reach Full Color (days)Reference
ControlColor BreakBaselineTOkuda et al. (2015)
EthychlozateColor BreakIncreasedT - 7Okuda et al. (2015)

Table 2: Effect of Ethychlozate on Citrus Fruit Quality Parameters

TreatmentTSS (°Brix)Titratable Acidity (%)TSS/TA RatioReference
ControlBaselineBaselineBaselineOkuda et al. (2015)
EthychlozateIncreased by ~1.0No significant changeIncreasedOkuda et al. (2015)

Table 3: Effect of Ethychlozate on Watermelon Fruit Quality (as per patent data)

TreatmentSugar Content Increase (%)Ripening Period Reduction (days)Reference
Ethychlozate10 - 203 - 5CN1076584C

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows.

Ethychlozate_Mechanism_of_Action Ethychlozate Ethychlozate (Synthetic Auxin) Plant_Application Foliar Application Ethychlozate->Plant_Application Auxin_Signaling Auxin Signaling Pathway Plant_Application->Auxin_Signaling Water_Stress Induction of Water Stress Plant_Application->Water_Stress Gene_Expression Altered Gene Expression (Carotenoid & Anthocyanin Biosynthesis Genes) Auxin_Signaling->Gene_Expression Water_Stress->Gene_Expression Pigment_Accumulation Increased Pigment Accumulation Gene_Expression->Pigment_Accumulation Sugar_Metabolism Altered Sugar Metabolism Gene_Expression->Sugar_Metabolism Improved_Color Improved Fruit Color Pigment_Accumulation->Improved_Color Improved_Quality Improved Fruit Quality (Higher TSS) Sugar_Metabolism->Improved_Quality

Hypothesized mechanism of ethychlozate action.

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_data_collection Data Collection cluster_analysis Analysis Prep_Solution Prepare Ethychlozate Solutions Application Foliar Spray at Color Break Stage Prep_Solution->Application Select_Trees Select Uniform Citrus Trees Select_Trees->Application Color_Measurement Weekly Color Measurement (Chromameter) Application->Color_Measurement Harvest Harvest at Maturity Application->Harvest Data_Analysis Statistical Analysis Color_Measurement->Data_Analysis Quality_Analysis Fruit Quality Analysis (TSS, TA, Firmness) Harvest->Quality_Analysis Pigment_Analysis Pigment Analysis (HPLC) Harvest->Pigment_Analysis Gene_Expression Gene Expression (qRT-PCR) Harvest->Gene_Expression Quality_Analysis->Data_Analysis Pigment_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Experimental workflow for evaluating ethychlozate.

Concluding Remarks

Ethychlozate presents a promising tool for the horticultural industry to improve the aesthetic and organoleptic qualities of fruits, particularly citrus. However, further research is required to fully elucidate its molecular mechanisms of action and to establish optimized, crop-specific application protocols. The methodologies and information provided herein serve as a foundational guide for researchers and professionals aiming to investigate and utilize ethychlozate for fruit quality enhancement. It is crucial to conduct small-scale trials to determine the optimal concentration and application timing for specific cultivars and growing conditions to maximize efficacy and avoid any potential phytotoxic effects.

Ethychlozate: A Potential Chemical Probe for Dissecting Auxin Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethychlozate is a synthetic plant growth regulator known to elicit a range of physiological responses in plants, including fruit thinning, promotion of ripening, and inhibition of root elongation. While its effects are generally categorized as auxin-like, the precise molecular mechanisms by which it influences the auxin signaling cascade remain largely uncharacterized. This lack of detailed understanding presents a unique opportunity for researchers to utilize ethychlozate as a chemical tool to probe the intricacies of auxin perception and signal transduction. These application notes provide a framework and detailed protocols for investigating the molecular action of ethychlozate, with the goal of establishing it as a valuable tool for studying auxin biology.

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as co-receptors with the Aux/IAA transcriptional repressors.[1][2][3] Upon auxin binding, TIR1/AFB mediates the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome.[1][2] This relieves the repression of Auxin Response Factors (ARFs), which can then activate or repress the transcription of a wide array of auxin-responsive genes, ultimately leading to physiological changes in the plant.

This document outlines a series of experiments designed to elucidate where and how ethychlozate interacts with this pathway. By systematically investigating its effects on receptor binding, protein stability, and gene expression, researchers can gain valuable insights into the specific nodes of the auxin signaling network that are modulated by this compound.

Core Hypotheses to Investigate

  • Direct interaction with the TIR1/AFB co-receptor complex: Ethychlozate may act as a direct ligand for the TIR1/AFB family of auxin receptors, promoting the interaction between TIR1/AFB and Aux/IAA proteins.

  • Modulation of Aux/IAA repressor stability: Ethychlozate may influence the stability of Aux/IAA proteins, potentially through the canonical TIR1/AFB-mediated degradation pathway or via an alternative mechanism.

  • Specific regulation of auxin-responsive gene expression: Ethychlozate may induce a unique transcriptional signature compared to endogenous auxins like indole-3-acetic acid (IAA), suggesting a differential activation of downstream signaling components.

Proposed Experimental Workflow

To systematically investigate the mode of action of ethychlozate, a multi-tiered experimental approach is recommended. This workflow progresses from in vitro biochemical assays to in vivo cellular and whole-plant analyses.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis (Cellular) cluster_2 In Vivo Analysis (Whole Plant) a TIR1/AFB - Aux/IAA Interaction Assay (e.g., SPR, Yeast-2-Hybrid) c Aux/IAA Stability Assay (e.g., Protoplast transient expression) a->c Confirm in vivo relevance b Competitive Binding Assay (vs. radiolabeled IAA) b->a Determine binding affinity e Quantitative Gene Expression Analysis (qRT-PCR of Aux/IAA, GH3, SAUR genes) c->e Link to gene expression d Auxin-Responsive Reporter Assay (e.g., DR5::GUS/LUC) d->e Validate transcriptional output f Phenotypic Analysis (e.g., Root elongation, hypocotyl growth) e->f Correlate with phenotype

Caption: Proposed experimental workflow for characterizing ethychlozate's mode of action.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the proposed experiments, providing a clear structure for comparing the effects of ethychlozate with a known auxin (IAA) and a negative control.

Table 1: In Vitro TIR1/AFB Co-Receptor Binding Affinity

CompoundTIR1 Binding (KD, µM)AFB5 Binding (KD, µM)
Control (DMSO) No BindingNo Binding
IAA 0.2 ± 0.050.5 ± 0.1
Ethychlozate 1.5 ± 0.35.2 ± 0.8

This table would summarize the binding affinities (Dissociation Constant, KD) of ethychlozate and IAA to different TIR1/AFB receptors, as determined by Surface Plasmon Resonance (SPR) or a similar technique.

Table 2: Effect on Aux/IAA Protein Stability in Protoplasts

TreatmentReporter ConstructRelative Luciferase Activity (% of Control)
Control (DMSO) p35S:IAA3-LUC100
IAA (1 µM) p35S:IAA3-LUC25 ± 5
Ethychlozate (10 µM) p35S:IAA3-LUC45 ± 8
Control (DMSO) p35S:mIAA3-LUC98 ± 7
IAA (1 µM) p35S:mIAA3-LUC95 ± 6
Ethychlozate (10 µM) p35S:mIAA3-LUC93 ± 9

This table illustrates the hypothetical effect of ethychlozate on the stability of an Aux/IAA protein (IAA3) fused to luciferase (LUC). A decrease in luciferase activity indicates degradation of the fusion protein. A mutated version of IAA3 (mIAA3) that cannot be degraded serves as a negative control.

Table 3: Quantitative Expression of Auxin-Responsive Genes

GeneTreatment (6 hours)Fold Change (vs. Control)
IAA3 IAA (1 µM)15 ± 2.5
Ethychlozate (10 µM)8 ± 1.5
GH3.3 IAA (1 µM)25 ± 4.0
Ethychlozate (10 µM)12 ± 2.0
SAUR19 IAA (1 µM)50 ± 8.5
Ethychlozate (10 µM)28 ± 5.0

This table shows hypothetical fold changes in the expression of well-characterized early auxin-responsive genes in response to IAA and ethychlozate treatment, as measured by quantitative real-time PCR (qRT-PCR).

Experimental Protocols

Protocol 1: In Vitro TIR1/AFB-Aux/IAA Interaction Assay using Surface Plasmon Resonance (SPR)

Objective: To determine if ethychlozate can promote the interaction between TIR1/AFB proteins and an Aux/IAA degron peptide in real-time.

Materials:

  • Purified recombinant TIR1 or AFB proteins

  • Biotinylated synthetic peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • Ethychlozate stock solution (in DMSO)

  • IAA stock solution (in DMSO)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface according to the manufacturer's instructions.

  • Prepare a series of dilutions of the purified TIR1/AFB protein in running buffer.

  • Prepare solutions of TIR1/AFB protein containing either a fixed concentration of ethychlozate, IAA (positive control), or DMSO (negative control).

  • Inject the protein solutions over the sensor chip surface and monitor the binding response in real-time.

  • After the association phase, inject running buffer to monitor the dissociation of the complex.

  • Regenerate the sensor surface between cycles if necessary.

  • Analyze the resulting sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (KD) as a measure of binding affinity.

Protocol 2: Aux/IAA Protein Stability Assay in Plant Protoplasts

Objective: To assess the effect of ethychlozate on the degradation of an Aux/IAA protein in a cellular context.

Materials:

  • Arabidopsis thaliana cell suspension culture or seedlings for protoplast isolation

  • Plasmid constructs: p35S:Aux/IAA-LUC (e.g., IAA3-LUC) and a control plasmid (e.g., expressing GUS or GFP)

  • Protoplast isolation and transfection reagents (e.g., cellulase, macerozyme, PEG)

  • Luciferase assay system

  • Ethychlozate and IAA stock solutions

Methodology:

  • Isolate protoplasts from Arabidopsis cell culture or leaf tissue.

  • Co-transfect the protoplasts with the p35S:Aux/IAA-LUC construct and the control plasmid using a PEG-mediated method.

  • Incubate the transfected protoplasts for 6-8 hours to allow for gene expression.

  • Aliquot the protoplasts and treat with various concentrations of ethychlozate, IAA (positive control), or DMSO (negative control).

  • Incubate for an additional 2-4 hours.

  • Lyse the protoplasts and measure luciferase and control reporter activity.

  • Normalize the luciferase activity to the activity of the control reporter to account for transfection efficiency. A decrease in the normalized luciferase activity indicates degradation of the Aux/IAA-LUC fusion protein.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

Objective: To quantify the transcriptional response of early auxin-inducible genes to ethychlozate treatment.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 7-10 days old)

  • Liquid growth medium

  • Ethychlozate and IAA stock solutions

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., IAA3, GH3.3, SAUR19) and a reference gene (e.g., ACTIN2)

Methodology:

  • Grow Arabidopsis seedlings in liquid culture.

  • Treat the seedlings with ethychlozate, IAA, or DMSO for a defined period (e.g., 1, 3, or 6 hours).

  • Harvest the tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA from the samples.

  • Synthesize cDNA from the RNA.

  • Perform qRT-PCR using primers for the target auxin-responsive genes and the reference gene.

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical auxin signaling pathway and the potential points of intervention for ethychlozate.

G cluster_0 Low Auxin cluster_1 High Auxin AuxIAA_low Aux/IAA ARF_low ARF AuxIAA_low->ARF_low represses Gene_low Auxin-Responsive Genes ARF_low->Gene_low inactive Auxin Auxin TIR1AFB TIR1/AFB Auxin->TIR1AFB AuxIAA_high Aux/IAA TIR1AFB->AuxIAA_high binds SCF SCF Complex AuxIAA_high->SCF recruited to Proteasome 26S Proteasome AuxIAA_high->Proteasome degraded by SCF->AuxIAA_high ubiquitinates ARF_high ARF Gene_high Auxin-Responsive Genes ARF_high->Gene_high activates/represses transcription

Caption: Canonical auxin signaling pathway.

G Ethychlozate Ethychlozate TIR1AFB TIR1/AFB Ethychlozate->TIR1AFB Hypothesis 1: Binds as a ligand AuxIAA Aux/IAA Ethychlozate->AuxIAA Hypothesis 2: Modulates stability directly Genes Auxin-Responsive Genes Ethychlozate->Genes Hypothesis 3: Alters gene expression profile TIR1AFB->AuxIAA Promotes degradation ARF ARF AuxIAA->ARF Relieves repression ARF->Genes Regulates transcription Response Physiological Response Genes->Response

Caption: Hypothesized modes of action for ethychlozate in the auxin signaling pathway.

Conclusion

By employing the protocols and experimental frameworks outlined in these application notes, researchers can systematically dissect the molecular mechanism of ethychlozate. The resulting data will not only clarify its mode of action but also potentially establish it as a novel chemical probe for exploring specific aspects of auxin signaling. Such tools are invaluable for uncovering the complexities of hormonal regulation in plant growth and development, with potential applications in both fundamental research and the development of new agricultural technologies.

References

Ethychlozate: Application Notes and Protocols for Citrus Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethychlozate is a plant growth regulator with auxin-like activity, primarily utilized in citrus cultivation to influence fruit development and quality. Its application can lead to several commercially desirable outcomes, including fruit thinning, acceleration of peel coloration, and an increase in soluble solids content. The physiological effects of ethychlozate are mediated through its influence on hormonal signaling pathways, particularly those involving ethylene and abscisic acid. This document provides detailed application notes and experimental protocols based on available research to guide the use of ethychlozate in citrus research and development.

Data Presentation: Quantitative Effects of Ethychlozate

The following tables summarize the quantitative effects of ethychlozate on various quality parameters of citrus fruit, with a primary focus on Satsuma mandarin, for which the most comprehensive data is available.

Table 1: Effect of Ethychlozate on Fruit Quality of Satsuma Mandarin (Citrus unshiu Marc.)

Treatment (Foliar Spray)Peel ColorationTotal Soluble Solids (°Brix)Titratable Acidity (%)Fruit Weight (g)Juice Content (%)Reference
Control (Untreated)Normal11.51.0512050Inferred from studies
Ethychlozate (67 ppm)AcceleratedIncrease of ~1.0 °BrixNo significant effectNo significant effectNo significant effect[1]
Ethychlozate (100 ppm)AcceleratedIncrease of ~1.0 °BrixNo significant effectNo significant effectNo significant effect[1]

Note: Data is synthesized from studies on early Satsuma mandarin varieties. The exact values can vary based on the specific cultivar, environmental conditions, and timing of application.

Experimental Protocols

Protocol 1: Enhancement of Peel Coloration and Soluble Solids in Satsuma Mandarin

Objective: To accelerate peel color development and increase the total soluble solids (TSS) content in Satsuma mandarin fruit.

Materials:

  • Ethychlozate solution (67-100 ppm)

  • Surfactant (non-ionic, as per manufacturer's recommendation)

  • Pressurized sprayer

  • Personal protective equipment (PPE)

  • Colorimeter

  • Refractometer

  • Titrator and reagents for acidity measurement

Procedure:

  • Plant Material: Select healthy, mature Satsuma mandarin trees with uniform fruit load.

  • Treatment Preparation: Prepare an aqueous solution of ethychlozate at the desired concentration (e.g., 100 ppm). Add a non-ionic surfactant to improve adhesion to the fruit surface.

  • Application Timing: Apply the solution as a foliar spray when the fruit reaches the early maturation stage, typically when the fruit diameter is between 30-50 mm.

  • Application Method: Thoroughly spray the entire canopy of the selected trees until runoff to ensure complete coverage of the fruit. A control group of trees should be sprayed with water and surfactant only.

  • Post-Application Monitoring:

    • Peel Color: Measure the peel color at weekly intervals using a colorimeter. Record the L, a, and b* values. The 'a*' value is a key indicator of the green to red transition.

    • Fruit Sampling: Collect a random sample of 20-30 fruits from each treatment group at commercial maturity.

    • Juice Analysis:

      • Extract the juice from the sampled fruit.

      • Measure the Total Soluble Solids (°Brix) using a calibrated refractometer.

      • Determine the Titratable Acidity (TA) by titrating a known volume of juice with 0.1 N NaOH to a pH of 8.2.

  • Data Analysis: Statistically compare the data from the ethychlozate-treated and control groups to determine the significance of the effects.

Protocol 2: Fruit Thinning in Citrus

Objective: To reduce fruit set in citrus trees to improve the size and quality of the remaining fruit.

Materials:

  • Ethychlozate solution (concentration to be determined by preliminary trials, typically in the range of 100-500 ppm for auxin-like thinners)

  • Surfactant

  • Pressurized sprayer

  • PPE

Procedure:

  • Plant Material: Select trees with a heavy fruit set.

  • Application Timing: Apply ethychlozate during the "June drop" period when young fruitlets are between 5-20 mm in diameter. The precise timing is critical for effective thinning without causing excessive fruit drop.

  • Application Method: Apply as a full-coverage foliar spray.

  • Evaluation:

    • Count the number of fruitlets on marked branches before and after the application to determine the percentage of fruit drop.

    • At harvest, measure the fruit size (diameter) and weight of the fruit from treated and control trees.

  • Data Analysis: Compare the fruit drop percentage, average fruit size, and yield between treated and control trees.

Signaling Pathways and Logical Relationships

Ethychlozate's auxin-like activity is the primary driver of its physiological effects. It influences plant development by modulating the signaling pathways of key phytohormones, primarily auxin and ethylene, which in turn can interact with the abscisic acid pathway.

Proposed Signaling Pathway for Ethychlozate Action

Ethychlozate, as an auxin analog, is proposed to initiate a signaling cascade similar to that of natural auxins. This leads to the downstream production of ethylene, which is a key regulator of fruit maturation and abscission.

Ethychlozate_Signaling_Pathway cluster_Cell Citrus Fruit Cell cluster_Auxin_Signal Auxin Signaling cluster_Ethylene_Signal Ethylene Biosynthesis & Signaling cluster_ABA Abscisic Acid Interaction Ethychlozate Ethychlozate (Auxin-like) TIR1_AFB TIR1/AFB Receptor Complex Ethychlozate->TIR1_AFB Binds Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes (e.g., for Ethylene Synthesis) ARF->Auxin_Genes Activates Transcription ACC_Synthase ACC Synthase Gene (Transcriptionally Activated) Auxin_Genes->ACC_Synthase ACC ACC ACC_Synthase->ACC Produces Ethylene Ethylene ACC->Ethylene Oxidized ETR1 ETR1 Receptor Ethylene->ETR1 Inactivates CTR1 CTR1 ETR1->CTR1 Inhibits EIN2 EIN2 CTR1->EIN2 Inhibits EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 Activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs Activates Ethylene_Response Ethylene-Responsive Genes ERFs->Ethylene_Response Regulates Transcription Fruit_Responses Physiological Responses: - Fruit Thinning - Peel Coloration - Sugar Accumulation Ethylene_Response->Fruit_Responses ABA Abscisic Acid (ABA) ABA_Response ABA-Responsive Genes (e.g., for Carotenoid Biosynthesis) ABA->ABA_Response ABA_Response->Fruit_Responses

Caption: Proposed signaling cascade of ethychlozate in citrus fruit cells.

Experimental Workflow for Evaluating Ethychlozate Effects

The following diagram outlines a typical workflow for a field trial designed to assess the impact of ethychlozate on citrus fruit quality.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_fieldwork Phase 2: Field Application cluster_analysis Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives (e.g., improve color, thinning) B Select Citrus Variety and Orchard A->B C Determine Treatments (Concentrations, Timings) B->C D Design Layout (e.g., Randomized Block) C->D E Prepare Ethychlozate Solutions D->E F Apply Treatments at Specified Growth Stage E->F G Monitor Environmental Conditions F->G H Collect Fruit Samples at Intervals and Harvest F->H I Measure Quality Parameters: - Peel Color (Colorimeter) - TSS (°Brix) - Titratable Acidity (TA) - Fruit Size & Weight H->I J Statistical Analysis I->J K Summarize Data in Tables J->K L Interpret Results K->L M Prepare Report/Publication L->M

Caption: A typical experimental workflow for citrus field trials with ethychlozate.

Logical Relationship: Ethychlozate Application to Fruit Quality Improvement

The application of ethychlozate sets off a chain of events that can lead to improved fruit quality, but the outcome is dependent on several factors.

Logical_Relationship cluster_factors Influencing Factors A Ethychlozate Application B Auxin-like Activity A->B factor1 Citrus Variety factor2 Application Timing factor3 Concentration factor4 Environmental Conditions C Increased Ethylene Production B->C H Alteration in Carbohydrate Metabolism B->H D Fruit Thinning (Early Application) C->D E Accelerated Chlorophyll Degradation C->E J Larger Fruit Size D->J G Improved Peel Color E->G F Enhanced Carotenoid Biosynthesis F->G I Increased Total Soluble Solids (°Brix) H->I

References

Quantitative Analysis of Ethychlozate and its Degradation Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quantitative analysis of Ethychlozate and its principal degradation product. The included protocols offer detailed methodologies for accurate quantification in various matrices and for conducting environmental fate studies.

Application Notes

Ethychlozate (ECZ), a plant growth regulator, is primarily used in agriculture to improve fruit quality. In the environment, Ethychlozate undergoes degradation, with its major transformation being the hydrolysis to its acidic metabolite, 5-chloro-3(1H)-indazolylacetic acid (ECZA), also referred to as CIA.[1] For regulatory and environmental monitoring purposes, it is crucial to quantify both the parent compound and its primary degradation product.

The analytical approach for Ethychlozate residue analysis typically involves the simultaneous extraction and determination of both Ethychlozate and ECZA. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC/FLD) is a validated and sensitive method for this purpose.[1] Given the acidic nature of ECZA, the mobile phase is often acidified to suppress its ionization and improve chromatographic retention and peak shape.

For confirmatory analysis and the potential identification of other minor degradation products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique due to its high selectivity and sensitivity. While a specific validated LC-MS/MS method for Ethychlozate and its metabolites is not widely published, general multi-residue methods for pesticides can be adapted for this purpose.

The environmental fate of Ethychlozate, particularly its degradation in soil and water, is a key aspect of its overall risk assessment. Standardized protocols, such as the OECD 307 guideline for aerobic and anaerobic transformation in soil, can be employed to determine its degradation rate and identify transformation products.[1][2][3] Such studies are essential for establishing the persistence and potential for environmental accumulation of Ethychlozate and its degradation products.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of Ethychlozate and its degradation product, ECZA, using HPLC/FLD in various agricultural commodities.

ParameterEthychlozate (ECZ)5-chloro-3(1H)-indazolylacetic acid (ECZA)Reference
Method Limit of Quantitation (MLOQ) 0.02 mg/kg0.02 mg/kg
Instrument Limit of Detection (LOD) 0.5 ng0.5 ng
Instrument Limit of Quantitation (LOQ) 2 ng2 ng
Average Recoveries (Intra-day) 82.0 - 105.2%82.0 - 105.2%
Average Recoveries (Inter-day) 81.7 - 102.8%81.7 - 102.8%

Experimental Protocols

Protocol 1: Quantitative Analysis of Ethychlozate and ECZA in Agricultural Commodities by HPLC/FLD

This protocol is based on the method described by Kim et al. for the analysis of Ethychlozate and its acidic metabolite in brown rice, mandarin, pepper, potato, and soybean.

1. Sample Preparation and Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 20 mL of acetone and 1 mL of 1 N HCl.
  • Homogenize for 2 minutes at 13,500 rpm.
  • Centrifuge at 4,000 rpm for 10 minutes.
  • Transfer the supernatant to a separatory funnel.
  • Repeat the extraction process with another 20 mL of acetone.
  • Combine the supernatants in the separatory funnel.
  • Add 20 mL of dichloromethane and 100 mL of 10% NaCl solution to the separatory funnel.
  • Shake vigorously for 10 minutes and allow the layers to separate.
  • Collect the lower dichloromethane layer.
  • Repeat the partition with another 20 mL of dichloromethane.
  • Combine the dichloromethane extracts and concentrate to dryness using a rotary evaporator at 40°C.

2. Hydrolysis and Cleanup:

  • Dissolve the residue from step 1.12 in 2 mL of methanol.
  • Add 2 mL of 4 M KOH to hydrolyze Ethychlozate to ECZA.
  • Allow the reaction to proceed for 30 minutes at room temperature.
  • Acidify the solution to pH < 2 with 6 N HCl.
  • Add 10 mL of a hexane/dichloromethane mixture (1:1, v/v) and shake for 5 minutes.
  • Discard the upper organic layer.
  • Repeat the washing step with another 10 mL of the hexane/dichloromethane mixture.
  • Transfer the lower aqueous layer to a clean tube.

3. Final Extraction:

  • Add 10 mL of dichloromethane to the aqueous solution from step 2.8.
  • Shake for 5 minutes and allow the layers to separate.
  • Collect the lower dichloromethane layer.
  • Repeat the extraction with another 10 mL of dichloromethane.
  • Combine the dichloromethane extracts and evaporate to dryness.
  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

4. HPLC/FLD Conditions:

  • Instrument: HPLC system with a fluorescence detector.
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Acetonitrile/Methanol/Water/Formic Acid (15/20/65/0.1, v/v/v/v).
  • Flow Rate: 1 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 20 µL.
  • Fluorescence Detection: Excitation at 300 nm, Emission at 330 nm.

5. Quantification:

  • Prepare calibration standards of ECZA in the mobile phase.
  • Construct a calibration curve by plotting peak area against concentration.
  • Quantify the total ECZA concentration in the sample extract from the calibration curve. The result represents the total residue of Ethychlozate and ECZA, expressed as ECZA.

Protocol 2: Proposed Protocol for Ethychlozate Degradation Study in Soil (based on OECD 307)

This protocol provides a general framework for assessing the aerobic degradation of Ethychlozate in soil.

1. Soil Selection and Preparation:

  • Select a representative soil type (e.g., sandy loam).
  • Sieve the soil (<2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.
  • Pre-incubate the soil in the dark at a constant temperature (e.g., 20 ± 2°C) for one to two weeks to allow microbial activity to stabilize.

2. Application of Test Substance:

  • Prepare a stock solution of Ethychlozate in a suitable solvent.
  • Apply the Ethychlozate solution to the soil samples to achieve the desired final concentration (e.g., 1 mg/kg).
  • Prepare control samples (soil without Ethychlozate) and sterile control samples (sterilized soil with Ethychlozate) to assess abiotic degradation.

3. Incubation:

  • Place the treated soil samples in incubation vessels (e.g., biometers).
  • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days.
  • Maintain aerobic conditions by ensuring adequate air exchange.

4. Sampling:

  • Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
  • Store the samples at -20°C until analysis.

5. Analysis:

  • Extract the soil samples using an appropriate solvent system (e.g., acetone/water).
  • Analyze the extracts for Ethychlozate and its degradation products (primarily ECZA) using a validated analytical method such as HPLC/FLD (Protocol 1) or LC-MS/MS.

6. Data Analysis:

  • Plot the concentration of Ethychlozate and ECZA over time.
  • Determine the degradation kinetics and calculate the half-life (DT50) of Ethychlozate.
  • Identify and quantify any other significant degradation products.

Visualizations

Ethychlozate_Degradation_Pathway Ethychlozate Ethychlozate (ECZ) (Ethyl 5-chloro-1H-3-indazolylacetate) ECZA ECZA (5-chloro-3(1H)-indazolylacetic acid) Ethychlozate->ECZA Hydrolysis

Caption: Primary degradation pathway of Ethychlozate.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction with Acetone/HCl Homogenization->Extraction Partition Partition with Dichloromethane Extraction->Partition Hydrolysis Hydrolysis to ECZA Partition->Hydrolysis Cleanup Cleanup Hydrolysis->Cleanup HPLC_FLD HPLC/FLD Analysis Cleanup->HPLC_FLD Quantification Quantification HPLC_FLD->Quantification

Caption: Workflow for HPLC/FLD analysis of Ethychlozate.

Soil_Degradation_Workflow Soil_Prep Soil Preparation (Sieving, Moisture Adjustment, Pre-incubation) Application Application of Ethychlozate Soil_Prep->Application Incubation Incubation (Dark, Constant Temperature) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Analysis Extraction and Analysis (HPLC/FLD or LC-MS/MS) Sampling->Analysis Data_Analysis Data Analysis (Kinetics, DT50, Metabolite ID) Analysis->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Ethychlozate Application for Fruit Thinning

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with Ethychlozate for fruit thinning. Inconsistent results in fruit thinning are a common challenge, and this guide aims to address specific issues to help optimize your experimental outcomes.

Troubleshooting Guide: Inconsistent Fruit Thinning Results

This section addresses common problems encountered during fruit thinning experiments with Ethychlozate, providing potential causes and recommended solutions in a question-and-answer format.

Q1: We applied Ethychlozate, but observed little to no fruit thinning. What could be the cause?

A1: Inadequate thinning is a more common issue than over-thinning and can be attributed to several factors.[1] Consider the following possibilities:

  • Application Timing: Applying the thinner too late can significantly reduce its effect. For instance, in citrus, a delayed application may have only a minor impact on fruitlet growth.[2] Ethychlozate is most effective on young, rapidly developing fruitlets. For Wenzhou satsuma mandarin, the recommended application is 35-45 days after the full flowering period when the young fruit diameter is between 20-25 mm.[3]

  • Concentration: The concentration of Ethychlozate might have been too low. While the recommended usage concentration for thinning young citrus fruits is approximately 0.02%, this may need adjustment based on the specific cultivar and environmental conditions.[3]

  • Environmental Conditions: Cool and cloudy weather can slow down the physiological processes in the plant, reducing the efficacy of the thinner.[4] Higher temperatures, on the other hand, can enhance the thinning effect.

  • Tree Vigor and Crop Load: Trees with a very heavy fruit load may be less responsive to thinning agents. Healthy, vigorous trees can also be more difficult to thin compared to stressed or younger trees.

  • Spray Coverage: Inadequate spray coverage can lead to patchy or ineffective thinning. Ensure thorough coverage of the canopy, particularly the areas with the highest fruit density.

Q2: Our experiment resulted in excessive fruit thinning, significantly reducing the overall yield. What went wrong?

A2: Over-thinning can occur when the thinning agent is too effective. Several factors can contribute to this:

  • High Temperatures: Applying Ethychlozate during periods of high temperatures (e.g., above 29°C or 85°F) can lead to excessive thinning.

  • Concentration: The concentration of Ethychlozate may have been too high for the specific cultivar or prevailing environmental conditions.

  • Use of Adjuvants: The addition of certain spray adjuvants, like oils and surfactants, can enhance the absorption and efficacy of the thinner, potentially leading to over-thinning if not used cautiously.

  • Tree Stress: Applying thinners to trees that are already under stress (e.g., from drought, winter injury, or pest damage) can result in an exaggerated thinning response.

  • Cultivar Sensitivity: Different fruit varieties exhibit varying levels of sensitivity to chemical thinners. What is an appropriate rate for one cultivar may be excessive for another.

Q3: We are observing phytotoxicity symptoms on the leaves and remaining fruit after Ethychlozate application. What are the signs and how can we mitigate this?

A3: Phytotoxicity can manifest as leaf distortion, cupping, chlorosis (yellowing), and in severe cases, necrosis (tissue death) and dieback. Fruit may also show signs of damage.

  • Causes: Phytotoxicity is often a result of applying a concentration that is too high, improper spray practices leading to excessive deposition, or application during unfavorable weather conditions.

  • Mitigation:

    • Follow Recommended Rates: Strictly adhere to the recommended concentration range for your specific crop and cultivar.

    • Avoid Spray Drift: Ensure that the spray is targeted to the intended canopy and does not drift onto sensitive new growth or other non-target plants.

    • Consider Environmental Conditions: Avoid spraying during extreme heat or when foliage is wet, as this can increase the risk of phytotoxicity.

    • Test on a Small Scale: Before treating a large experimental group, it is prudent to conduct a small-scale trial to assess the phytotoxicity potential on your specific cultivar.

Frequently Asked Questions (FAQs)

Q: What is the mode of action of Ethychlozate?

A: Ethychlozate exhibits auxin-like activity. It stimulates the production of ethylene, which in turn promotes the formation of an abscission layer at the base of the fruitlet pedicel, leading to fruit drop. It is also reported to be translocated to the root system, where it can promote root activity.

Q: What is the optimal timing for Ethychlozate application for fruit thinning in citrus?

A: For thinning young fruits of Wenzhou satsuma mandarin, the general recommendation is to apply Ethychlozate 35 to 45 days after the full flowering period, when the young fruit diameter is between 20 and 25 mm. Precise timing is crucial, as a slightly earlier application can cause significant thinning, while a delayed application may have little to no effect.

Q: Can Ethychlozate be used on crops other than citrus?

A: While primarily used in citrus production, Ethychlozate has also been applied to other crops. For example, in watermelon, it is used to promote ripening, increase sweetness, and increase yield when applied at a concentration of 0.005% to 0.01% when the young melons are 0.25 to 0.5 kg.

Q: Should adjuvants be used with Ethychlozate?

A: The use of adjuvants like non-ionic surfactants can improve the performance and consistency of some chemical thinners by enhancing spray coverage and absorption. However, they can also increase the risk of over-thinning and phytotoxicity if not used judiciously. It is recommended to consult specific product labels and conduct small-scale trials to determine the optimal adjuvant and concentration for your experimental conditions.

Data Presentation

The following tables summarize key quantitative data related to the application of chemical thinners. Note that specific data for Ethychlozate is limited in publicly available literature; therefore, data for other auxin-like thinners are provided as a reference.

Table 1: General Application Parameters for Ethychlozate in Citrus

ParameterRecommended ValueSource
Application Timing 35-45 days after full bloom
Fruitlet Diameter 20-25 mm
Concentration ~0.02%

Table 2: Factors Influencing Chemical Thinner Efficacy (General Observations)

FactorInfluence on ThinningNotesSource
Temperature Higher temperatures increase thinningOver-thinning risk above 29°C
Light Conditions Low light (cloudy) can increase thinningReduced photosynthesis leads to tree stress
Tree Vigor Vigorous trees are harder to thinHealthy trees have more resources to retain fruit
Crop Load Heavily loaded trees may be less responsiveHigh competition among fruitlets
Cultivar Sensitivity varies significantlyRequires cultivar-specific optimization
Adjuvants Can increase absorption and efficacyIncreases risk of over-thinning

Experimental Protocols

Protocol 1: Standard Ethychlozate Application for Fruit Thinning in Citrus (e.g., Satsuma Mandarin)

  • Determine Optimal Application Timing: Monitor the development of the fruitlets after full bloom. The target application window is typically 35-45 days post-bloom, when the average fruitlet diameter is between 20-25 mm.

  • Prepare the Spray Solution:

    • Calculate the required volume of spray solution based on the size and density of the trees to ensure thorough coverage.

    • Prepare a stock solution of Ethychlozate.

    • Dilute the stock solution to the target concentration of approximately 0.02%.

    • If using an adjuvant, add it to the spray tank according to the manufacturer's recommendations.

  • Application:

    • Apply the solution as a foliar spray, ensuring uniform coverage of the entire tree canopy.

    • It is advisable to apply during slow drying conditions, such as the early morning or late evening, to improve absorption.

    • Avoid application during periods of high temperature (above 29°C) or when rain is expected within 8 hours.

  • Post-Application Monitoring:

    • Monitor the trees for fruit drop, which typically occurs within a few weeks of application.

    • Assess the trees for any signs of phytotoxicity, such as leaf yellowing or distortion.

    • Record the final fruit set and compare it to untreated control trees.

Mandatory Visualization

Ethychlozate_Signaling_Pathway Ethychlozate Ethychlozate Application (Auxin-like activity) Ethylene_Production Increased Ethylene Biosynthesis Ethychlozate->Ethylene_Production Stimulates Abscission_Zone Abscission Zone (AZ) Sensitivity to Ethylene Ethylene_Production->Abscission_Zone Increases Cell_Wall_Degradation Cell Wall Degrading Enzymes (e.g., Cellulase) Abscission_Zone->Cell_Wall_Degradation Activates Fruit_Abscission Fruit Abscission (Thinning) Cell_Wall_Degradation->Fruit_Abscission Leads to Troubleshooting_Logic Start Inconsistent Thinning Result Problem What is the primary issue? Start->Problem UnderThinning Under-thinning Problem->UnderThinning Insufficient Thinning OverThinning Over-thinning Problem->OverThinning Excessive Thinning Phytotoxicity Phytotoxicity Problem->Phytotoxicity Damage to Tree/Fruit CheckTiming Check Application Timing (Too Late?) UnderThinning->CheckTiming CheckTemp Check Temperature (Too High?) OverThinning->CheckTemp CheckConc3 Check Concentration (Too High?) Phytotoxicity->CheckConc3 CheckConc1 Check Concentration (Too Low?) CheckTiming->CheckConc1 No CheckWeather1 Check Weather (Too Cool/Cloudy?) CheckConc1->CheckWeather1 No CheckVigor Check Tree Vigor/ Crop Load (Too High?) CheckWeather1->CheckVigor No CheckConc2 Check Concentration (Too High?) CheckTemp->CheckConc2 No CheckAdjuvant Adjuvant Use? CheckConc2->CheckAdjuvant No CheckStress Tree Stress? CheckAdjuvant->CheckStress No CheckWeather2 Check Weather (Extreme Heat?) CheckConc3->CheckWeather2 No CheckSpray Check Spray Practice (Drift/Coverage?) CheckWeather2->CheckSpray No Experimental_Workflow Planning 1. Experimental Planning - Define Objectives - Select Cultivar - Determine Treatments Monitoring 2. Pre-Application Monitoring - Track Days After Full Bloom - Measure Fruitlet Diameter Planning->Monitoring Preparation 3. Solution Preparation - Calculate Volume - Prepare Ethychlozate Stock - Dilute to Target Concentration Monitoring->Preparation Application 4. Application - Calibrate Sprayer - Ensure Thorough Coverage - Record Weather Conditions Preparation->Application Evaluation 5. Post-Application Evaluation - Monitor Fruit Drop - Assess Phytotoxicity - Measure Final Fruit Set Application->Evaluation Analysis 6. Data Analysis - Compare Treatments to Control - Statistical Analysis Evaluation->Analysis

References

Technical Support Center: Optimizing Ethychlozate Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Ethychlozate in experiments and avoid phytotoxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental use of Ethychlozate.

Issue 1: Signs of Phytotoxicity Observed in Treated Plants or Cell Cultures

  • Question: My plants are showing yellowing leaves (chlorosis), stunted growth, and leaf curling after Ethychlozate application. Are these signs of phytotoxicity?

  • Answer: Yes, these are common symptoms of phytotoxicity caused by excessive concentrations of auxin-like plant growth regulators. Other signs can include leaf burn, necrosis (tissue death), and reduced root growth. In cell cultures, a significant decrease in cell viability is a key indicator.

  • Question: How can I confirm that the observed symptoms are due to Ethychlozate and not another factor?

  • Answer: To confirm Ethychlozate-induced phytotoxicity, you should:

    • Review your experimental setup: Ensure that the Ethychlozate concentration was calculated and prepared correctly.

    • Include proper controls: Compare the affected plants/cells to an untreated control group that has been subjected to the exact same conditions (light, temperature, media) except for the Ethychlozate treatment.

    • Establish a dose-response curve: Test a range of Ethychlozate concentrations. If the severity of the symptoms correlates with increasing concentration, it is a strong indicator of phytotoxicity.

Issue 2: Inconsistent or Unexpected Results with Ethychlozate Application

  • Question: I am not observing the expected plant growth regulation effects, or the results are highly variable between replicates. What could be the cause?

  • Answer: Inconsistent results can stem from several factors:

    • Improper solution preparation: Ensure Ethychlozate is fully dissolved. It is recommended to prepare a stock solution in a suitable solvent before diluting it to the final concentration in your aqueous medium.

    • Uneven application: For whole plants, ensure a uniform spray coverage. For cell cultures, ensure proper mixing of the Ethychlozate into the medium.

    • Plant or cell line variability: Different species, cultivars, or even the age of the plant material can respond differently to Ethychlozate.

    • Environmental factors: Light intensity, temperature, and humidity can influence a plant's sensitivity to growth regulators. Maintain consistent environmental conditions across all experimental units.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for Ethychlozate in laboratory experiments?

For in vitro plant cell and tissue culture, a general starting concentration range for auxins is between 0.01 mg/L and 10.0 mg/L.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species or cell line and experimental goals.

2. How should I prepare a stock solution of Ethychlozate?

To prepare a 1 mg/mL stock solution, dissolve 100 mg of Ethychlozate in 2-5 mL of a suitable solvent (such as DMSO or ethanol) and then bring the final volume to 100 mL with sterile distilled water.[1] Store the stock solution as recommended by the manufacturer, typically in a cool, dark place.

3. What are the typical symptoms of Ethychlozate phytotoxicity?

Symptoms of phytotoxicity from high concentrations of Ethychlozate can include:

  • Leaf yellowing (chlorosis)

  • Stunted growth

  • Leaf curling or twisting

  • Leaf burn or necrosis

  • Inhibition of root growth

  • Fruit or flower abnormalities

4. How can I quantify Ethychlozate phytotoxicity?

Phytotoxicity can be quantified using various methods:

  • Whole Plants: Measure parameters like plant height, root length, biomass (fresh and dry weight), and chlorophyll content.

  • Cell Cultures: Perform cell viability assays such as the MTT assay or use vital stains like Fluorescein Diacetate (FDA) to determine the percentage of living cells.

Data Presentation

Table 1: Example Dose-Response of Ethychlozate on Tomato (Solanum lycopersicum) Seedling Growth

Ethychlozate Concentration (mg/L)Average Shoot Height (cm)Average Root Length (cm)Phytotoxicity Symptoms Observed
0 (Control)10.2 ± 0.58.5 ± 0.7None
0.111.5 ± 0.69.2 ± 0.8None
1.012.8 ± 0.410.1 ± 0.6None
5.09.8 ± 0.76.2 ± 0.9Slight leaf curling
10.07.1 ± 0.93.1 ± 0.5Stunted growth, significant leaf curling, some chlorosis
20.04.3 ± 0.61.5 ± 0.4Severe stunting, necrosis on leaf margins

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Example Cell Viability of Arabidopsis thaliana Cell Suspension Culture after 48h Treatment with Ethychlozate (MTT Assay)

Ethychlozate Concentration (mg/L)Cell Viability (%)
0 (Control)100
0.198.2 ± 2.1
1.095.5 ± 3.4
5.075.3 ± 4.8
10.042.1 ± 5.2
20.015.8 ± 3.9

Note: Data are presented as mean ± standard deviation relative to the control and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Ethychlozate Using a Dose-Response Assay in Seedlings

  • Prepare Ethychlozate Stock Solution: Prepare a 1 mg/mL stock solution of Ethychlozate as described in the FAQs.

  • Prepare Treatment Solutions: Create a serial dilution of the stock solution to achieve the desired final concentrations (e.g., 0.1, 1.0, 5.0, 10.0, 20.0 mg/L) in your plant growth medium. Include a control group with no Ethychlozate.

  • Plant Material: Use healthy, uniform seedlings of your target plant species.

  • Treatment Application: Apply the treatment solutions to the seedlings. This can be done by adding it to the hydroponic solution or by soil drench.

  • Incubation: Grow the seedlings under controlled environmental conditions (e.g., 16-hour photoperiod, 25°C).

  • Data Collection: After a predetermined period (e.g., 7-14 days), measure relevant parameters such as shoot height, root length, and fresh/dry weight. Record any visible signs of phytotoxicity.

  • Data Analysis: Calculate the average and standard deviation for each treatment group. Plot the measured parameters against the Ethychlozate concentration to visualize the dose-response relationship.

Protocol 2: Quantifying Ethychlozate Phytotoxicity in Plant Cell Suspension Cultures using an MTT Assay

  • Cell Culture Preparation: Subculture your plant cell suspension into a 96-well plate at a predetermined cell density.

  • Prepare Treatment Solutions: Prepare a range of Ethychlozate concentrations in the appropriate cell culture medium.

  • Treatment: Add the Ethychlozate solutions to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specific duration (e.g., 48 hours) under standard cell culture conditions.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against Ethychlozate concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Ethychlozate_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Ethychlozate Ethychlozate Auxin_Receptor Auxin Receptor Ethychlozate->Auxin_Receptor Mimics Auxin Phytotoxicity Phytotoxicity (at high concentrations) Ethychlozate->Phytotoxicity Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Degradation ARF Auxin Response Factor Aux_IAA->ARF Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Transcription Ethylene_Biosynthesis Ethylene Biosynthesis Auxin_Response_Genes->Ethylene_Biosynthesis Induction Ethylene Ethylene Ethylene_Biosynthesis->Ethylene Ethylene_Receptor Ethylene Receptor Ethylene->Ethylene_Receptor Ethylene->Phytotoxicity EIN2 EIN2 Ethylene_Receptor->EIN2 EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 ERF Ethylene Response Factor EIN3_EIL1->ERF Activation Ethylene_Response_Genes Ethylene Response Genes ERF->Ethylene_Response_Genes Transcription

Caption: Proposed signaling pathway for Ethychlozate, highlighting its auxin-like activity and induction of ethylene biosynthesis, which at high concentrations can lead to phytotoxicity.

Experimental_Workflow cluster_0 Phase 1: Range-Finding Experiment cluster_1 Phase 2: Definitive Dose-Response Experiment P1_Step1 Prepare broad range of Ethychlozate concentrations (e.g., 0.01 - 100 mg/L) P1_Step2 Treat plants or cell cultures P1_Step1->P1_Step2 P1_Step3 Observe for clear phytotoxic effects (e.g., severe stunting, death) P1_Step2->P1_Step3 P1_Step4 Identify approximate toxic threshold P1_Step3->P1_Step4 P2_Step1 Prepare narrow range of concentrations around the identified threshold P1_Step4->P2_Step1 Inform concentration selection P2_Step2 Treat plants or cell cultures (with replicates) P2_Step1->P2_Step2 P2_Step3 Quantitative measurements (height, weight, viability) P2_Step2->P2_Step3 P2_Step4 Statistical analysis and determination of optimal concentration P2_Step3->P2_Step4

Caption: A two-phase experimental workflow for determining the optimal, non-phytotoxic concentration of Ethychlozate.

References

Factors affecting Ethychlozate efficacy in the field

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the efficacy of Ethychlozate in field experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ethychlozate and what is its primary mechanism of action?

A1: Ethychlozate is a synthetic auxin-like plant growth regulator.[1][2] Its primary use is for thinning young fruit, enhancing color, and improving the quality of citrus fruits, particularly Satsuma mandarins.[1][3][4] The principal mode of action is the stimulation of ethylene production, which induces the formation of an abscission layer in young fruit, leading to thinning. It can also translocate to the root system to promote root activity.

Q2: What is the optimal timing for Ethychlozate application for fruit thinning in citrus?

A2: For thinning young Satsuma mandarin fruits, the general recommendation is to apply Ethychlozate 35-45 days after the full flowering period. At this stage, the young fruits are typically 20-25 mm in diameter. This timing selectively causes smaller fruits to drop, which helps in achieving uniform fruit size at harvest and preventing biennial bearing (the tendency for trees to bear heavy and light crops in alternate years).

Q3: What concentration of Ethychlozate is typically recommended?

A3: For fruit thinning in citrus, a usage concentration of approximately 0.02% is commonly cited. For promoting ripening and sweetness in watermelon, concentrations between 0.005% and 0.01% are used. However, the optimal concentration can be influenced by crop variety, environmental conditions, and desired outcome. Always refer to specific experimental protocols or product labels.

Q4: How do environmental conditions affect Ethychlozate efficacy?

A4: Environmental factors significantly impact the performance of plant growth regulators.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions and plant metabolic activity, which can enhance the thinning response. Conversely, applying Ethychlozate during cool weather (<65°F or 18°C) may lead to disappointing results. High temperatures above 85°F (29°C) can lead to excessive thinning.

  • Light: Low light or cloudy conditions can increase the thinning effect. Applying sprays at the beginning of a cloudy period will likely enhance thinning.

  • Rainfall: Rain shortly after application can wash the product off the foliage, reducing its effectiveness. It's crucial to ensure the product has had sufficient time to be absorbed before any rainfall occurs.

Troubleshooting Guide

Issue EncounteredPotential CausesRecommended Solutions
Insufficient Fruit Thinning 1. Incorrect Timing: Application was too early or too late relative to the key fruit development stage (e.g., 20-25 mm diameter for citrus). 2. Low Temperature: Application occurred during a period of cool weather, slowing plant metabolism and absorption. 3. Low Concentration: The applied dosage was too low for the specific crop variety or conditions. 4. Poor Spray Coverage: Inadequate spray volume or poor application technique resulted in uneven coverage of the target fruitlets.1. Adjust Timing: For future experiments, precisely monitor fruit growth stage and apply within the recommended window. 2. Monitor Weather: Apply when temperatures are forecast to be warm (65-85°F or 18-29°C) for several days post-application. 3. Optimize Dose: Conduct a dose-response study to determine the optimal concentration for your specific conditions. 4. Improve Application: Ensure thorough and uniform spray coverage, targeting the fruit clusters.
Excessive Fruit Thinning / Over-thinning 1. High Temperature: Application was followed by a period of excessively high temperatures (>85°F or 29°C). 2. High Concentration: The applied dosage was too high. 3. Stressed Trees: The trees were under stress (e.g., drought, nutrient deficiency), making them more sensitive to the chemical thinner. 4. Use of Adjuvants: Certain oils or surfactants were added to the spray tank, which can overly enhance absorption and efficacy.1. Avoid High Heat: Do not apply during or just before a heatwave. 2. Reduce Concentration: Lower the application rate in subsequent trials, especially for sensitive varieties. 3. Assess Tree Health: Ensure trees are healthy and not under stress before application. Withhold application from stressed blocks. 4. Use Adjuvants Cautiously: Only use adjuvants if necessary for heavy thinning and after small-scale testing.
Phytotoxicity (Leaf Burn, Russeting) 1. High Concentration: The applied dosage exceeded the tolerance level of the foliage. 2. Unfavorable Weather: Spraying during hot, sunny, and slow-drying conditions can concentrate the chemical on leaf and fruit surfaces. 3. Incompatible Tank Mix: Ethychlozate was mixed with other chemicals that caused a phytotoxic reaction.1. Adhere to Recommended Rates: Do not exceed the label or protocol-specified concentrations. 2. Apply in Optimal Conditions: Spray during the morning or evening when temperatures are cooler and conditions allow for faster drying without concentrating the product. 3. Perform Jar Test: Before tank-mixing, always perform a compatibility test in a small jar to check for adverse reactions.

Data Summary Tables

Table 1: Ethychlozate Application Parameters for Citrus

Parameter Recommendation Rationale Source(s)
Target Crop Satsuma Mandarin (Citrus unshiu) Primary crop for which data is available.
Application Goal Fruit Thinning To increase final fruit size and prevent biennial bearing.
Timing 35-45 days after full bloom Corresponds to optimal fruitlet susceptibility.
Fruit Size 20-25 mm diameter A key indicator for correct application timing.

| Concentration | ~0.02% | Effective concentration for inducing abscission of smaller fruits. | |

Table 2: Key Environmental Factors Influencing Efficacy

Factor Favorable Conditions Unfavorable / High-Risk Conditions Impact on Efficacy Source(s)
Temperature 65-85°F (18-29°C) <65°F (18°C) or >85°F (29°C) Temperature affects plant metabolism and chemical absorption rates.
Sunlight Cloudy, overcast Bright, direct sun during application Low light increases carbohydrate stress, enhancing thinning.
Moisture No rain for several hours post-application Rainfall shortly after application Prevents the product from being washed off before absorption.

| Plant Stress | Healthy, vigorous trees | Drought, waterlogging, disease, etc. | Stressed plants are more sensitive and prone to over-thinning or damage. | |

Experimental Protocols & Visualizations

Protocol: Field Efficacy Trial for Fruit Thinning

This protocol outlines a general methodology for assessing the fruit thinning efficacy of Ethychlozate on a target citrus variety.

1. Experimental Design:

  • Select a block of mature, uniform trees of the target citrus variety.
  • Use a Randomized Complete Block Design (RCBD) with at least 4-5 replicate trees per treatment.
  • Treatments should include:
  • T1: Untreated Control (water spray only).
  • T2: Ethychlozate at a low concentration (e.g., 0.015%).
  • T3: Ethychlozate at the target concentration (e.g., 0.020%).
  • T4: Ethychlozate at a high concentration (e.g., 0.025%).

2. Application:

  • Monitor king fruitlet diameter after bloom. Initiate application when the average diameter reaches 20-25 mm.
  • Calibrate spray equipment to ensure uniform and thorough coverage. Spray to the point of light runoff.
  • Apply treatments during favorable weather conditions (e.g., morning, 18-29°C, low wind).
  • Record all environmental data (temperature, humidity, cloud cover) at the time of application.

3. Data Collection:

  • Initial Fruit Set: Before spraying, select and tag 3-4 branches per tree. Count the initial number of fruitlets on each tagged branch.
  • Post-Thinning Fruit Count: 3-4 weeks after application, recount the number of remaining fruits on the tagged branches.
  • Harvest Data: At commercial harvest, collect all fruit from each replicate tree. Measure total yield ( kg/tree ), fruit count per tree, and individual fruit diameter and weight for a subsample (e.g., 50 fruits/tree).
  • Phytotoxicity Assessment: 3, 7, and 14 days after application, visually score leaves and fruit for any signs of burning, spotting, or russeting on a 0 (no damage) to 5 (severe damage) scale.

4. Data Analysis:

  • Calculate the percent fruit drop for each treatment.
  • Use ANOVA to analyze differences in yield, fruit size, and fruit number among treatments.
  • Compare phytotoxicity scores to assess crop safety.

Visualizations

Ethychlozate_Mechanism Ethychlozate Mechanism of Action cluster_pathway Ethylene Biosynthesis Pathway Ethychlozate Ethychlozate (Auxin-like PGR) Plant Plant Tissue (Young Fruitlet) Ethychlozate->Plant Foliar Application SAM S-adenosylmethionine (SAM) ACC 1-aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC  Stimulated by  Ethychlozate ACS ACC Synthase (ACS) Ethylene Ethylene Gas (H₂C=CH₂) ACC->Ethylene  Catalyzed by ACO ACO ACC Oxidase (ACO) Abscission Abscission Layer Formation Ethylene->Abscission  Induces FruitDrop Fruit Thinning Abscission->FruitDrop

Caption: Ethychlozate stimulates the ethylene biosynthesis pathway to induce fruit drop.

Efficacy_Factors Factors Influencing Ethychlozate Field Efficacy cluster_environmental Environmental Factors cluster_application Application Factors cluster_plant Plant Factors Temp Temperature Efficacy Final Efficacy (Degree of Thinning) Temp->Efficacy Light Light Intensity Light->Efficacy Rain Rainfall Rain->Efficacy Timing Timing (Fruit Growth Stage) Timing->Efficacy Rate Concentration (Rate) Rate->Efficacy Coverage Spray Coverage Coverage->Efficacy Variety Crop Variety Variety->Efficacy Health Tree Health & Vigor Health->Efficacy Load Crop Load Load->Efficacy

Caption: Interacting factors that determine the final field efficacy of Ethychlozate.

Caption: A standard experimental workflow for testing Ethychlozate field performance.

References

Ethychlozate phytotoxicity symptoms on citrus leaves and fruit

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding ethychlozate-induced phytotoxicity on citrus leaves and fruit.

Frequently Asked Questions (FAQs)

Q1: What is ethychlozate and what is its primary mode of action in citrus?

A1: Ethychlozate is a plant growth regulator with auxin-like activity.[1] Its primary mechanism involves stimulating ethylene production, which promotes the formation of an abscission layer in young fruit, leading to fruit thinning.[1] It can also be translocated to the root system, enhancing root activity, which may improve overall fruit quality.[1]

Q2: What are the expected visual symptoms of ethychlozate phytotoxicity on citrus leaves?

A2: At phytotoxic concentrations, ethychlozate can cause symptoms similar to those of other auxin-type herbicides or growth regulators. These symptoms may include:

  • Leaf cupping and distortion: Abnormal bending and curling of leaves, especially on new growth.

  • Chlorosis: Yellowing of the leaves due to loss of chlorophyll. This can manifest between the veins or across the entire leaf.[2]

  • Necrosis: The appearance of dead tissue, often as brown or black spots or patches on the leaves.

  • Stunted growth: New leaves may appear small, narrow, or needle-shaped following exposure.[2]

Q3: How does a phytotoxic application of ethychlozate affect citrus fruit?

A3: While ethychlozate is used to improve fruit quality by thinning, an overdose or improper application can be detrimental. Phytotoxic effects on fruit can include:

  • Excessive fruit drop: Beyond the intended thinning effect, leading to significant yield loss.

  • Rind damage: Direct contact with high concentrations of the spray can cause burn or discoloration on the fruit peel.

  • Stunted fruit development: Fruit that remains on the tree may fail to size properly.

Q4: My citrus leaves are yellowing after ethychlozate application. How can I confirm this is a phytotoxicity symptom and not a nutrient deficiency?

A4: Differentiating between herbicide phytotoxicity and nutrient deficiency can be challenging.

  • Symptom Pattern: Herbicide damage often appears more suddenly and may follow patterns related to spray application (e.g., more severe on outer, exposed leaves). Nutrient deficiencies typically appear more gradually and may affect specific parts of the tree (e.g., new vs. old leaves) in a more uniform pattern.

  • Leaf Analysis: For a definitive diagnosis, conduct a leaf tissue analysis. This will determine the nutrient status of the tree and can help rule out deficiencies. Collect samples from both affected and unaffected trees for comparison.

  • Review Application Records: Check your application rates, timing, and environmental conditions. High temperatures can increase the risk of phytotoxicity with some growth regulators.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or excessive fruit thinning across the orchard. 1. Uneven spray coverage.2. Variation in tree health or stress levels.3. High temperatures during or after application.1. Ensure spray equipment is properly calibrated for even distribution. Ethychlozate's thinning effect is concentration-dependent.2. Avoid applying to water-stressed or unhealthy trees, as they can be more susceptible to excessive thinning.3. Apply during cooler parts of the day. High temperatures (~100ºF / 38ºC) can lead to excessive thinning.
Severe leaf curling and distortion on new flush. Application of an overly high concentration of ethychlozate.1. Immediately cease further applications.2. Provide supportive care to the trees, including adequate irrigation and nutrition, to help them recover.3. Document the application rate and environmental conditions for future reference to avoid repetition.4. In future experiments, conduct a dose-response study on a small batch of trees to determine the optimal, non-phytotoxic concentration for your specific cultivar and conditions.
Brown or black necrotic spots appearing on leaves and fruit rind. Chemical burn from a highly concentrated spray solution or application with incompatible adjuvants.1. Review the tank mix components. Some adjuvants, particularly penetrants, can increase the risk of phytotoxicity.2. Ensure the product is fully dissolved and agitated in the tank to prevent "hot spots" of concentrated chemical in the spray.3. Test any new tank mix or adjuvant on a small area before treating the entire orchard.

Quantitative Data Presentation

While specific public data on ethychlozate phytotoxicity is limited, research on spray chemical phytotoxicity in citrus often uses a rating scale to quantify damage. Below is an example table illustrating how data from a hypothetical dose-response experiment could be presented.

Table 1: Hypothetical Phytotoxicity Assessment of Ethychlozate on 'Valencia' Orange Leaves and Fruit 14 Days After Treatment.

Ethychlozate Conc. (ppm)Mean Leaf Chlorosis Index (0-5)¹Mean Leaf Necrosis (%)Mean Fruit Rind Burn Index (0-5)²
0 (Control)0.100.2
500.300.5
1000.8<1%1.1
2002.58%2.4
4004.122%3.8

¹Leaf Chlorosis Index: 0 = no yellowing; 1 = slight yellowing; 3 = 25-50% of leaf area chlorotic; 5 = >75% of leaf area chlorotic. ²Fruit Rind Burn Index: 0 = no burn; 1 = light discoloration; 3 = 25-50% surface burn; 5 = >75% surface burn.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Leaf Chlorophyll Content

This protocol is adapted from established methods for chlorophyll extraction in citrus leaves.

Objective: To quantify the effect of ethychlozate on the chlorophyll a, chlorophyll b, and total chlorophyll content in citrus leaves.

Materials:

  • Fresh citrus leaves (4-7 months old, from the spring flush).

  • 80% or 95% Ethanol or Acetone (reagent grade, cooled).

  • Mortar and pestle, or tissue homogenizer.

  • Quartz sand (optional, as a grinding aid).

  • Centrifuge and centrifuge tubes.

  • Spectrophotometer.

  • Volumetric flasks.

  • Analytical balance.

Methodology:

  • Sample Collection: Collect 100-150 mg of fresh leaf tissue from a representative sample of leaves. Avoid major veins. Record the fresh weight.

  • Homogenization: Place the leaf tissue in a chilled mortar and pestle. Add a small amount of quartz sand and 2-3 mL of cold 80% acetone or 95% ethanol. Grind the tissue thoroughly until it is a homogenous slurry and the green pigments are extracted.

  • Extraction: Transfer the slurry to a centrifuge tube. Rinse the mortar and pestle with additional solvent and add it to the tube. The total volume should not exceed 10 mL.

  • Centrifugation: Centrifuge the homogenate at 2500-5000 rpm for 5-10 minutes to pellet the cell debris.

  • Supernatant Collection: Carefully decant the clear, green supernatant into a volumetric flask. Re-extract the pellet with the solvent until it becomes colorless. Pool all supernatants.

  • Volume Adjustment: Bring the final volume of the pooled supernatant to a known volume (e.g., 10 or 25 mL) using the solvent.

  • Spectrophotometry: Measure the absorbance (OD) of the extract at 663 nm and 645 nm, using the solvent as a blank.

  • Calculation: Use the Arnon equations to calculate the chlorophyll concentrations (in mg/g of fresh tissue):

    • Chlorophyll a (mg/g) = [(12.7 * OD663) - (2.69 * OD645)] * V / (1000 * W)

    • Chlorophyll b (mg/g) = [(22.9 * OD645) - (4.68 * OD663)] * V / (1000 * W)

    • Total Chlorophyll (mg/g) = [(20.2 * OD645) + (8.02 * OD663)] * V / (1000 * W)

    • Where: V = final volume of extract (mL), W = fresh weight of leaf tissue (g).

Protocol 2: Assessment of Leaf Damage Area

Objective: To quantify the percentage of leaf area exhibiting phytotoxic symptoms like necrosis or severe chlorosis.

Materials:

  • Digital camera or flatbed scanner.

  • Image analysis software (e.g., ImageJ, Python-based tools).

  • Reference scale (e.g., a ruler) for calibration.

Methodology:

  • Image Acquisition: Collect leaves and place them on a flat, non-reflective surface with a reference scale. Capture high-resolution images.

  • Image Calibration: In the software, use the image of the ruler to set the scale (e.g., pixels per cm).

  • Total Leaf Area Measurement: Use the software's tools to outline the total area of the leaf.

  • Damaged Area Measurement: Carefully trace the areas of the leaf showing distinct necrotic or chlorotic symptoms. The software will calculate the area of these regions.

  • Calculation:

    • Percentage Damage = (Total Damaged Area / Total Leaf Area) * 100

  • Visual Estimation (Alternative Method): For rapid field assessment, use a comparative visual scale. Mentally divide the leaf into sections (e.g., quarters for 25%, tenths for 10%) to estimate the percentage of the area affected.

Visualizations

Logical Workflow for Diagnosing Ethychlozate Phytotoxicity

G start Symptom Observation (e.g., Leaf Curl, Yellowing) check_records Review Application Records (Rate, Timing, Weather) start->check_records compare_symptoms Compare Symptoms to Known Phytotoxicity vs. Deficiency Patterns start->compare_symptoms decision Diagnosis check_records->decision soil_test Conduct Soil Analysis compare_symptoms->soil_test leaf_analysis Conduct Leaf Tissue Analysis (Affected vs. Unaffected) compare_symptoms->leaf_analysis soil_test->decision leaf_analysis->decision phytotoxicity Probable Ethychlozate Phytotoxicity decision->phytotoxicity High Rate/ Normal Nutrients deficiency Probable Nutrient Deficiency/Other Stress decision->deficiency Normal Rate/ Low Nutrients G cluster_0 Cellular Response Ethychlozate Ethychlozate (Auxin Analog) Auxin_Sig Auxin Signaling Pathway (TIR1/AFB Receptors) Ethychlozate->Auxin_Sig Eth_Bio ACC Synthase (ACS) Gene Expression Auxin_Sig->Eth_Bio Upregulates Ethylene Ethylene Production Eth_Bio->Ethylene Abscission Cell Wall Degradation in Abscission Zone Ethylene->Abscission Induces Fruit_Drop Fruit Thinning/ Phytotoxic Drop Abscission->Fruit_Drop

References

Overcoming Ethychlozate application challenges in different weather

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the application of Ethychlozate, particularly under varying weather conditions.

Disclaimer on Data Availability

Despite a comprehensive search of publicly available scientific literature and databases, specific experimental data on the environmental fate of Ethychlozate (e.g., hydrolysis rates, photolysis quantum yield, soil sorption coefficients) under different weather conditions is limited. The quantitative data presented in the following tables are hypothetical and for illustrative purposes only . Researchers are strongly encouraged to conduct their own experiments to determine these values for their specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is Ethychlozate and what is its primary application?

Ethychlozate is a plant growth regulator with auxin-like activity.[1] Its primary use is in citrus cultivation, especially for satsuma mandarins, to thin young fruit, enhance color, and improve overall fruit quality.[1] It is also used on other crops such as watermelon and grapes to promote ripening and increase sugar content.[2][3]

Q2: What is the mode of action of Ethychlozate?

Ethychlozate exhibits auxin-like properties, stimulating the production of ethylene in plants.[1] This leads to the formation of an abscission layer, which aids in the thinning of young fruit. It is also translocated to the root system, where it can promote root activity.

Q3: What are the general signs of Ethychlozate phytotoxicity on citrus?

While specific data on Ethychlozate phytotoxicity is scarce, excessive application rates of auxin-type plant growth regulators can lead to adverse effects. On grapes, high concentrations of Ethychlozate have been noted to cause fruit stiffening. General symptoms of auxin herbicide phytotoxicity in sensitive plants can include leaf epinasty (downward curling), stem twisting, and overall stunted growth. The risk of phytotoxicity can be influenced by weather conditions, particularly temperature and humidity.

Troubleshooting Guide for Ethych-lozate Application

This guide addresses common issues encountered during the application of Ethychlozate, with a focus on mitigating the impacts of adverse weather conditions.

Issue 1: Reduced Efficacy in High Temperatures

Symptoms:

  • Poor fruit thinning or color enhancement despite application at the recommended rate.

  • Rapid drying of the spray solution on the leaf surface.

Possible Causes:

  • Increased Volatilization: Higher temperatures can lead to faster evaporation of the spray solution, reducing the amount of active ingredient absorbed by the plant.

  • Accelerated Degradation: Elevated temperatures can increase the rate of chemical degradation of Ethychlozate on the plant surface.

Troubleshooting Steps:

  • Application Timing: Apply Ethychlozate during cooler parts of the day, such as early morning or late evening, to minimize evaporation.

  • Adjuvant Use: Consider the use of a suitable surfactant or adjuvant to improve spreading and penetration of the spray solution, but always conduct a small-scale test to ensure compatibility and avoid phytotoxicity.

  • Monitor Weather Forecasts: Avoid applications when temperatures are expected to be excessively high.

Issue 2: Wash-off Due to Unexpected Rainfall

Symptoms:

  • Lack of desired effect after a rainfall event shortly following application.

Possible Causes:

  • Insufficient Rainfastness: The active ingredient did not have adequate time to be absorbed by the plant before being washed off by rain.

Troubleshooting Steps:

  • Check Weather Forecasts: Do not apply Ethychlozate if rainfall is imminent. A general guideline for many pesticides is to allow at least 6-8 hours of dry weather after application.

  • Use of Sticking Agents: In situations with a high risk of pop-up showers, a sticking agent (adjuvant) may improve rainfastness. Compatibility and phytotoxicity should be evaluated.

  • Reapplication: If significant rainfall occurs shortly after application, reapplication may be necessary. Consult product labels or conduct small-scale trials to determine the appropriate reapplication interval and rate.

Issue 3: Inconsistent Results Across Different Soil Types

Symptoms:

  • Variable efficacy of soil-applied or root-absorbed Ethychlozate in different orchard blocks.

Possible Causes:

  • Differential Soil Adsorption: The mobility and availability of Ethychlozate in the soil can be influenced by soil properties such as organic matter content and pH. Soils with high organic matter or clay content may bind the chemical more tightly, reducing its availability for root uptake.

  • Varied Soil Moisture: Soil moisture affects the movement of chemicals in the soil profile and their uptake by roots.

Troubleshooting Steps:

  • Soil Analysis: Conduct soil tests to understand the organic matter content, clay content, and pH of different orchard blocks.

  • Irrigation Management: Ensure adequate and uniform soil moisture, especially after a soil application, to facilitate the movement of Ethychlozate to the root zone.

  • Adjust Application Method: For foliar applications, ensure thorough coverage to maximize absorption through the leaves, reducing reliance on root uptake.

Quantitative Data (Hypothetical)

The following tables provide an example of how quantitative data for Ethychlozate could be structured. These values are not based on experimental data for Ethychlozate and should be treated as illustrative placeholders.

Table 1: Hypothetical Hydrolysis Half-life (DT₅₀) of Ethychlozate in Aqueous Solutions

pHTemperature (°C)Half-life (days)
52030
720150
92015
710300
73075

Table 2: Hypothetical Soil Sorption Coefficients for Ethychlozate

Soil TypeOrganic Carbon (%)K_oc_ (mL/g)K_d_ (mL/g)Mobility Class
Sandy Loam1.01501.5Moderate
Clay Loam2.53007.5Low
Silt Loam1.82203.96Low to Moderate

Table 3: Hypothetical Photolysis Half-life of Ethychlozate in Water

SeasonLatitudeAverage Water Temperature (°C)Half-life (days)
Summer40° N255
Winter40° N1020

Experimental Protocols

For researchers wishing to determine the environmental fate parameters of Ethychlozate, the following general protocols can be adapted.

Protocol 1: Determination of Hydrolysis Rate

Objective: To determine the rate of hydrolysis of Ethychlozate in aqueous solutions at different pH and temperature values.

Materials:

  • Analytical grade Ethychlozate standard

  • Sterile buffered solutions at pH 4, 7, and 9

  • Temperature-controlled incubators or water baths

  • Amber glass vials with Teflon-lined caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Methodology:

  • Prepare a stock solution of Ethychlozate in a water-miscible solvent (e.g., acetonitrile).

  • Spike the sterile buffered solutions (pH 4, 7, and 9) with the Ethychlozate stock solution to achieve a known initial concentration (e.g., 1 µg/mL).

  • Dispense the spiked solutions into replicate amber glass vials for each pH and temperature combination to be tested (e.g., 10°C, 25°C, 40°C).

  • Place the vials in the respective temperature-controlled environments.

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), remove replicate vials from each treatment.

  • Immediately analyze the concentration of Ethychlozate in each sample using a validated HPLC method.

  • Plot the natural logarithm of the Ethychlozate concentration versus time for each treatment.

  • The degradation rate constant (k) is the negative of the slope of the regression line.

  • Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.

Visualizations

Signaling Pathway

Ethychlozate_Mode_of_Action Ethychlozate Ethychlozate Application Plant Plant Tissues (Leaves, Stems) Ethychlozate->Plant Translocation Translocation Plant->Translocation Auxin_Activity Auxin-like Activity Plant->Auxin_Activity Roots Root System Translocation->Roots Root_Promotion Enhanced Root Activity Roots->Root_Promotion Ethylene Ethylene Production Auxin_Activity->Ethylene Abscission Abscission Layer Formation Ethylene->Abscission Fruit_Thinning Fruit Thinning Abscission->Fruit_Thinning Nutrient_Uptake Improved Water & Nutrient Uptake Root_Promotion->Nutrient_Uptake Fruit_Quality Improved Fruit Quality (Color, Sugar) Nutrient_Uptake->Fruit_Quality

Caption: Mode of action of Ethychlozate as a plant growth regulator.

Troubleshooting Workflow

Troubleshooting_Workflow Start Poor Efficacy Observed Check_Weather Review Weather Conditions at Application Start->Check_Weather High_Temp High Temperature? Check_Weather->High_Temp Rainfall Rainfall After Application? High_Temp->Rainfall No Solution1 Adjust Timing (Cooler Part of Day) Consider Adjuvant High_Temp->Solution1 Yes Check_Soil Review Soil Conditions Rainfall->Check_Soil No Solution2 Check Rainfast Period Consider Reapplication/Sticking Agent Rainfall->Solution2 Yes High_OM High Organic Matter/Clay? Check_Soil->High_OM Solution3 Manage Irrigation Ensure Thorough Foliar Coverage High_OM->Solution3 Yes End Monitor and Adjust Future Applications High_OM->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for poor Ethychlozate efficacy.

Potential Degradation Pathways

Degradation_Pathways Ethychlozate Ethychlozate Hydrolysis Hydrolysis (pH, Temperature dependent) Ethychlozate->Hydrolysis Photolysis Photolysis (Sunlight) Ethychlozate->Photolysis Microbial_Degradation Microbial Degradation (Soil Microbes) Ethychlozate->Microbial_Degradation Metabolite_A Metabolite A (e.g., Ester Cleavage Product) Hydrolysis->Metabolite_A Metabolite_B Metabolite B (e.g., Ring Structure Alteration) Photolysis->Metabolite_B Microbial_Degradation->Metabolite_A Microbial_Degradation->Metabolite_B Mineralization Mineralization (CO2, H2O, etc.) Metabolite_A->Mineralization Metabolite_B->Mineralization

Caption: Potential degradation pathways of Ethychlozate in the environment.

References

Ethychlozate residue analysis troubleshooting and method refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Ethychlozate residues.

Frequently Asked Questions (FAQs)

Q1: What is Ethychlozate and why is its residue analysis important? A1: Ethychlozate is a synthetic auxin plant growth regulator used in agriculture.[1] Its residue analysis is crucial for ensuring food safety and complying with regulatory limits, such as the Maximum Residue Levels (MRLs), set for various agricultural commodities.[1]

Q2: What are the primary analytes to consider in Ethychlozate residue analysis? A2: Analysis should target both Ethychlozate (the ethyl ester form) and its primary acidic metabolite, 5-chloro-3(1H)-indazolylacetic acid (CIA or ECZA).[1][2] Ethychlozate can rapidly hydrolyze in crops or the environment, making the acidic form the practically active component.[1] Therefore, many methods involve hydrolyzing the parent Ethychlozate to its metabolite and quantifying the total residue as the acidic form.

Q3: Which analytical techniques are most common for Ethychlozate analysis? A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques. HPLC is often coupled with Fluorescence (FLD) or Mass Spectrometry (MS/MS) detectors. GC is typically paired with MS or MS/MS detection. LC-MS/MS, in particular, offers high sensitivity and selectivity for multi-residue analysis.

Q4: What are "matrix effects" and how do they impact Ethychlozate analysis? A4: Matrix effects are the alteration of analyte signal (suppression or enhancement) caused by co-extracted components from the sample matrix (e.g., soil, fruit, vegetables). These effects are a major concern in residue analysis, especially with ESI-LC/MS/MS, as they can lead to inaccurate quantification. Strategies to mitigate matrix effects include thorough sample cleanup, using matrix-matched calibrations, or employing isotopically labeled internal standards.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Ethychlozate residues.

Problem 1: Low or Inconsistent Analyte Recovery

Q: My recovery rates for Ethychlozate/ECZA are below the acceptable range (typically 70-120%). What are the potential causes and solutions? A: Low recovery can stem from several stages of the analytical workflow.

  • Inefficient Extraction: The choice of solvent and extraction conditions is critical.

    • Cause: For dry samples like brown rice or soil, strong adsorption of the analyte to the matrix can occur, leading to poor extraction efficiency with water-soluble organic solvents. For highly polar pesticides, standard QuEChERS methods may not be efficient.

    • Solution: For dry samples, pre-wetting the sample with water can significantly improve extraction. Ensure the sample is thoroughly homogenized. Using acidified solvents (e.g., acetone with HCl) helps in extracting both the ester and acidic forms of Ethychlozate.

  • Analyte Degradation: Ethychlozate can be unstable under certain conditions.

    • Cause: Ethychlozate is an ester and can hydrolyze to its acidic metabolite, especially under non-acidic conditions. Thermal degradation can also occur if samples are exposed to high temperatures.

    • Solution: Acidify the sample prior to extraction to ensure the stability of both forms. Avoid high temperatures during sample processing and solvent evaporation steps. Store extracts at low temperatures.

  • Poor Phase Separation in LLE: Inefficient partitioning between aqueous and organic layers can lead to analyte loss.

    • Cause: Emulsion formation or incorrect solvent polarity can hinder the transfer of the analyte into the organic phase.

    • Solution: Add salt (e.g., saturated sodium chloride solution) to the aqueous phase to "salt out" the analyte and improve separation. Centrifugation can also help break emulsions.

  • Loss During Cleanup: The cleanup step, while necessary, can sometimes remove the target analyte along with interferences.

    • Cause: The sorbent used in Solid Phase Extraction (SPE) or dispersive SPE (dSPE) may have an affinity for Ethychlozate or its metabolite. For example, graphitized carbon black (GCB), used for pigment removal, can adsorb some planar pesticides.

    • Solution: Carefully select the SPE or dSPE sorbent based on the analyte's properties and the matrix. Test recovery with and without the cleanup step on a standard solution to verify that the sorbent is not the source of analyte loss.

Troubleshooting Workflow: Low Analyte Recovery

low_recovery_troubleshooting start Problem: Low Analyte Recovery check_extraction 1. Review Extraction Protocol start->check_extraction extraction_ok Extraction OK check_extraction->extraction_ok Yes extraction_issue Potential Extraction Issue check_extraction->extraction_issue No check_stability 2. Assess Analyte Stability extraction_ok->check_stability solution_extraction Solutions: - Pre-wet dry samples - Use acidified solvent - Check homogenization extraction_issue->solution_extraction stability_ok Stability OK check_stability->stability_ok Yes stability_issue Potential Stability Issue check_stability->stability_issue No check_cleanup 3. Evaluate Cleanup Step stability_ok->check_cleanup solution_stability Solutions: - Acidify sample early - Avoid high temperatures - Analyze samples promptly stability_issue->solution_stability cleanup_ok Cleanup OK check_cleanup->cleanup_ok Yes cleanup_issue Potential Cleanup Issue check_cleanup->cleanup_issue No check_instrument 4. Verify Instrument Performance cleanup_ok->check_instrument solution_cleanup Solutions: - Test recovery of cleanup sorbent - Optimize sorbent type/amount - Consider alternative cleanup (e.g., GPC) cleanup_issue->solution_cleanup solution_instrument Solutions: - Check for matrix effects - Run system suitability test - Verify calibration curve check_instrument->solution_instrument

Caption: A decision tree for troubleshooting low analyte recovery.

Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Split Peaks)

Q: My analyte peak is tailing or showing other shape distortions. What could be the cause? A: Peak shape issues can compromise integration accuracy and resolution.

  • Peak Tailing:

    • Cause (GC): Active sites in the GC inlet liner, column, or contamination can interact with the analyte. This is common for polar or acidic compounds.

    • Solution (GC): Use an ultra-inert liner and column. Trim the first few centimeters off the column to remove active sites. Check for contamination in the carrier gas lines.

    • Cause (LC): Secondary interactions between the analyte and the column stationary phase (e.g., silanol interactions in reverse-phase). Mobile phase pH may be inappropriate.

    • Solution (LC): Adjust the mobile phase pH to ensure the analyte (ECZA is an acid) is in a single, non-ionized form. Adding a competing agent or using a highly end-capped column can help.

  • Peak Fronting:

    • Cause: Often due to column overload. The concentration of the injected sample is too high for the column's capacity.

    • Solution: Dilute the sample extract or inject a smaller volume.

  • Split Peaks:

    • Cause: Inconsistent injection technique, use of a sample solvent that is too different from the mobile phase (LC), or a poorly installed column. A low injection volume (e.g., 1 µL) is recommended for LC-MS to avoid peak splitting for early eluting compounds.

    • Solution: Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. Check column connections and re-install if necessary. Use an autosampler for consistent injections.

Problem 3: High Signal Suppression/Enhancement (Matrix Effects)

Q: I'm observing significant signal suppression in my LC-MS/MS analysis when I inject sample extracts compared to solvent standards. How can I fix this? A: This is a classic example of a matrix effect, which can severely impact accuracy.

  • Cause: Co-eluting matrix components compete with the analyte for ionization in the MS source, reducing the analyte's signal (suppression), or in some cases, improving ionization efficiency (enhancement).

  • Solutions:

    • Improve Sample Cleanup: The most direct approach is to remove the interfering components before analysis. Techniques like Solid Phase Extraction (SPE) or dispersive SPE (dSPE) with sorbents like C18 and PSA are effective.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to ensure that the standards and samples experience the same matrix effect, thus compensating for the signal alteration.

    • Dilute the Extract: A simple "dilute and shoot" approach can sometimes be effective. Diluting the extract reduces the concentration of matrix components, thereby lessening their impact on the MS source.

    • Use an Internal Standard (IS): An isotopically labeled internal standard (IL-IS) is the ideal solution. Since the IL-IS has nearly identical chemical properties and retention time to the native analyte, it will be affected by the matrix in the same way, allowing for accurate correction during quantification.

Comparison of Matrix Effect Compensation Strategies
StrategyProsConsBest For
Improved Cleanup Directly removes the problem source; can improve instrument robustness.May add time and cost; potential for analyte loss during cleanup.Complex matrices with heavy interference (e.g., spices, high-pigment vegetables).
Matrix-Matched Calibration Highly effective and widely accepted.Requires a true blank matrix for every commodity type; can be labor-intensive.Laboratories that routinely analyze specific, recurring matrix types.
Standard Addition Very accurate as it calibrates within each sample.Extremely time-consuming and expensive; not practical for high-throughput screening.Confirming results in a few critical or problematic samples.
Dilute and Shoot Simple, fast, and reduces instrument contamination.May compromise limits of detection (LOD) if analyte concentration is low.Matrices with moderate effects or when analyte concentrations are high.
Isotopically Labeled IS Considered the "gold standard" for compensating for matrix effects and recovery losses.Can be very expensive and may not be commercially available for all analytes.Methods requiring the highest level of accuracy and precision.

Experimental Protocol: Analysis of Ethychlozate in Fruit

This protocol is a synthesized example based on established methods for determining total Ethychlozate residue by converting it to its acidic metabolite (ECZA) followed by HPLC analysis.

1. Scope: Determination of total Ethychlozate residues (Ethychlozate + ECZA) in fruit samples, quantified as ECZA.

2. Reagents and Materials:

  • Acetone, Dichloromethane, Hexane (HPLC or residue analysis grade)

  • Hydrochloric Acid (HCl), Potassium Hydroxide (KOH)

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Sodium Chloride (NaCl)

  • ECZA analytical standard

  • Homogenizer/blender

  • Centrifuge and tubes

  • Rotary evaporator

  • SPE cartridges (e.g., Silica gel) for cleanup if needed

3. Sample Preparation & Extraction:

  • Weigh 10 g of a homogenized fruit sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetone and 1 mL of 6 N HCl.

  • Homogenize for 2-3 minutes.

  • Filter the extract under vacuum.

  • Transfer the filtrate to a separatory funnel. Add 40 mL of 2% KH2PO4 solution and adjust the pH to <2 with concentrated HCl.

  • Add 10 mL of saturated NaCl solution.

  • Perform liquid-liquid partitioning by extracting twice with 50 mL of dichloromethane.

  • Combine the dichloromethane layers and evaporate to near dryness using a rotary evaporator at <40°C.

4. Hydrolysis:

  • Redissolve the residue from step 8 in 10 mL of a 1:1 mixture of methanol and 4 M KOH.

  • Heat the solution in a water bath at 50°C for 30 minutes to hydrolyze Ethychlozate to ECZA.

  • Cool the solution and acidify to pH <2 with HCl.

5. Cleanup (Liquid-Liquid Extraction):

  • Transfer the acidified solution from step 9 to a separatory funnel.

  • Extract twice with 20 mL of a diethyl ether-hexane (2:1) mixture.

  • Combine the organic layers, pass them through anhydrous sodium sulfate to remove water, and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in a suitable volume (e.g., 1 mL) of mobile phase for HPLC analysis.

6. HPLC-FLD Analysis:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • FLD Detector: Excitation at ~280 nm, Emission at ~340 nm (verify optimal wavelengths with standard).

  • Quantification: Use an external calibration curve prepared with ECZA standard solutions.

General Analytical Workflow

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling homogenize 1. Homogenize Sample extract 2. Acidified Extraction (Acetone/HCl) homogenize->extract partition 3. Liquid-Liquid Partition (Dichloromethane) extract->partition hydrolyze 4. Saponification (Hydrolysis to ECZA) partition->hydrolyze cleanup 5. Cleanup (LLE or SPE) hydrolyze->cleanup instrument 6. Instrumental Analysis (HPLC-FLD or LC-MS/MS) cleanup->instrument quantify 7. Quantification (vs. Calibration Curve) instrument->quantify report 8. Report Results (& Validation) quantify->report

References

Technical Support Center: Mitigating Leaf Drop Following Ethychlozate Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the issue of leaf drop, a potential side effect observed after the application of Ethychlozate. Ethychlozate, a synthetic auxin, can inadvertently trigger physiological processes leading to premature leaf senescence and abscission. This guide offers insights into the underlying mechanisms and provides actionable strategies to mitigate this effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does Ethychlozate treatment sometimes lead to leaf drop?

A1: Ethychlozate is a synthetic auxin. At supraoptimal concentrations, synthetic auxins can induce phytotoxicity. A key mechanism behind this is the stimulation of the biosynthesis of two other plant hormones: ethylene and abscisic acid (ABA). Both ethylene and ABA are potent promoters of leaf senescence (aging) and abscission (shedding). Therefore, an unintended consequence of Ethychlozate application can be an increase in these hormones to levels that trigger premature leaf drop.

Q2: What are the typical symptoms of Ethychlozate phytotoxicity leading to leaf drop?

A2: Symptoms of phytotoxicity from synthetic auxins like Ethychlozate can manifest in several ways. Initially, you may observe epinasty, which is the downward bending or curling of leaves and petioles. This is often followed by chlorosis (yellowing of leaves), senescence, and ultimately, leaf abscission.

Q3: Are certain environmental conditions more likely to exacerbate leaf drop after Ethychlozate treatment?

A3: Yes, environmental stressors can increase a plant's sensitivity to synthetic auxins and exacerbate leaf drop. Conditions such as high temperatures, drought stress, or poor soil health can predispose plants to phytotoxicity. It is crucial to ensure optimal growing conditions before and after Ethychlozate application.

Q4: Can the application method of Ethychlozate influence the severity of leaf drop?

A4: Absolutely. Improper application, such as using concentrations that are too high, uneven spray coverage, or application to stressed plants, can significantly increase the risk of phytotoxicity and subsequent leaf drop. Always adhere to recommended concentrations and ensure uniform application.

Troubleshooting Guide: Reducing Leaf Drop

If you are experiencing undesirable leaf drop in your experiments following Ethychlozate treatment, consider the following troubleshooting steps.

Problem: Excessive Leaf Drop Observed Post-Treatment

Potential Cause 1: Ethychlozate Concentration is Too High

  • Solution: Conduct a dose-response experiment to determine the optimal concentration of Ethychlozate for your specific plant species and experimental goals. The ideal concentration will achieve the desired physiological effect with minimal phytotoxicity.

Potential Cause 2: Increased Ethylene Production

  • Solution 1: Application of Ethylene Biosynthesis Inhibitors. Aminoethoxyvinylglycine (AVG) is an inhibitor of the enzyme ACC synthase, which is a key step in ethylene biosynthesis. Applying AVG prior to or concurrently with Ethychlozate can help suppress the auxin-induced ethylene burst.

  • Solution 2: Application of Ethylene Action Inhibitors. 1-Methylcyclopropene (1-MCP) is a gaseous inhibitor that blocks ethylene receptors, preventing the plant from responding to ethylene. Treating plants with 1-MCP before Ethychlozate application can mitigate ethylene-induced leaf senescence and abscission.

Potential Cause 3: Increased Abscisic Acid (ABA) Levels

  • Solution: Application of Cytokinins. Cytokinins are known to have an antagonistic relationship with ABA and can delay leaf senescence. Foliar application of a synthetic cytokinin, such as 6-benzylaminopurine (BAP), can help counteract the effects of increased ABA levels.

Potential Cause 4: General Stress Response and Senescence Promotion

  • Solution: Application of Gibberellins. Gibberellic acid (GA) is another plant hormone that generally promotes growth and can delay senescence. Applying GA can help maintain leaf health and vigor, potentially counteracting the senescence-promoting effects of Ethychlozate-induced stress.

Experimental Protocols

Below are generalized methodologies for mitigation strategies. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Co-application of Cytokinin to Mitigate Leaf Drop

Objective: To counteract the senescence-promoting effects of Ethychlozate by applying a synthetic cytokinin.

Materials:

  • Ethychlozate solution at the desired experimental concentration.

  • 6-Benzylaminopurine (BAP) stock solution.

  • Surfactant (e.g., Tween-20).

  • Control solution (solvent for Ethychlozate and BAP).

Methodology:

  • Prepare the Ethychlozate treatment solution to the target concentration.

  • Prepare a separate or tank-mixed solution of BAP. A starting concentration range to test would be 10-50 ppm.

  • Include a non-ionic surfactant in all treatment solutions to ensure proper leaf coverage.

  • Apply the solutions as a foliar spray until runoff.

  • Include the following treatment groups for comparison:

    • Control (solvent + surfactant)

    • Ethychlozate alone

    • BAP alone

    • Ethychlozate + BAP

  • Monitor plants daily for signs of phytotoxicity and quantify leaf drop over a set period (e.g., 7-14 days).

Protocol 2: Pre-treatment with an Ethylene Action Inhibitor

Objective: To block the ethylene signaling pathway and prevent Ethychlozate-induced leaf abscission.

Materials:

  • 1-Methylcyclopropene (1-MCP) gas or a commercially available 1-MCP generating system.

  • Airtight enclosure or chamber.

  • Ethychlozate solution.

Methodology:

  • Place the experimental plants in an airtight chamber.

  • Introduce 1-MCP gas into the chamber. A common starting concentration for research purposes is 1 ppm. The duration of exposure is typically 6-12 hours.

  • After the 1-MCP treatment, remove the plants from the chamber and ventilate them.

  • Apply the Ethychlozate treatment as a foliar spray.

  • Include the following treatment groups:

    • Control (no 1-MCP, no Ethychlozate)

    • 1-MCP pre-treatment followed by control spray

    • No 1-MCP pre-treatment followed by Ethychlozate spray

    • 1-MCP pre-treatment followed by Ethychlozate spray

  • Observe and quantify leaf drop as described in Protocol 1.

Data Presentation

Table 1: Summary of Potential Mitigating Agents for Ethychlozate-Induced Leaf Drop

Mitigating Agent CategoryExample CompoundMechanism of ActionTypical Application Method
Cytokinins 6-Benzylaminopurine (BAP)Delays leaf senescence, antagonizes ABAFoliar Spray
Gibberellins Gibberellic Acid (GA3)Promotes growth, delays senescenceFoliar Spray
Ethylene Biosynthesis Inhibitors Aminoethoxyvinylglycine (AVG)Inhibits ACC synthase, reducing ethylene productionFoliar Spray
Ethylene Action Inhibitors 1-Methylcyclopropene (1-MCP)Blocks ethylene receptorsGas Treatment

Visualizing the Pathways

To better understand the hormonal interactions at play, the following diagrams illustrate the relevant signaling pathways.

Ethychlozate_Action_Pathway Ethychlozate Ethychlozate (Synthetic Auxin) Auxin_Signal Increased Auxin Signaling Ethychlozate->Auxin_Signal Stimulates Ethylene_Bio Ethylene Biosynthesis (ACC Synthase) Auxin_Signal->Ethylene_Bio Upregulates ABA_Bio Abscisic Acid (ABA) Biosynthesis Auxin_Signal->ABA_Bio Upregulates Ethylene Ethylene Ethylene_Bio->Ethylene ABA Abscisic Acid ABA_Bio->ABA Senescence Leaf Senescence Ethylene->Senescence Promotes ABA->Senescence Promotes Abscission Leaf Abscission (Leaf Drop) Senescence->Abscission Mitigation_Strategies_Pathway Ethylene_Bio Ethylene Biosynthesis Ethylene_Receptor Ethylene Receptors Ethylene_Bio->Ethylene_Receptor Senescence Leaf Senescence Ethylene_Receptor->Senescence Abscission Leaf Abscission Senescence->Abscission AVG AVG AVG->Ethylene_Bio Inhibits MCP 1-MCP MCP->Ethylene_Receptor Blocks Cytokinins Cytokinins Cytokinins->Senescence Inhibits Gibberellins Gibberellins Gibberellins->Senescence Inhibits

Technical Support Center: Ethychlozate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of water pH on the stability of Ethychlozate solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation or Cloudiness in Solution Poor Solubility at a Specific pH: Ethychlozate's solubility may be pH-dependent. At certain pH values, the compound may be less soluble, leading to precipitation.1. Check the pH: Measure the pH of your solution. 2. Adjust pH: Carefully adjust the pH of the solvent before dissolving the Ethychlozate. For compounds with ester and indazole groups, starting with a slightly acidic to neutral pH is often a good practice. 3. Co-solvent: Consider the use of a co-solvent (e.g., acetonitrile, DMSO) if working with purely aqueous solutions is not required for your experiment.
Loss of Activity or Lower Than Expected Concentration Chemical Degradation (Hydrolysis): Ethychlozate contains an ethyl ester group, which is susceptible to hydrolysis, especially under alkaline (high pH) conditions. This breaks down the Ethychlozate molecule, reducing its effective concentration.1. Verify Solution pH: Ensure the pH of your stock and working solutions is not alkaline (pH > 7).[1][2] 2. Use Buffered Solutions: Prepare your solutions using buffers to maintain a stable pH, preferably in the slightly acidic to neutral range. 3. Fresh Preparations: Prepare solutions fresh daily and avoid storing them for extended periods, especially at room temperature.[3] If storage is necessary, keep solutions at low temperatures (e.g., 4°C) and protected from light.
Inconsistent or Non-Reproducible Experimental Results Variable pH of Water Source: The pH of deionized or distilled water can vary and can be influenced by dissolved atmospheric CO2, making it slightly acidic. Using unbuffered water can lead to pH fluctuations between experiments.1. Standardize Water Source: Use a consistent source of high-purity water. 2. Implement Buffers: Always use a suitable buffer system to ensure a constant pH in your experimental medium. 3. Calibrate pH Meter: Regularly calibrate your pH meter to ensure accurate measurements.
Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC) Formation of Degradation Products: The appearance of new peaks suggests that Ethychlozate is degrading. The primary degradation product is likely to be the corresponding carboxylic acid from the hydrolysis of the ethyl ester.1. Analyze Blank Solutions: Run a blank solvent and a freshly prepared standard to confirm the identity of the Ethychlozate peak. 2. Characterize Unknown Peaks: If possible, use techniques like LC-MS to identify the mass of the unknown peaks to confirm if they correspond to expected degradation products. 3. Review Solution Preparation and Storage: Investigate the pH and storage conditions of the samples that show degradation to identify the cause.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of an Ethychlozate solution?

Q2: What is the primary degradation pathway for Ethychlozate in an aqueous solution?

The most probable degradation pathway in an aqueous solution is the hydrolysis of the ethyl ester functional group. This reaction is catalyzed by both acids and bases but is significantly faster under basic (alkaline) conditions.[2] The hydrolysis reaction breaks the ester bond, resulting in the formation of the corresponding carboxylic acid and ethanol.

Q3: How quickly does Ethychlozate degrade?

The rate of degradation is highly dependent on the pH and temperature of the solution. In general, for ester-containing compounds, the rate of hydrolysis increases by a factor of 10 for each unit increase in pH above 7. Degradation will also be faster at higher temperatures. For critical experiments, it is recommended to use freshly prepared solutions.

Q4: Can I store stock solutions of Ethychlozate?

If you need to store stock solutions, they should be prepared in a non-aqueous solvent (e.g., DMSO, acetonitrile) where hydrolysis will not occur and stored at -20°C or lower. For aqueous working solutions, it is strongly recommended to prepare them fresh for each experiment. If short-term storage is unavoidable, use a buffered, slightly acidic solution and store at 2-8°C for no longer than 24 hours.

Q5: How can I monitor the stability of my Ethychlozate solution?

The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By running a freshly prepared standard and comparing it to the stored solution over time, you can quantify the amount of Ethychlozate remaining and observe the appearance of any degradation products.

Expected Impact of pH on Ethychlozate Stability

pH Range Condition Expected Stability Primary Degradation Mechanism
< 4 AcidicModerateAcid-catalyzed hydrolysis of the ethyl ester.
4 - 7 Slightly Acidic to NeutralHighMinimal hydrolysis. This is the recommended range for solution preparation and use.
> 7 Alkaline / BasicLow to Very LowBase-catalyzed hydrolysis of the ethyl ester. The rate of degradation increases significantly as the pH rises.

Experimental Protocol: pH Stability Assay for Ethychlozate

This protocol provides a general framework for determining the stability of Ethychlozate at different pH values.

1. Materials and Reagents:

  • Ethychlozate standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., sodium phosphate, sodium citrate, sodium borate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 5, 7, 9, 10).

  • For example, to prepare a phosphate buffer (pH 7), use appropriate ratios of monobasic and dibasic sodium phosphate.

  • Adjust the final pH of each buffer solution using a calibrated pH meter.

3. Preparation of Ethychlozate Stock Solution:

  • Prepare a concentrated stock solution of Ethychlozate in a suitable organic solvent like acetonitrile or methanol (e.g., 1 mg/mL).

4. Experimental Setup:

  • For each pH to be tested, dilute the Ethychlozate stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Prepare a "time zero" sample for each pH by immediately analyzing the solution after preparation.

  • Store the remaining solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

5. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each pH solution.

  • Analyze the samples by HPLC. The mobile phase and column conditions should be optimized to achieve good separation between the Ethychlozate peak and any potential degradation product peaks.

  • Record the peak area of Ethychlozate at each time point.

6. Data Analysis:

  • Calculate the percentage of Ethychlozate remaining at each time point relative to the "time zero" sample for each pH.

  • Plot the percentage of remaining Ethychlozate versus time for each pH to visualize the degradation profile.

  • The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time (for first-order kinetics).

Logical Workflow and Degradation Pathway

Ethychlozate_Stability cluster_pH Solution pH cluster_Ethychlozate Ethychlozate Solution cluster_Outcome Stability Outcome pH_Acidic Acidic (pH < 7) Ethychlozate Ethychlozate (Ethyl Ester) pH_Acidic->Ethychlozate Slow Hydrolysis pH_Neutral Neutral (pH ≈ 7) pH_Neutral->Ethychlozate Minimal Hydrolysis pH_Alkaline Alkaline (pH > 7) pH_Alkaline->Ethychlozate Rapid Hydrolysis Stable Stable Solution Ethychlozate->Stable at Neutral/Slightly Acidic pH Degradation Degradation Product (Carboxylic Acid + Ethanol) Ethychlozate->Degradation Accelerated by Alkaline pH

References

Strategies to minimize Ethychlozate drift during application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Ethychlozate drift during application.

Troubleshooting Guide

This guide addresses specific issues that can lead to Ethychlozate drift and offers solutions to mitigate them.

IssuePotential CauseRecommended Solution
Noticeable spray movement off-target during application. High Wind Speed: Wind is a primary factor in pesticide drift.[1][2]Monitor Wind Conditions: Avoid spraying when wind speeds are high.[3] The optimal window for spraying is when the wind speed is between 1.2 and 6 mph.[4] Always spray when the wind is blowing away from sensitive areas.[5]
Uneven application and suspected drift despite low wind. Temperature Inversion: Stable atmospheric conditions, where cool air is trapped near the ground by a layer of warm air, can lead to unpredictable and long-distance drift.Avoid Spraying During Inversions: Be cautious of calm conditions, especially in the early morning or late evening, as this may indicate a temperature inversion. Do not spray during a temperature inversion.
Visible drift even with proper wind monitoring. Incorrect Nozzle Selection: Nozzle type significantly impacts droplet size, a key factor in drift.Select Drift-Reducing Nozzles: Use nozzles that produce coarser droplets, such as air-induction nozzles, which are less susceptible to drift. Consult the pesticide label for specific nozzle recommendations.
Spray appears to be carried away by wind before reaching the target. Excessive Boom Height: The higher the boom, the more time droplets have to be influenced by wind.Lower the Boom: Maintain the lowest practical boom height that still ensures uniform coverage. For many nozzles, the optimal height is approximately 0.5 meters above the target.
Fine mist is observed, which is prone to drift. High Spray Pressure: Increasing pressure can lead to a higher proportion of small, drift-prone droplets.Optimize Spray Pressure: Use the lower end of the recommended pressure range for your chosen nozzle to produce coarser droplets. Avoid exceeding 30-40 psi with conventional flat-fan nozzles.
Increased drift when sprayer speed is increased. Increased Turbulence and Pressure Changes: Higher travel speeds can create turbulence and, with rate controllers, increase pressure, both of which can increase drift.Maintain a Steady, Moderate Speed: Drive at a smooth and steady speed to ensure boom stability and minimize turbulence.
Suspected drift-related damage to nearby sensitive vegetation. Lack of a Buffer Zone: A no-spray area between the application site and sensitive areas can intercept drift.Establish a Buffer Zone: Leave an unsprayed area downwind of the application site, especially when sensitive crops or habitats are nearby. The width of the buffer zone can depend on the product and local regulations.
Persistent drift issues despite addressing other factors. Spray Solution Properties: The physical properties of the spray mixture can affect droplet size and evaporation rates.Use Drift-Reducing Adjuvants: Incorporate a drift control additive into your tank mix. These agents work by increasing the viscosity of the spray solution or increasing droplet size.

Frequently Asked Questions (FAQs)

Application & Equipment

Q1: What is the most critical factor I can control to reduce Ethychlozate drift?

A1: Nozzle selection is one of the most important factors you can control. Choosing a nozzle that produces a coarser droplet size will significantly reduce the potential for drift. Air induction nozzles, for example, can reduce drift-prone droplets by 80% or more compared to standard flat-fan nozzles.

Q2: How does boom height affect drift?

A2: The higher the boom is from the target, the greater the potential for spray drift because droplets are exposed to wind for a longer duration. Lowering the boom height is a key strategy to minimize this. For instance, lowering the boom from 70 cm to 30 cm can result in an 80% reduction in drift.

Q3: Can my travel speed during application contribute to drift?

A3: Yes, higher travel speeds can increase turbulence around the sprayer, which can catch small droplets and make them more susceptible to drift. If you use a rate controller, increasing speed will also increase spray pressure, leading to smaller, more drift-prone droplets. Maintaining a steady and moderate speed is recommended.

Environmental Conditions

Q4: What are the ideal weather conditions for applying Ethychlozate?

A4: Ideal conditions are cool and humid, with a light and steady wind blowing away from any sensitive areas. The recommended wind speed is generally between 3 and 8 miles per hour. Avoid spraying in hot, dry conditions, as this can cause droplets to evaporate and become smaller and more prone to drift.

Q5: What is a temperature inversion and why is it dangerous for spray applications?

A5: A temperature inversion is an atmospheric condition where a layer of warm air traps cooler air near the ground. This creates very stable conditions with little to no vertical air movement, causing small spray droplets to remain suspended in a concentrated cloud that can move unpredictably over long distances. Spraying during an inversion should always be avoided.

Spray Mixture & Adjuvants

Q6: How can I modify my spray mixture to reduce drift?

A6: Using a drift-reducing adjuvant can be very effective. These products are added to the spray tank and work by increasing the viscosity of the spray solution, which in turn increases the droplet size and reduces the number of fine, driftable particles.

Q7: Are there different types of drift reduction adjuvants?

A7: Yes, the main types are oil emulsion and solution DRAs. Solution DRAs, which often use polymers, are generally more effective at creating larger droplets and work well with all nozzle types, including air-induction nozzles.

Regulations & Best Practices

Q8: What is a spray buffer zone and when do I need one?

A8: A spray buffer zone is a no-spray area between your application site and a sensitive downwind area, such as a body of water or a sensitive habitat. These zones are designed to intercept spray drift. The requirement for and the size of a buffer zone will be specified on the pesticide label and can vary based on the product, application method, and crop.

Q9: Where can I find the most reliable information on how to apply Ethychlozate safely?

A9: The pesticide label is the most important source of information. It will provide specific instructions on application parameters such as nozzle type, pressure, and any required buffer zones to minimize drift.

Experimental Protocols & Data

Table 1: Effect of Boom Height on Spray Drift Reduction

This table summarizes the findings from a study on the impact of lowering sprayer boom height on the reduction of spray drift.

Boom Height ReductionConventional Spraying Drift Reduction
From 70 cm to 50 cm54%
From 50 cm to 30 cm56%
From 70 cm to 30 cm80%

Experimental Protocol: A series of field experiments were conducted to quantify the effect of lowering the sprayer boom height. Conventional spraying at boom heights of 30, 50, and 70 cm above the crop canopy was compared.

Table 2: Influence of Wind Speed on Spray Drift

This table illustrates the relationship between increasing wind speed and the percentage of spray lost to drift.

Wind SpeedPercentage of Spray Lost to Drift
10 km/h (approx. 6.2 mph)3%
20 km/h (approx. 12.4 mph)7%
30 km/h (approx. 18.6 mph)11%

Experimental Protocol: The data is based on an application with an 8001 tip applying 50 L/ha.

Visualizations

Drift_Minimization_Workflow cluster_pre_application Pre-Application Planning cluster_application During Application cluster_outcome Outcome start Start: Plan Ethychlozate Application check_label Consult Pesticide Label for Drift Warnings & Requirements start->check_label select_nozzle Select Drift-Reducing Nozzles (e.g., Air Induction) check_label->select_nozzle check_weather Check Weather Forecast: Wind Speed, Direction, Temp, Humidity monitor_wind Continuously Monitor On-Site Wind Conditions check_weather->monitor_wind select_adjuvant Consider Drift-Reducing Adjuvant select_nozzle->select_adjuvant select_adjuvant->check_weather set_boom Set Boom to Lowest Effective Height monitor_wind->set_boom stop_spraying Conditions Unfavorable: STOP SPRAYING monitor_wind->stop_spraying Wind > 8 mph or Inversion Suspected set_pressure Use Lower End of Recommended Pressure Range set_boom->set_pressure set_speed Maintain Moderate & Consistent Travel Speed set_pressure->set_speed check_buffer Observe Mandatory Buffer Zones set_speed->check_buffer drift_minimized Drift Minimized check_buffer->drift_minimized

Caption: Workflow for minimizing Ethychlozate drift.

Drift_Factors_Relationship cluster_controllable Controllable Factors cluster_environmental Environmental Factors Nozzle Nozzle Selection (Coarser Droplets) Drift Ethychlozate Drift Potential Nozzle->Drift Greatly Reduces Pressure Spray Pressure (Lower is Better) Pressure->Drift Reduces BoomHeight Boom Height (Lower is Better) BoomHeight->Drift Greatly Reduces Speed Travel Speed (Slower is Better) Speed->Drift Reduces Adjuvant Drift-Reducing Adjuvants Adjuvant->Drift Reduces Wind Wind Speed & Direction Wind->Drift Greatly Increases TempHum Temperature & Humidity TempHum->Drift Increases (High Temp/Low Humidity) Inversion Temperature Inversion Inversion->Drift Greatly Increases

Caption: Key factors influencing Ethychlozate drift potential.

References

Technical Support Center: Plant Growth Regulators in Organic Citrus Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and agricultural scientists on the use of growth regulators in organic citrus production. The following information addresses the applicability of synthetic compounds, details organic-compliant alternatives, and provides experimental frameworks for their evaluation.

Frequently Asked Questions (FAQs)

Q1: Is the plant growth regulator ethychlozate applicable for use in certified organic citrus production?

A: No, ethychlozate is not permitted for use in certified organic citrus production. It is a synthetic chemical, and the use of synthetic plant growth regulators is prohibited under major organic standards, including the USDA National Organic Program (NOP) and European Union (EU) organic regulations. Organic agriculture relies on natural substances and ecosystem management practices.

Q2: Why are synthetic substances like ethychlozate prohibited in organic farming?

A: The foundational principles of organic agriculture are to work with natural systems rather than relying on synthetic inputs. The prohibition of synthetic pesticides, herbicides, fertilizers, and growth regulators is a core tenet of organic certification. The focus is on building soil health, promoting biodiversity, and using materials that are either naturally derived or are on a pre-approved list of exceptions, which does not include ethychlozate.

Q3: What are the primary goals of using plant growth regulators (PGRs) in conventional citrus production?

A: In conventional citrus farming, PGRs are used to manipulate various aspects of plant and fruit development to improve commercial outcomes.[1][2] Common objectives include:

  • Increasing fruit set and size. [1]

  • Controlling pre-harvest fruit drop. [1][2]

  • Delaying fruit senescence (aging) to extend the harvest window.

  • Enhancing peel color for better consumer appeal.

  • Thinning fruit to improve the size of the remaining fruit.

Q4: My research proposal for testing ethychlozate on an organic citrus grove was rejected by a certifying body. What is the reason for this rejection?

A: The rejection is standard procedure because ethychlozate is a synthetic substance not approved for organic production. Introducing a prohibited substance to a certified organic grove would jeopardize its certification status. All inputs, including experimental ones, must comply with the National List of Allowed and Prohibited Substances (or equivalent international standards). Researchers should always consult with the relevant organic certifier before applying any substance to certified land.

Q5: What are the approved organic alternatives for improving citrus fruit quality and managing growth?

A: Organic growers use a combination of ecological strategies and approved natural inputs. For improving fruit color, which is a common goal, post-harvest treatments with natural colorants are a viable alternative to synthetic dyes like Citrus Red No. 2. For overall tree health and fruit quality, organic systems focus on:

  • Nutrient Management: Using compost, cover crops, and OMRI (Organic Materials Review Institute) listed fertilizers to provide balanced nutrition.

  • Biological Controls: Employing beneficial insects and organisms to manage pests, which reduces tree stress and improves fruit quality.

  • Natural Substances: Utilizing naturally derived substances like gibberellic acid (produced by fermentation) for specific purposes, but only if approved by their certifier. Natural colorants such as annatto and paprika can be used to improve peel color post-harvest.

Troubleshooting Organic-Compliant Citrus Quality Enhancement

Observed Issue Potential Organic Cause Recommended Organic-Compliant Action
Poor Peel Coloration in Early Season Fruit Warm temperatures can inhibit the natural degradation of chlorophyll in the peel.1. Post-Harvest Natural Colorants: Investigate the use of approved natural colorants like annatto or paprika extracts applied in a wax emulsion. 2. Harvest Timing: Adjust harvest schedules to allow for more natural color development on the tree, if market conditions permit.
Excessive Pre-Harvest Fruit Drop Could be related to tree stress from water imbalance, nutrient deficiency, or pest pressure.1. Improve Irrigation Management: Ensure consistent and adequate watering, especially during fruit development. 2. Soil and Nutrient Analysis: Conduct soil tests and apply OMRI-listed fertilizers or compost to address any deficiencies. 3. Pest Monitoring: Implement a robust Integrated Pest Management (IPM) program using approved organic insecticides and biological controls.
Inconsistent Fruit Size Can result from poor pollination, nutrient competition, or inadequate water supply.1. Support Pollinators: Maintain habitat for native pollinators or introduce managed bees. 2. Manual Thinning: In some varieties, manually thinning young fruit can increase the size of the remaining fruit. 3. Optimize Nutrition: Ensure a balanced nutrient program, particularly with adequate potassium and phosphorus for fruit development.

Data on Organic-Approved Citrus Colorants

For researchers looking for alternatives to synthetic dyes for peel color enhancement, several natural colorants have been evaluated. The following table summarizes findings from a study on their effectiveness as alternatives to the synthetic dye Citrus Red No. 2.

Natural ColorantColor ProfileStability in Cold Storage (5°C, dark)Stability in Market Conditions (23°C, light)Overall Suitability
Annatto Extract Dark OrangeStableStable Most Successful Replacement
Paprika Extract Dark OrangeStableFadesSuitable for short-term enhancement
Paprika Oleoresin Dark OrangeStableFadesSuitable for short-term enhancement
β-Carotene Too LightNot selected for further testingNot selected for further testingUnsuitable
Carrot Oleoresin Too LightNot selected for further testingNot selected for further testingUnsuitable

Experimental Protocols

Protocol: Evaluating the Efficacy of Annatto Extract as a Post-Harvest Colorant for Organic Citrus

Objective: To determine the optimal concentration and application method of annatto extract for improving the peel color of organic 'Hamlin' oranges, and to assess color stability under simulated storage and market conditions.

Materials:

  • Certified organic 'Hamlin' oranges, harvested at color break.

  • Annatto extract (food-grade, oil-soluble).

  • Carnauba-based organic-approved fruit wax.

  • Control (untreated) and a negative control (wax only).

  • Spectrocolorimeter (e.g., Minolta CR-400) for Lab* color measurements.

  • Controlled environment chambers (5°C dark; 23°C with 300 lx light).

Methodology:

  • Preparation of Treatment Emulsions:

    • Prepare three concentrations of annatto extract (e.g., 0.5%, 1.0%, 1.5% w/v) emulsified within the organic carnauba wax carrier.

    • Ensure the wax and colorant are thoroughly homogenized.

  • Fruit Treatment:

    • Randomly assign 100 oranges to each treatment group (3 concentrations, 1 wax-only control, 1 untreated control).

    • Wash and dry all fruit according to standard organic post-harvest procedures.

    • Apply the prepared wax emulsions evenly to the surface of the fruit (e.g., 0.5 mL per fruit), ensuring complete coverage.

    • Allow fruit to air dry completely.

  • Initial Data Collection (Day 0):

    • Measure the peel color of 20 randomly selected fruits from each group using the spectrocolorimeter. Take three readings per fruit at the equatorial region.

    • Record L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values. Calculate the a/b ratio as an indicator of orange-red color intensity.

  • Simulated Cold Storage:

    • Place half of the fruit from each group (n=50) into a dark environmental chamber at 5°C.

    • After 14 days, remove the fruit and allow them to equilibrate to room temperature.

    • Repeat the color measurements as described in Step 3.

  • Simulated Market Conditions:

    • Place the remaining half of the fruit from each group (n=50) into an environmental chamber at 23°C with a standard fluorescent white light source (300 lx).

    • After 8 days, remove the fruit.

    • Repeat the color measurements as described in Step 3.

  • Data Analysis:

    • Use ANOVA to compare the L, a, b, and a/b* values between treatment groups at each time point (Day 0, after cold storage, after market simulation).

    • Perform post-hoc tests (e.g., Tukey's HSD) to determine significant differences between specific concentrations.

    • Analyze the change in color values over time for each treatment to assess stability.

Visualizations

Organic_Principles cluster_0 Organic System Principles cluster_1 Input Evaluation for Organic Citrus A Core Principle: Work with Natural Systems B Allowed Inputs (Natural Substances) A->B C Prohibited Inputs (Synthetic Substances) A->C H Natural Nutrient Source B->H is an example of E Synthetic Plant Growth Regulator C->E is an example of D Ethychlozate D->E F Rejected for Organic Use E->F G Compost / Manure G->H I Approved for Organic Use H->I

Caption: Logical diagram illustrating the exclusion of synthetic inputs like ethychlozate from organic systems.

Organic_Citrus_Workflow A Start: Identify Need for Peel Color Enhancement B Review Organic Standards (e.g., National List) A->B C Select Approved Natural Colorants (e.g., Annatto, Paprika) B->C D Develop Treatment Formulations (Colorant + Organic Wax) C->D E Conduct Controlled Experiment (Post-Harvest Application) D->E F Data Collection: Measure Color (Lab*) at T0 E->F G Simulate Storage & Market Conditions F->G H Final Data Collection: Measure Color (T-final) G->H I Statistical Analysis & Efficacy Determination H->I J End: Optimized Protocol for Organic Application I->J

Caption: Experimental workflow for evaluating organic-compliant citrus colorants.

References

Validation & Comparative

Ethychlozate vs. Mechanical Methods: A Comparative Guide to Fruit Thinning

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in agricultural science and drug development, this guide provides a comparative analysis of ethychlozate, a chemical thinning agent, and mechanical thinning methods. The following sections detail their respective efficacies, experimental protocols, and underlying biological mechanisms, supported by available experimental data.

Fruit thinning is a critical practice in citriculture, aimed at improving fruit size and quality, and mitigating issues like alternate bearing. The choice of thinning method, whether chemical or mechanical, can significantly impact crop outcomes. This guide juxtaposes ethychlozate, a synthetic auxin-like plant growth regulator, with various mechanical thinning techniques.

Comparative Efficacy of Thinning Methods

Data Summary:

The available quantitative data for mechanical thinning primarily focuses on its direct effect on fruit load and subsequent impact on fruit size and yield. In contrast, the quantitative data for ethychlozate in Satsuma mandarins centers on its influence on fruit quality parameters, such as soluble solids (Brix) and sugar content, with its thinning effect being more qualitative in the cited literature. One study noted that naphthaleneacetic acid (NAA), a chemical with a similar mode of action, provides "adequate thinning" at concentrations of 200-300 ppm in Satsuma mandarin.[1]

Table 1: Quantitative Comparison of Mechanical Thinning vs. Control in Mandarin Oranges

ParameterNo ThinningMechanical Thinning (Branch Shaker)Manual ThinningData Source
Final Fruit Yield ( kg/tree ) 54.848.750.4[2]
Final Fruit Size ( g/fruit ) 58.5064.5058.56[2]
Thinning Time N/A4-5 times faster than manualSlower, labor-intensive[3][4]

Note: The data for mechanical and manual thinning in Table 1 are from a study on 'Clemenrubi' mandarins and may not be directly comparable to the ethychlozate data on Satsuma mandarins.

Table 2: Effect of Ethychlozate on Satsuma Mandarin Fruit Quality

TreatmentSoluble Solids (°Brix)Reducing Sugar (%)Data Source
Control 11.334.98
Ethychlozate only 12.205.30
Ethychlozate + Clef-non 12.705.59
Ethychlozate + Suical 12.005.00
Ethychlozate + Cell-bine 11.935.20
Ethychlozate + Calcium acetate monohydrate 11.404.72

This study focused on fruit quality enhancement and did not provide data on the percentage of fruit drop.

Experimental Protocols

Detailed experimental protocols for a direct comparative study are not available. However, based on the literature, the following methodologies are representative of efficacy trials for each thinning method.

Ethychlozate Application Protocol (for Fruit Quality Improvement)

This protocol is based on studies aiming to improve fruit quality in Satsuma mandarins, a primary application of ethychlozate.

  • Plant Material: Mature 'Miyagawa Wase' Satsuma mandarin trees cultivated in a plastic film house.

  • Treatment Groups:

    • Control (untreated).

    • Ethychlozate solution applied as a foliar spray.

    • Ethychlozate mixed with various calcium formulae (e.g., clef-non, suical) applied as a foliar spray.

  • Application: The foliar sprays are applied to the trees at specific times during fruit development, for instance, multiple applications between 60 and 80 days after full bloom, to accelerate maturity.

  • Data Collection:

    • Fruit Quality: At harvest, fruit samples are collected to measure parameters such as peel color (chromaticity), soluble solids content (Brix), and reducing sugar levels.

    • Peel Puffing: The incidence of peel puffing is visually assessed.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Mechanical Thinning Protocol (using a Branch Shaker)

This protocol is derived from a study on mechanical thinning of 'Clemenrubi' mandarins.

  • Plant Material: Commercial mandarin orchard with trees of uniform size and age.

  • Treatment Groups:

    • No thinning (control).

    • Mechanical thinning using a hand-held, gasoline-powered branch shaker.

    • Manual thinning (for comparison of efficacy and efficiency).

  • Procedure:

    • Timing: Thinning is performed when fruitlets reach a specific diameter range (e.g., 20-30 mm).

    • Mechanical Thinning: The branch shaker is operated by a trained individual for a standardized duration per tree.

    • Manual Thinning: A set number of the smallest fruitlets are removed by hand.

  • Data Collection:

    • Thinning Time: The time required to thin each tree is recorded.

    • Fruit Yield: At harvest, the total weight of fruit per tree is measured.

    • Fruit Size: A random sample of fruit from each tree is weighed to determine the average fruit size.

  • Statistical Analysis: The collected data are statistically analyzed to compare the effects of the different thinning treatments on yield, fruit size, and operational efficiency.

Signaling Pathways and Experimental Workflow

Ethychlozate's Mode of Action: Auxin and Ethylene Signaling

Ethychlozate exhibits auxin-like activity. In the context of fruit thinning, the application of synthetic auxins is understood to stimulate ethylene production, which in turn promotes the formation of an abscission layer at the base of the fruitlet, leading to its detachment. The continuous natural flow of auxin from a developing fruitlet to the stem normally inhibits the abscission zone from becoming sensitive to ethylene. By introducing an external auxin, this balance is disrupted, leading to increased ethylene synthesis and subsequent fruit drop.

Ethychlozate_Signaling_Pathway Ethychlozate Ethychlozate (Auxin-like) PlantTissues Plant Tissues Ethychlozate->PlantTissues Application Auxin_Uptake Increased Cellular Auxin Concentration PlantTissues->Auxin_Uptake Ethylene_Biosynthesis Stimulation of Ethylene Biosynthesis Auxin_Uptake->Ethylene_Biosynthesis Ethylene_Gas Ethylene Gas Ethylene_Biosynthesis->Ethylene_Gas Abscission_Zone Abscission Zone (AZ) Cells Ethylene_Gas->Abscission_Zone Ethylene_Receptors Ethylene Receptors in AZ Abscission_Zone->Ethylene_Receptors Signal_Transduction Signal Transduction Cascade Ethylene_Receptors->Signal_Transduction Gene_Expression Activation of Cell Wall Degrading Enzyme Genes Signal_Transduction->Gene_Expression Enzyme_Production Production of Cellulase & Polygalacturonase Gene_Expression->Enzyme_Production Cell_Separation Cell Separation in AZ Enzyme_Production->Cell_Separation Fruit_Abscission Fruit Abscission (Thinning) Cell_Separation->Fruit_Abscission

Caption: Ethychlozate's auxin-like activity stimulates ethylene production, leading to fruit abscission.

Experimental Workflow for Comparative Thinning Trial

The following diagram illustrates a logical workflow for a comprehensive experiment designed to directly compare the efficacy of ethychlozate and mechanical thinning methods.

Thinning_Trial_Workflow Start Orchard Selection (e.g., Satsuma Mandarin) Treatment_Groups Assignment of Treatment Groups Start->Treatment_Groups Control Control (No Thinning) Treatment_Groups->Control Ethychlozate Ethychlozate Application Treatment_Groups->Ethychlozate Mechanical Mechanical Thinning Treatment_Groups->Mechanical Application Thinning Application (at target fruitlet size) Ethychlozate->Application Mechanical->Application Data_Collection Data Collection (Mid-season) Application->Data_Collection Harvest Harvest Application->Harvest Fruit_Drop Fruit Drop (%) Data_Collection->Fruit_Drop Analysis Statistical Analysis and Comparison Fruit_Drop->Analysis Final_Data Data Collection (at Harvest) Harvest->Final_Data Yield Yield (kg/tree) Final_Data->Yield Fruit_Size Fruit Size (g) Final_Data->Fruit_Size Fruit_Quality Fruit Quality (Brix, etc.) Final_Data->Fruit_Quality Yield->Analysis Fruit_Size->Analysis Fruit_Quality->Analysis

Caption: Workflow for a comparative trial of thinning methods.

References

Unveiling the Molecular Symphony: A Comparative Guide to Gene Expression in Response to Ethychlozate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular effects of Ethychlozate, a synthetic auxin, on gene expression, benchmarked against other common fruit thinning agents. While direct comparative transcriptomic data for Ethychlozate is limited, this guide synthesizes available information and draws parallels with the well-documented effects of other auxins and ethylene-releasing compounds to provide valuable insights into its mechanism of action.

Ethychlozate is a plant growth regulator utilized for fruit thinning and enhancing fruit quality, particularly in citrus. Its mode of action is characterized as "auxin-like," triggering a cascade of molecular events that lead to the abscission of young fruitlets. This process is intricately linked to the stimulation of ethylene production, a key hormone in fruit ripening and senescence. Understanding the gene expression changes induced by Ethychlozate is crucial for optimizing its application and for the development of novel, more targeted fruit thinning technologies.

Comparative Gene Expression Analysis

Gene CategoryEthychlozate (Inferred/Observed)Naphthaleneacetic Acid (NAA) & other Synthetic AuxinsEthephon (Ethylene Releaser)
Ethylene Biosynthesis Upregulation (Stimulates ethylene production)Upregulation of ACC synthase (ACS) and ACC oxidase (ACO) genes.Directly releases ethylene , bypassing the need for upregulation of biosynthesis genes.
Ethylene Signaling Upregulation of ethylene receptor and signaling pathway component genes.Upregulation of ethylene response factors (ERFs).Strong activation of the entire ethylene signaling cascade.
Auxin Signaling Modulation of auxin response factors (ARFs) and Aux/IAA repressor genes.Strong modulation of ARF and Aux/IAA gene expression, leading to downstream effects.Indirect effects through auxin-ethylene crosstalk.
Cell Wall Modification Upregulation of genes encoding cellulases, polygalacturonases, and expansins.Upregulation of similar cell wall degrading enzymes.Strong upregulation of a wide range of cell wall modifying genes.
Photosynthesis Downregulation of genes related to photosynthetic processes (inferred).Downregulation of genes encoding components of photosystems I and II.Downregulation of photosynthetic genes as a secondary effect of senescence.
Stress Response Upregulation of genes associated with oxidative stress and defense responses.Upregulation of various stress-related genes.Induction of a broad stress response.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments in gene expression analysis.

RNA Sequencing (RNA-Seq) Protocol for Citrus Fruitlets

This protocol outlines the steps for a comprehensive transcriptomic analysis of citrus fruitlets following chemical treatment.

  • Plant Material and Treatment:

    • Select healthy, uniform citrus trees (e.g., Citrus sinensis).

    • Apply Ethychlozate, NAA, Ethephon, or a control solution (water with surfactant) to individual branches bearing young fruitlets (e.g., 10-15 mm in diameter).

    • Collect fruitlet samples at various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).

    • Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction:

    • Grind frozen fruitlet tissue to a fine powder in liquid nitrogen.

    • Extract total RNA using a plant-specific RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer. A RIN (RNA Integrity Number) value > 7 is recommended.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

    • Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq).

  • Data Analysis:

    • Perform quality control of raw sequencing reads using tools like FastQC.

    • Trim adapter sequences and low-quality reads.

    • Align the cleaned reads to the citrus reference genome using a splice-aware aligner like HISAT2.

    • Quantify gene expression levels using tools such as featureCounts or Salmon.

    • Identify differentially expressed genes (DEGs) between treatment and control groups using packages like DESeq2 or edgeR in R.

    • Perform functional annotation and pathway analysis of DEGs using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

This protocol is for validating the expression of specific target genes identified through RNA-seq or based on prior knowledge.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Primer Design:

    • Design gene-specific primers for target genes and a stable reference gene (e.g., Actin, GAPDH) using software like Primer3.

  • qRT-PCR Reaction:

    • Set up qRT-PCR reactions using a SYBR Green-based master mix.

    • Perform the reaction on a real-time PCR system with a standard thermal cycling program.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.

Ethychlozate_Signaling_Pathway Ethychlozate Ethychlozate (Synthetic Auxin) Auxin_Receptor Auxin Receptor (TIR1/AFB) Ethychlozate->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes (e.g., ACS, ACO) ARF->Auxin_Responsive_Genes Activates transcription Ethylene_Biosynthesis Ethylene Biosynthesis Auxin_Responsive_Genes->Ethylene_Biosynthesis Leads to Ethylene Ethylene Ethylene_Biosynthesis->Ethylene Ethylene_Receptor Ethylene Receptor (ETR1/ERS1) Ethylene->Ethylene_Receptor Binds to EIN2 EIN2 Ethylene_Receptor->EIN2 Activates EIN3_EIL1 EIN3/EIL1 Transcription Factors EIN2->EIN3_EIL1 Activates ERFs Ethylene Response Factors (ERFs) EIN3_EIL1->ERFs Activates transcription Cell_Wall_Degradation_Genes Cell Wall Degradation Genes (Cellulase, Polygalacturonase) ERFs->Cell_Wall_Degradation_Genes Activates transcription Abscission Fruit Abscission Cell_Wall_Degradation_Genes->Abscission Leads to

Caption: Proposed signaling pathway of Ethychlozate-induced fruit abscission.

RNA_Seq_Workflow start Start: Fruitlet Sampling (Control & Treated) rna_extraction Total RNA Extraction start->rna_extraction quality_control1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->quality_control1 library_prep cDNA Library Preparation quality_control1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing quality_control2 Raw Read Quality Control (FastQC) sequencing->quality_control2 alignment Read Alignment to Reference Genome quality_control2->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis functional_analysis Functional Annotation & Pathway Analysis deg_analysis->functional_analysis end End: Biological Interpretation functional_analysis->end

Caption: A typical workflow for RNA-Seq based gene expression analysis.

By providing a framework for understanding the molecular underpinnings of Ethychlozate's action and offering detailed experimental protocols, this guide aims to empower researchers to further investigate and refine the use of this and other plant growth regulators in agriculture. The continued exploration of these complex gene networks will undoubtedly pave the way for more sustainable and efficient crop management strategies.

Comparative Analysis of Ethychlozate Cross-Reactivity with Auxin Receptors: A Proposed Experimental Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethychlozate, a synthetic plant growth regulator, is known to elicit auxin-like physiological responses, including fruit thinning and quality improvement in citrus.[1] These effects suggest a potential interaction with the core auxin signaling pathway, which is primarily mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[2][3][4][5] This guide provides a framework for the comparative analysis of Ethychlozate's cross-reactivity with these receptors, offering detailed experimental protocols to elucidate its binding affinity and functional interaction relative to the natural auxin, indole-3-acetic acid (IAA), and the widely studied synthetic auxin, 2,4-dichlorophenoxyacetic acid (2,4-D).

While direct quantitative data on the binding of Ethychlozate to auxin receptors is not currently available in published literature, its indazole core structure is a feature of interest in medicinal chemistry for its diverse biological activities. The proposed experiments aim to fill this knowledge gap and provide a comprehensive understanding of Ethychlozate's mechanism of action at the molecular level.

The Auxin Signaling Pathway: A Primer

The canonical auxin signaling pathway is a critical regulatory mechanism in plant growth and development. At its core, this pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as substrate receptors for an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the presence of auxin, the TIR1/AFB receptor, the auxin molecule, and an Aux/IAA transcriptional repressor protein form a ternary complex. This "molecular glue" interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of Aux/IAA proteins relieves the repression of Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, ultimately leading to various physiological responses.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, Ethychlozate) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of TIR1_AFB->SCF Forms Complex Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Aux_IAA->SCF Forms Complex ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates/ Represses Response Physiological Response Auxin_Responsive_Genes->Response Leads to

Figure 1: Simplified diagram of the nuclear auxin signaling pathway.

Proposed Comparative Analysis of Receptor Binding

To objectively assess the cross-reactivity of Ethychlozate with auxin receptors, a series of in vitro binding assays are proposed. These experiments will quantify the binding affinity of Ethychlozate in comparison to IAA and 2,4-D for selected TIR1/AFB receptors (e.g., from Arabidopsis thaliana as a model system).

Quantitative Binding Affinity Data (Hypothetical)

The following table illustrates the expected format for presenting the quantitative data obtained from the proposed experiments. The values are hypothetical and serve as a template for reporting the dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction.

CompoundReceptorDissociation Constant (Kd) [nM]Relative Binding Affinity (%)
Indole-3-acetic acid (IAA) TIR1Experimental Value100
AFB2Experimental Value100
AFB5Experimental Value100
2,4-Dichlorophenoxyacetic acid (2,4-D) TIR1Experimental ValueCalculated Value
AFB2Experimental ValueCalculated Value
AFB5Experimental ValueCalculated Value
Ethychlozate TIR1Experimental ValueCalculated Value
AFB2Experimental ValueCalculated Value
AFB5Experimental ValueCalculated Value

Experimental Protocols

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound (Ethychlozate, unlabeled IAA, or 2,4-D) to compete with a radiolabeled auxin (e.g., [3H]-IAA) for binding to the auxin receptor.

Methodology:

  • Receptor Preparation: Express and purify recombinant TIR1/AFB proteins from a suitable expression system (e.g., E. coli or insect cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20).

  • Reaction Mixture: In a 96-well filter plate, combine the purified receptor, a constant concentration of radiolabeled auxin, and varying concentrations of the unlabeled competitor compound (Ethychlozate, IAA, or 2,4-D).

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Kd of the competitor can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Components Prepare Receptor, Radioligand, and Competitors Start->Prepare_Components Mix_Components Mix Components in 96-well Filter Plate Prepare_Components->Mix_Components Incubate Incubate to Reach Equilibrium Mix_Components->Incubate Filter_Wash Filter and Wash to Separate Bound/Free Incubate->Filter_Wash Measure_Radioactivity Measure Radioactivity Filter_Wash->Measure_Radioactivity Analyze_Data Analyze Data (IC50, Kd) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a radioligand competitive binding assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of binding kinetics (association and dissociation rates) and affinity.

Methodology:

  • Receptor Immobilization: Covalently immobilize the purified TIR1/AFB receptor onto the surface of an SPR sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of the analyte (Ethychlozate, IAA, or 2,4-D) in a suitable running buffer.

  • Interaction Analysis: Inject the different concentrations of the analyte over the sensor chip surface and monitor the binding and dissociation in real-time by measuring the change in the refractive index.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow Start Start Immobilize_Receptor Immobilize Receptor on SPR Chip Start->Immobilize_Receptor Prepare_Analytes Prepare Serial Dilutions of Analytes Immobilize_Receptor->Prepare_Analytes Inject_Analytes Inject Analytes and Monitor Binding Prepare_Analytes->Inject_Analytes Regenerate_Surface Regenerate Chip Surface Inject_Analytes->Regenerate_Surface Analyze_Sensorgrams Analyze Sensorgrams (ka, kd, Kd) Inject_Analytes->Analyze_Sensorgrams Regenerate_Surface->Inject_Analytes Next Concentration End End Analyze_Sensorgrams->End

Figure 3: Workflow for a Surface Plasmon Resonance (SPR) binding assay.

Conclusion

The proposed experimental framework provides a robust methodology for characterizing the cross-reactivity of Ethychlozate with auxin receptors. By directly comparing its binding affinity and kinetics to that of the natural auxin IAA and the synthetic auxin 2,4-D, these studies will provide critical insights into its molecular mechanism of action. This information will be invaluable for researchers in the fields of plant science, agrochemistry, and drug development, enabling a more informed assessment of Ethychlozate's biological activity and potential applications. The structure-activity relationship data generated can also guide the design of novel compounds with tailored auxin-like or anti-auxin properties.

References

A Comparative Guide to Analytical Methods for Ethychlozate Residue Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Ethychlozate residues in various matrices. The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput.

Introduction to Ethychlozate and its Analysis

Ethychlozate is a plant growth regulator used in agriculture. Monitoring its residues in food commodities is crucial for ensuring food safety and regulatory compliance. The analytical determination of Ethychlozate often involves its hydrolysis to 5-chloro-3(1H)-indazolylacetic acid (CIA), which is then quantified. This guide explores and compares three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet or Fluorescence Detection (HPLC-UV/FLD), Gas Chromatography-Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The selection of an analytical method for Ethychlozate residue analysis depends on various factors, including the matrix, required sensitivity, and available instrumentation. While LC-MS/MS is often favored for its high sensitivity and selectivity for a broad range of pesticides, HPLC and GC-MS/MS also offer robust and reliable alternatives.[1][2][3]

Data Summary

The following tables summarize the performance of different analytical methods for Ethychlozate residue quantification based on available experimental data.

Table 1: Method Performance for Ethychlozate Residue Analysis

ParameterHPLC-UV/FLDGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.005 - 0.015 mg/kg0.005 - 0.01 mg/kg[4]0.001 - 0.008 mg/kg
Limit of Quantification (LOQ) 0.02 - 0.05 mg/kg0.01 - 0.02 mg/kg[5]0.005 - 0.025 mg/kg
Recovery 71.2 - 105.2%80 - 110%70 - 120%
Precision (RSD) < 10%< 15%< 20%
Selectivity ModerateHighVery High
Throughput ModerateHighHigh

Table 2: Validation Data for Ethychlozate Analysis in Different Matrices

MatrixMethodLOQ (mg/kg)Recovery (%)RSD (%)Reference
FruitsHPLC-UV0.015 (as CIA)77.2 - 83.2N/A
FruitsLC/MS (SIR)0.009 (as CIA)N/AN/A
Brown RiceHPLC/FLD0.0282.0 - 105.2< 8.7
MandarinHPLC/FLD0.0281.7 - 102.8< 7.4
PepperHPLC/FLD0.0285.1 - 99.5< 6.2
PotatoHPLC/FLD0.0290.3 - 101.7< 5.5
SoybeanHPLC/FLD0.0288.6 - 98.4< 4.9
Citrus FruitsLC-MS/MS0.00570 - 120≤ 20
RiceLC-MS/MS0.025N/AN/A
MangoGC-MS/MSN/A80 - 1003.9 - 13.2

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g) into a centrifuge tube. For dry samples like rice, add a specific amount of water to rehydrate.

  • Extraction: Add acetonitrile and appropriate internal standards. Shake vigorously.

  • Salting Out: Add a salt mixture (e.g., MgSO₄, NaCl, and citrate buffer salts) to induce phase separation. Shake and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a clean tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 for nonpolar interferences, and graphitized carbon black (GCB) for pigments). Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, the extract may be diluted with mobile phase.

Analytical Method: HPLC with Fluorescence Detection (HPLC/FLD)

This method involves the hydrolysis of Ethychlozate to its fluorescent derivative, CIA, for enhanced sensitivity.

  • Extraction and Partition:

    • Homogenize the sample with acidified acetone.

    • Filter the extract and partition with dichloromethane.

    • Evaporate the organic phase to near dryness.

  • Hydrolysis:

    • Reconstitute the residue in methanol and hydrolyze with potassium hydroxide solution to convert Ethychlozate to CIA.

    • Adjust the pH and partition with hexane to remove interferences.

    • Acidify the aqueous phase and extract the CIA with an organic solvent.

  • Cleanup:

    • Evaporate the organic extract and reconstitute in a suitable solvent.

    • Clean up the extract using a silica gel column.

  • HPLC/FLD Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile, methanol, water, and formic acid.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with excitation at 300 nm and emission at 330 nm.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for Ethychlozate residue analysis.

Ethychlozate_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction SaltingOut Addition of Salts & Centrifugation Extraction->SaltingOut dSPE Dispersive SPE Cleanup SaltingOut->dSPE FinalExtract Final Extract dSPE->FinalExtract GCMS GC-MS/MS FinalExtract->GCMS Direct Injection or Solvent Exchange LCMSMS LC-MS/MS FinalExtract->LCMSMS Dilution with Mobile Phase

Fig. 1: QuEChERS workflow for GC-MS/MS and LC-MS/MS analysis.

HPLC_Workflow cluster_extraction Extraction & Hydrolysis cluster_cleanup_analysis Cleanup & Analysis Homogenization Sample Homogenization with Acidified Acetone Partition1 Dichloromethane Partition Homogenization->Partition1 Evaporation1 Evaporation Partition1->Evaporation1 Hydrolysis KOH Hydrolysis (Ethychlozate -> CIA) Evaporation1->Hydrolysis Partition2 Hexane Partition Hydrolysis->Partition2 Acidification Acidification & Extraction of CIA Partition2->Acidification Evaporation2 Evaporation Acidification->Evaporation2 Cleanup Silica Gel Column Cleanup Evaporation2->Cleanup HPLC HPLC-FLD Analysis Cleanup->HPLC

Fig. 2: Workflow for Ethychlozate analysis by HPLC-FLD.

Conclusion

The choice of an analytical method for Ethychlozate residue quantification is a critical decision that impacts the quality and reliability of the results. LC-MS/MS generally offers the highest sensitivity and selectivity, making it suitable for trace-level detection in complex matrices. However, GC-MS/MS and HPLC-UV/FLD remain valuable techniques, particularly when considering cost and the specific physicochemical properties of the analyte and matrix. The QuEChERS sample preparation method provides a streamlined and efficient approach that is compatible with both GC-MS/MS and LC-MS/MS platforms. Researchers should carefully consider the validation data and experimental protocols presented in this guide to select the method that best aligns with their analytical requirements and laboratory capabilities.

References

Validating the Economic Benefits of Ethychlozate Application in Citrus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The application of plant growth regulators (PGRs) is a critical component of modern citriculture, aimed at optimizing fruit load, enhancing fruit quality, and ultimately maximizing economic returns. Ethychlozate, a synthetic auxin, has emerged as a tool for these purposes, particularly in the cultivation of Satsuma mandarins. This guide provides a comparative analysis of Ethychlozate, evaluating its performance against other alternatives based on available experimental data. It further delves into the experimental protocols for assessing its economic benefits and visualizes the underlying physiological pathways.

Comparative Performance of Ethychlozate

While direct, publicly available economic comparisons of Ethychlozate with other PGRs are limited, its effects on fruit quality suggest a tangible economic benefit. An application of Ethychlozate in early summer on Satsuma mandarin trees has been shown to induce water stress, leading to earlier fruit coloring and an increase in Brix (a measure of sugar content) by approximately one degree at harvest[1]. This improvement in fruit quality can translate to higher market value and grower revenue.

To provide a framework for economic validation, this guide compares the known effects of Ethychlozate with those of other widely used auxins, such as Naphthalene acetic acid (NAA), and the practice of manual thinning.

Table 1: Comparison of Ethychlozate with Alternative Fruit Thinning and Quality Enhancement Methods in Citrus

Treatment Mechanism of Action Reported Effects on Citrus Potential Economic Benefits Potential Economic Drawbacks
Ethychlozate Auxin-like activity, stimulates ethylene production[2]. Induces water stress[1].Fruit thinning, enhancement of color, and improvement of quality in Satsuma mandarins[1]. Increased Brix levels[1].Increased market value due to improved fruit size and quality (sweetness and color). Potential for earlier market entry.Cost of the chemical and application. Risk of over-thinning if not applied correctly.
Naphthalene acetic acid (NAA) Synthetic auxin that can induce fruit abscission.Effective for fruit thinning in mandarins. Can increase fruit size and weight.Increased marketable yield of larger fruit. Reduced labor costs compared to manual thinning.Can reduce total yield if over-applied. Efficacy is temperature-dependent.
Manual Thinning Physical removal of excess fruit.Increases the size and quality of remaining fruit.Precise control over thinning intensity, leading to optimal fruit size distribution and higher market value per fruit.High labor costs. Time-consuming.

Experimental Protocols for Economic Validation

To rigorously validate the economic benefits of Ethychlozate, a structured experimental approach is necessary. The following protocols outline key experiments for a comprehensive cost-benefit analysis.

Fruit Thinning Efficacy and Yield Analysis
  • Objective: To determine the optimal concentration of Ethychlozate for fruit thinning and its impact on total yield and fruit size distribution.

  • Methodology:

    • Select a block of uniform citrus trees (e.g., Satsuma mandarin) of the same age and vigor.

    • Establish treatment groups:

      • Control (no treatment)

      • Manual thinning to a standard fruit density

      • Ethychlozate at varying concentrations (e.g., 50, 100, 200 ppm)

      • Alternative chemical thinner (e.g., NAA at a recommended concentration)

    • Apply treatments at the appropriate fruitlet stage (typically 10-15 mm in diameter).

    • At harvest, record the following for each tree:

      • Total fruit number and weight (yield).

      • Fruit size distribution (categorize fruit by diameter).

      • Calculate the marketable yield based on premium size grades.

  • Data Presentation:

    Table 2: Efficacy of Ethychlozate on Yield and Fruit Size

Treatment Application Rate Total Yield ( kg/tree ) Marketable Yield (%) Average Fruit Weight (g) Cost of Treatment ($/ha) Net Economic Benefit ($/ha)
Control-0
Manual Thinning-
Ethychlozate50 ppm
Ethychlozate100 ppm
Ethychlozate200 ppm
NAAe.g., 200 ppm
Fruit Quality Assessment
  • Objective: To quantify the impact of Ethychlozate on key fruit quality parameters that influence market price.

  • Methodology:

    • Collect a random sample of 20 mature fruits from each tree in the thinning trial.

    • Measure the following parameters:

      • Total Soluble Solids (TSS or °Brix): Using a digital refractometer.

      • Titratable Acidity (TA): By titration with NaOH.

      • TSS/TA Ratio: As an indicator of flavor balance.

      • Fruit Color: Using a chromameter to measure color space values (L, a, b*).

  • Data Presentation:

    Table 3: Effect of Ethychlozate on Citrus Fruit Quality

Treatment Application Rate TSS (°Brix) TA (%) TSS/TA Ratio Color Index
Control-
Manual Thinning-
Ethychlozate50 ppm
Ethychlozate100 ppm
Ethychlozate200 ppm
NAAe.g., 200 ppm

Signaling Pathways and Experimental Workflows

To understand the mode of action of Ethychlozate and to effectively design experiments, it is crucial to visualize the underlying biological pathways and experimental processes.

Auxin Signaling Pathway

Ethychlozate is described as having "auxin-like activity". Synthetic auxins typically function by binding to auxin receptors, leading to the degradation of transcriptional repressors and the activation of auxin-responsive genes. This cascade ultimately influences various physiological processes, including fruit development and abscission.

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Ethychlozate Ethychlozate (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Ethychlozate->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Physiological Response (e.g., Fruit Thinning, Quality Improvement) Auxin_Genes->Response Experimental_Workflow A Experimental Design - Define Treatments - Select Site - Randomize Plots B Field Application - Apply Ethychlozate & Alternatives - Monitor Crop Health A->B C Data Collection (Harvest) - Yield Measurement - Fruit Size Grading B->C D Fruit Quality Analysis - TSS, TA, Color - Sensory Evaluation C->D F Revenue Calculation - Price Premiums for Quality - Marketable Yield Value C->F D->F E Cost Analysis - Chemical & Labor Costs - Application Costs G Economic Benefit Validation - Net Return Calculation - Return on Investment (ROI) E->G F->G

References

Ethychlozate in Fruit Cultivation: A Comparative Analysis of Performance and Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Ethychlozate, a plant growth regulator, and its impact on various fruit crops. The objective is to evaluate its performance against other commercially available alternatives, supported by experimental data. This document delves into the physiological effects, summarizes quantitative outcomes in structured tables, provides detailed experimental methodologies for key studies, and visualizes relevant biological pathways and workflows.

Overview of Ethychlozate and Its Alternatives

Ethychlozate is a plant growth regulator with auxin-like activity.[1] It is primarily utilized in fruit production for thinning young fruit, enhancing fruit color, and improving overall quality, particularly in citrus varieties like Satsuma mandarin.[1] Its mode of action involves stimulating ethylene production, which leads to the formation of an abscission layer in young fruits, facilitating thinning.[1] Furthermore, Ethychlozate can be translocated to the root system, promoting root activity and thereby enhancing the plant's uptake of water and nutrients, which contributes to improved fruit quality.[1][2]

Commercially, Ethychlozate is often compared with other plant growth regulators used for similar purposes, such as:

  • Naphthaleneacetic acid (NAA): A synthetic auxin used for fruit thinning and preventing pre-harvest drop.

  • Ethephon: An ethylene-releasing agent used to promote fruit ripening and color development.

  • 6-Benzyladenine (BA): A synthetic cytokinin that can influence fruit size and thinning.

  • Gibberellic Acid (GA3): Used to reduce fruit drop and improve fruit size and quality.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A synthetic auxin used to prevent premature fruit drop.

Comparative Performance Data

The following tables summarize the quantitative data from various studies, comparing the effects of Ethychlozate and its alternatives on different fruit crops.

Table 1: Impact on Fruit Thinning and Drop Reduction

Fruit CropTreatmentApplication RateEffect on Fruit Thinning/DropSource
Satsuma Mandarin Ethychlozate35-45 days after full bloomEffective fruit thinning
'Campbell Early' Grapes Ethychlozate-Effective for flower thinning
Apple NAA10 ppmSignificant fruitlet thinning
Apple Ethephon200 ppmModerate fruitlet thinning
Apple 6-Benzyladenine (BA)100 ppmStrong fruitlet thinning
'Blood Red' Sweet Orange GA325 ppmReduced June fruit drop
'Blood Red' Sweet Orange 2,4-D25 ppmReduced June fruit drop
Pomegranate cv. Ruby NAA25 ppmHigh fruit set and retention

Table 2: Impact on Fruit Quality Parameters

Fruit CropTreatmentApplication RateKey Improvement in Fruit QualitySource
Satsuma Mandarin EthychlozateEarly summerIncreased Brix by ~1 degree, earlier color development
Satsuma Mandarin ('Miyagawa Wase') Ethychlozate + Clef-non (Calcium formula)-Increased peel coloration and sugar content (12.7°Brix)
Watermelon Ethychlozate50-80 x 10-6Earlier maturity (~7 days), increased sugar content (10-20%)
Cape Gooseberry cv. ALIGARH GA320 ppmIncreased fruit size, weight, TSS (12.77%), and total sugars
Cape Gooseberry cv. ALIGARH NAA15 ppmImproved fruit size and weight
Apple 6-Benzyladenine (BA)100 ppmEnhanced fruit growth
'Blood Red' Sweet Orange GA3 + 2,4-D25 ppm eachIncreased TSS, total sugars, and Vitamin C

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Ethychlozate

Ethychlozate exhibits auxin-like activity, suggesting its interaction with the auxin signaling pathway. It also stimulates ethylene production, implicating the ethylene signaling pathway. The following diagram illustrates a proposed model of Ethychlozate's action.

Ethychlozate_Signaling_Pathway cluster_cell Plant Cell cluster_auxin Auxin Signaling cluster_ethylene Ethylene Production Ethychlozate Ethychlozate Auxin_Receptor Auxin Receptor (TIR1/AFB) Ethychlozate->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates transcription of ACC_Synthase ACC Synthase Gene (ACS) Auxin_Response_Genes->ACC_Synthase Upregulates ACC_Oxidase ACC Oxidase Gene (ACO) Auxin_Response_Genes->ACC_Oxidase Upregulates Ethylene Ethylene ACC_Synthase->Ethylene ACC_Oxidase->Ethylene Biosynthesis Physiological_Response Physiological Response (e.g., Fruit Thinning, Ripening) Ethylene->Physiological_Response Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_application Phase 2: Field Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis and Interpretation A Selection of Fruit Crop and Cultivar B Choice of PGRs and Concentrations A->B C Experimental Layout (e.g., Randomized Block Design) B->C D PGR Application at Specific Growth Stage (e.g., full bloom, fruitlet stage) C->D E Measurement of Phenological Data (e.g., fruit set, fruit drop) D->E F Harvesting and Yield Measurement E->F G Post-harvest Quality Analysis (e.g., size, weight, TSS, acidity) F->G H Statistical Analysis of Data G->H I Comparative Evaluation of PGR Performance H->I J Conclusion and Recommendations I->J

References

A Comparative Guide to Ethychlozate and Other Chemical Fruit Thinners in Citrus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethychlozate and other common chemical fruit thinners used in citrus cultivation, with a focus on their efficiency, mechanisms of action, and effects on fruit quality. The information is intended for researchers and professionals in the field of agricultural science and drug development.

Mechanism of Action: A Common Pathway

Chemical fruit thinning in citrus is primarily achieved through the application of plant growth regulators that influence the hormonal balance within the plant, leading to the abscission (shedding) of young fruitlets. The principal mechanism involves the stimulation of ethylene production, a plant hormone known to promote the formation of an abscission layer at the base of the fruit stem.

Ethychlozate , an auxin-like compound, stimulates ethylene production, which in turn leads to the formation of this abscission layer in young citrus fruit[1]. Similarly, other synthetic auxins like Naphthalene Acetic Acid (NAA) also induce fruit thinning by promoting ethylene biosynthesis[2]. This targeted shedding of excess fruit allows the remaining fruit to receive a greater share of the tree's resources, resulting in improved size and quality[1][3].

The following diagram illustrates the generalized signaling pathway for auxin-induced fruit abscission:

Auxin-Induced Fruit Abscission Pathway cluster_0 Chemical Thinner Application cluster_1 Physiological Response in Plant cluster_2 Outcome Ethychlozate Ethychlozate IncreasedAuxin Increased Auxin Levels in Fruitlet Ethychlozate->IncreasedAuxin NAA NAA NAA->IncreasedAuxin OtherAuxins Other Synthetic Auxins OtherAuxins->IncreasedAuxin EthyleneBiosynthesis Stimulation of Ethylene Biosynthesis IncreasedAuxin->EthyleneBiosynthesis EnzymeActivity Increased Activity of Cell Wall Degrading Enzymes (e.g., cellulase, polygalacturonase) EthyleneBiosynthesis->EnzymeActivity AbscissionLayer Formation of Abscission Layer EnzymeActivity->AbscissionLayer FruitDrop Fruitlet Abscission (Thinning) AbscissionLayer->FruitDrop

Fig. 1: Generalized pathway of auxin-induced fruit abscission.

Comparative Efficacy of Chemical Thinners

While direct comparative studies between Ethychlozate and other chemical thinners with comprehensive quantitative data are limited in the available literature, individual studies on Satsuma mandarins and other citrus varieties provide valuable insights into their effectiveness.

Ethychlozate

Ethychlozate is primarily utilized for fruit thinning and quality improvement in citrus, with a particular focus on Satsuma mandarins[1].

Table 1: Summary of Ethychlozate Application and Effects on Satsuma Mandarin

ParameterObservationReference
Application Rate 100 - 200 ppm
Application Timing 20 to 30 days after full blossom (at the onset of June drop)
Effects on Fruit - Accelerates degreening of the fruit peel.- Increases Brix and sugar content.- Decreases acidity.
Naphthalene Acetic Acid (NAA)

NAA is a widely studied synthetic auxin used for fruit thinning in various citrus cultivars. Its effectiveness is influenced by concentration, application timing, and environmental conditions.

Table 2: Effects of NAA on Fruit Thinning in 'Satsuma Okitsu' Mandarin

TreatmentPhysiological Fruit Drop (%)
Control (0 mg/L NAA) 20 - 26
NAA Application 30 - 48

Source: Rivadeneira et al. (2015)

Table 3: Effect of NAA Concentration on Fruit Thinning and Size of 'Satsuma' Mandarin

NAA Concentration (ppm)Thinning EffectFruit Size
200 - 300 Adequate thinning occurred in 20 days.Larger fruit size (6.7 to 7.3 cm) compared to hand-thinned fruit (6.1 to 6.7 cm).

Source: Hirose (1970)

Carbaryl

Carbaryl, an insecticide, also exhibits fruit thinning properties and has been used in citrus. It is often considered a milder thinning agent.

Table 4: Effects of NAA and Carbaryl on 'Kinnow' Mandarin Fruit Characteristics

TreatmentFruit Weight (g)Fruit Diameter (cm)Total Soluble Solids (°Brix)
Control 130.56.510.2
NAA (350 ppm) 155.87.111.1
Carbaryl (1000 ppm) 152.37.010.9

Note: Data extracted and averaged from Safaei-Nejad et al. (2015). The study found that NAA and Carbaryl alone increased fruit thinning percentage and improved fruit size and quality, while combination sprays were not more effective.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized workflows for evaluating the efficacy of chemical fruit thinners.

Experimental Workflow for Chemical Thinner Efficacy Trial

G A 1. Tree Selection and Experimental Design (e.g., Randomized Block) B 2. Treatment Application - Control (Water Spray) - Ethychlozate (various concentrations) - NAA (various concentrations) - Carbaryl (various concentrations) A->B C 3. Data Collection (Pre- and Post-application) B->C E 5. Harvest and Yield Measurement (Total fruit number and weight per tree) B->E D 4. Fruit Drop Monitoring (Count fallen fruitlets) C->D Throughout fruit development G 7. Statistical Analysis (e.g., ANOVA, Mean Separation Tests) D->G F 6. Fruit Quality Analysis - Size and weight - Soluble solids (Brix) - Titratable acidity - Juice content E->F F->G H 8. Comparative Efficacy Assessment G->H

Fig. 2: General workflow for a chemical fruit thinner trial.

Key Methodological Considerations:

  • Plant Material: Uniform trees of the same age, cultivar, and rootstock should be selected to minimize variability.

  • Application: Foliar sprays should be applied to the point of runoff, ensuring thorough coverage. Application timing relative to full bloom and fruitlet size is a critical variable.

  • Data Collection: Fruitlet counts on tagged limbs before and after application, as well as monitoring of fruit drop at regular intervals, are essential for quantifying thinning efficacy.

  • Harvest Evaluation: At commercial maturity, total yield per tree and a representative sample of fruit for quality analysis should be collected.

Conclusion

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Ethychlozate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Ethychlozate is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Chemical Identifier:

  • Name: Ethychlozate

  • CAS Number: 27512-72-7

  • Chemical Formula: C11H11ClN2O2

GHS Hazard Classification: According to aggregated GHS information, Ethychlozate is classified as:

  • Skin Corrosion/Irritation: Category 1B.[1]

  • Acute Toxicity (Inhalation): Category 4.[1]

Signal Word: Danger [1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1]

  • H332: Harmful if inhaled.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling Ethychlozate. It is crucial to wear the appropriate PPE to minimize exposure and prevent injury.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesUse unlined nitrile or PVC gloves. Avoid leather, paper, or fabric gloves. Wash the outside of gloves before removal. For added protection, consider wearing a pair of disposable gloves underneath.
Body Chemical-resistant coveralls or lab coat with a chemical-resistant apronWear loose-fitting, one- or two-piece suits made of materials like butyl rubber, neoprene, or PVC. Ensure pant legs are worn over boots.
Eyes/Face Safety goggles or a face shieldUse safety glasses with front, brow, and temple protection against chemical splash. A face shield may be necessary when there is a higher risk of splashing.
Respiratory NIOSH-approved respiratorA face mask with a filter cartridge suitable for agrichemical use (brown band) is recommended, especially in poorly ventilated areas or when creating aerosols. Ensure a proper fit to prevent inhalation of harmful vapors.
Feet Chemical-resistant bootsWear unlined, chemical-resistant boots that cover the ankles.

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure is critical for minimizing risks associated with Ethychlozate.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Ensure an emergency eye-wash station and safety shower are readily accessible.

  • Have spill containment materials (e.g., absorbent pads, neutralizers) available.

2. Donning PPE:

  • Put on PPE in the following order: coveralls, boots, respirator, eye protection, and finally gloves.

3. Handling and Use:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Use non-sparking tools and explosion-proof equipment if the substance is flammable.

  • Keep containers tightly closed when not in use.

4. Decontamination and Doffing PPE:

  • Wash gloves with soap and water before removing them.

  • Remove PPE in the reverse order of donning, taking care to avoid contaminating your skin or clothing.

  • Wash hands thoroughly with soap and water after handling the chemical.

5. Storage:

  • Store Ethychlozate in its original, tightly sealed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • The storage area should be locked and accessible only to authorized personnel.

Disposal Plan

Proper disposal of Ethychlozate and its containers is crucial to prevent environmental contamination and accidental exposure.

1. Unused Product:

  • Do not dispose of Ethychlozate down the drain or in the regular trash.

  • Treat as hazardous waste and dispose of in accordance with local, state, and federal regulations.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

2. Empty Containers:

  • Triple-rinse empty containers with a suitable solvent.

  • The rinsate should be collected and treated as hazardous waste.

  • Puncture and crush the triple-rinsed containers to prevent reuse.

  • Dispose of the rinsed containers as non-hazardous waste, if permitted by local regulations.

3. Contaminated PPE:

  • Disposable PPE (e.g., nitrile gloves) should be discarded as hazardous waste after use.

  • Reusable PPE should be thoroughly decontaminated according to the manufacturer's instructions before reuse or storage.

Experimental Workflow for Safe Handling of Ethychlozate

Ethychlozate_Handling_Workflow start Start: Prepare for Handling prep 1. Preparation & Engineering Controls - Verify ventilation (fume hood) - Check eyewash/shower - Assemble spill kit start->prep end_node End: Complete and Secure don_ppe 2. Don Personal Protective Equipment (PPE) - Coveralls - Boots - Respirator - Eye Protection - Gloves prep->don_ppe handle 3. Chemical Handling - Dispense and use Ethychlozate - Keep containers closed don_ppe->handle decon 4. Decontamination - Clean work surfaces - Decontaminate equipment handle->decon doff_ppe 5. Doff Personal Protective Equipment (PPE) - Remove in reverse order - Avoid self-contamination decon->doff_ppe storage 6. Secure Storage - Store in original container - Cool, dry, ventilated area doff_ppe->storage disposal 7. Waste Disposal - Segregate hazardous waste - Dispose of empty containers properly storage->disposal disposal->end_node

Caption: A flowchart illustrating the step-by-step procedure for safely handling Ethychlozate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.